molecular formula C50H83F3N16O16 B12423960 Influenza NP (147-155) (TFA)

Influenza NP (147-155) (TFA)

カタログ番号: B12423960
分子量: 1221.3 g/mol
InChIキー: VQLHCJHAMBETDG-WBXRSTPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Influenza NP (147-155) (TFA) is a useful research compound. Its molecular formula is C50H83F3N16O16 and its molecular weight is 1221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Influenza NP (147-155) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza NP (147-155) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C50H83F3N16O16

分子量

1221.3 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C48H82N16O14.C2HF3O2/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27;3-2(4,5)1(6)7/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56);(H,6,7)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1

InChIキー

VQLHCJHAMBETDG-WBXRSTPVSA-N

異性体SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O.C(=O)(C(F)(F)F)O

正規SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the MHC Class I Presentation of the Influenza A NP 147-155 Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core processes involved in the Major Histocompatibility Complex (MHC) class I presentation of the influenza A virus nucleoprotein (NP) 147-155 epitope. This highly conserved epitope is a critical target for cytotoxic T lymphocyte (CTL) responses and a key focus in the development of universal influenza vaccines.

The NP 147-155 Epitope: A Key Target for Cross-Protective Immunity

The influenza A virus nucleoprotein is an internal viral protein that is relatively conserved across different influenza strains. Within this protein lies the NP 147-155 epitope, a nonamer peptide with the amino acid sequence TYQRTRALV . In the widely used BALB/c (H-2d) mouse model, this epitope is immunodominant and is presented by the MHC class I molecule H-2K'd'[1]. The human leukocyte antigen (HLA) equivalent for presentation of this or similar NP epitopes is often studied in the context of the common HLA-A*02:01 allele[2]. Its conserved nature makes it a prime candidate for vaccines aimed at inducing broad, cross-protective immunity against multiple influenza A virus subtypes[3][4].

The MHC Class I Antigen Processing and Presentation Pathway

The presentation of endogenous antigens, such as viral proteins synthesized within an infected cell, is a fundamental process for alerting the immune system to intracellular pathogens. The NP 147-155 epitope follows this canonical MHC class I pathway.

Initially, the full-length influenza nucleoprotein is synthesized in the cytoplasm of the infected cell. A fraction of these proteins are targeted for degradation by the proteasome, a multicatalytic protease complex. The proteasome cleaves the protein into smaller peptide fragments. These peptides are then transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

Within the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin. This complex is held in a receptive state by a collection of chaperones known as the peptide-loading complex (PLC), which includes calreticulin, ERp57, and tapasin. Tapasin bridges the MHC class I molecule to the TAP transporter, facilitating the sampling of peptides. Peptides of the appropriate length (typically 8-10 amino acids) and with the correct anchor residues for the specific MHC allele bind to the peptide-binding groove of the MHC class I molecule. This binding stabilizes the MHC-peptide complex, which is then released from the PLC and transported to the cell surface for presentation to CD8+ T cells.

MHC_Class_I_Pathway MHC Class I Antigen Presentation of Influenza NP 147-155 cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Influenza Virus Influenza Virus Viral RNA Viral RNA Influenza Virus->Viral RNA Infection Ribosome Ribosome Viral RNA->Ribosome Translation NP Protein NP Protein Ribosome->NP Protein Proteasome Proteasome NP Protein->Proteasome Ubiquitination & Degradation NP Peptides NP Peptides Proteasome->NP Peptides NP_147_155 NP 147-155 NP Peptides->NP_147_155 TAP TAP NP_147_155->TAP Transport PLC Peptide-Loading Complex (Calreticulin, ERp57, Tapasin) TAP->PLC Peptide Loading MHC I MHC I (H-2Kd/ HLA-A*02:01) MHC I->PLC Peptide-MHC Complex NP 147-155-MHC I Complex PLC->Peptide-MHC Complex Stable Binding Cell Surface Cell Surface Peptide-MHC Complex->Cell Surface Transport CD8 T-cell CD8 T-cell Cell Surface->CD8 T-cell Antigen Presentation

MHC Class I Presentation of Influenza NP 147-155

T-Cell Recognition and Signaling

The presentation of the NP 147-155-MHC I complex on the surface of an infected cell is the critical step for recognition by CD8+ cytotoxic T lymphocytes. The T-cell receptor (TCR) on a CD8+ T cell with specificity for this complex will bind to it, initiating a signaling cascade that leads to T-cell activation.

This interaction is stabilized by the CD8 co-receptor, which binds to a non-polymorphic region of the MHC class I molecule. The binding of the TCR and CD8 co-receptor brings the lymphocyte-specific protein tyrosine kinase (Lck) into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex associated with the TCR. Lck phosphorylates these ITAMs, which then recruit and activate ZAP-70 (Zeta-chain-associated protein kinase 70). ZAP-70, in turn, phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T cells) and SLP-76, leading to the activation of multiple signaling pathways. These pathways culminate in the activation of transcription factors like NFAT, AP-1, and NF-κB, which drive the expression of genes involved in T-cell proliferation, differentiation, and effector functions, such as the production of cytotoxic granules and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

TCR_Signaling CD8+ T-Cell Activation by NP 147-155-MHC I Complex cluster_APC Infected Cell cluster_Tcell CD8+ T-Cell pMHC NP 147-155-MHC I TCR TCR pMHC->TCR Recognition CD8 CD8 pMHC->CD8 CD3_ITAM CD3 ITAMs TCR->CD3_ITAM Lck Lck CD8->Lck Lck->CD3_ITAM Phosphorylates ZAP70 ZAP-70 CD3_ITAM->ZAP70 Recruits & Activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg PLCγ LAT_SLP76->PLCg Activates DAG_IP3 DAG & IP3 PLCg->DAG_IP3 NFkB_AP1 NF-κB & AP-1 DAG_IP3->NFkB_AP1 NFAT NFAT DAG_IP3->NFAT via Ca2+ Gene_Expression Gene Expression (IFN-γ, Granzymes) NFkB_AP1->Gene_Expression NFAT->Gene_Expression

T-Cell Receptor Signaling Cascade

Quantitative Analysis of NP 147-155 Presentation and T-Cell Response

The immunogenicity of the NP 147-155 epitope is supported by quantitative data from various assays that measure peptide-MHC binding and the magnitude of the resulting T-cell response.

Peptide-MHC Binding Affinity

The binding affinity of a peptide to an MHC molecule is a critical determinant of its immunogenicity. This is often quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the binding of a standard high-affinity fluorescently labeled peptide by 50%. Lower IC50 values indicate higher binding affinity.

EpitopeMHC AlleleBinding Affinity (IC50)Reference
NP 147-155 (TYQRTRALV)H-2K'd'Predicted strong binder[5]
NP 147-155 (TYQRTRALV)HLA-A02:01Predicted strong binder[2]
GILGFVFTL (Influenza M1 58-66)HLA-A02:01Strong binder (Positive Control)[6]

Note: While widely cited as a strong binder, specific IC50 values for NP 147-155 were not consistently available in the reviewed literature. The tables often present predictive scores or qualitative assessments.

Magnitude of T-Cell Response

The frequency and function of NP 147-155-specific T cells can be quantified using techniques such as the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS).

Table 2: Representative Quantitative Data from ELISpot Assays

Immunization/Infection ModelCell SourceStimulantResponse MetricMagnitudeReference
Recombinant Adenovirus (rAd/NP) Immunized MiceSplenocytesNP 147-155 peptideIFN-γ Spot Forming Cells (SFC)/10^6 cells~150-250[3]
DNA prime-rAd boost Immunized MiceLung cellsNP 147-155 peptideIFN-γ SFC/10^6 cells~1000-2000[3]
NP-M2e Fusion Protein Immunized MiceSplenocytesNP 147-155 peptideIFN-γ SFC/10^6 cells~200-300[7]
Influenza Vaccinated HumansPBMCsFLU-v peptide mixIFN-γ SFC/10^6 cells (median)125 (Day 42 post-vaccination)[8]

Table 3: Representative Quantitative Data from Intracellular Cytokine Staining (ICS)

Immunization/Infection ModelCell SourceStimulantResponse MetricMagnitude (% of CD8+ T cells)Reference
Live Attenuated Influenza Vaccine (LAIV) Immunized MiceLung cellsNP 147-155 peptideIFN-γ+ CD8+ T cells~2-4%[5]
LAIV Immunized MiceSpleenNP 147-155 peptideIFN-γ+ CD8+ T cells~0.5%[5]
Influenza Virus-Infected Mice (Day 10)SpleenNP 147-155 peptideIFN-γ+ CD8+ T cells~1.5-2.0%[9]
Influenza Virus-Infected Mice (Day 8)LungNP 147-155 tetramerNP 147-155+ CD8+ T cells~1.0-1.5%[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the immune response to the NP 147-155 epitope.

Peptide-MHC Binding Assay (T2 Cell-Based)

This assay measures the ability of a test peptide to stabilize MHC class I molecules on the surface of TAP-deficient T2 cells, which have a limited supply of endogenous peptides.

Protocol:

  • Cell Culture: Culture T2 cells (which express HLA-A*02:01 but are TAP-deficient) in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, and antibiotics.

  • Peptide Preparation: Dissolve the NP 147-155 peptide and positive and negative control peptides in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in serum-free medium.

  • Peptide Incubation: Wash T2 cells and resuspend them at a concentration of 1 x 10^6 cells/mL in serum-free medium. Add an equal volume of the diluted peptides to the cells. A typical final concentration range for the test peptide is 1 µM to 100 µM. Include a known high-affinity peptide as a positive control and an irrelevant peptide as a negative control.

  • Incubation: Incubate the cell-peptide mixture overnight at room temperature to allow for peptide binding and MHC stabilization.

  • Staining: Stain the cells with a fluorescently labeled monoclonal antibody specific for HLA-A*02:01 (e.g., clone BB7.2).

  • Flow Cytometry: Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) of the HLA-A*02:01 staining is proportional to the number of stabilized MHC molecules on the cell surface, and thus to the binding affinity of the peptide.

  • Data Analysis: Plot the MFI against the peptide concentration to determine the EC50 (the concentration of peptide that gives half-maximal staining).

IFN-γ ELISpot Assay

The ELISpot assay quantifies the number of cells secreting a specific cytokine in response to an antigen.

ELISpot_Workflow ELISpot Experimental Workflow Start Start Coat Plate Coat 96-well PVDF plate with anti-IFN-γ capture antibody Start->Coat Plate Block Plate Wash and block plate (e.g., with RPMI + 10% FBS) Coat Plate->Block Plate Add Cells Add splenocytes or PBMCs (e.g., 2.5 x 10^5 cells/well) Block Plate->Add Cells Stimulate Add NP 147-155 peptide (e.g., 1-10 µg/mL) and positive/negative controls Add Cells->Stimulate Incubate Incubate 18-24 hours at 37°C, 5% CO2 Stimulate->Incubate Lyse Cells Remove cells and wash plate Incubate->Lyse Cells Add Detection Ab Add biotinylated anti-IFN-γ detection antibody Lyse Cells->Add Detection Ab Add Enzyme Add streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) Add Detection Ab->Add Enzyme Develop Spots Add substrate (e.g., BCIP/NBT) and incubate until spots appear Add Enzyme->Develop Spots Stop and Dry Stop reaction by washing with water and dry the plate Develop Spots->Stop and Dry Analyze Count spots using an ELISpot reader Stop and Dry->Analyze End End Analyze->End

ELISpot Experimental Workflow

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice or peripheral blood mononuclear cells (PBMCs) from vaccinated humans. Add 2.5 x 10^5 to 5 x 10^5 cells per well.

  • Antigen Stimulation: Add the NP 147-155 peptide to the wells at a final concentration of 1-10 µg/mL. Include wells with medium alone (negative control) and a mitogen like phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody. After incubation and washing, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: Add a substrate (e.g., BCIP/NBT) that forms a colored precipitate. Stop the reaction when distinct spots emerge.

  • Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS)

ICS coupled with flow cytometry allows for the multiparametric characterization of antigen-specific T cells, including their phenotype and polyfunctionality.

ICS_Workflow Intracellular Cytokine Staining Workflow Start Start Prepare Cells Prepare single-cell suspension (splenocytes or PBMCs) Start->Prepare Cells Stimulate Stimulate cells with NP 147-155 peptide (1-10 µg/mL) for 6 hours at 37°C Prepare Cells->Stimulate Add BFA Add Brefeldin A for the last 4-5 hours of stimulation Stimulate->Add BFA Surface Stain Wash and stain with surface antibodies (e.g., anti-CD3, anti-CD8) Add BFA->Surface Stain Fix and Perm Fix and permeabilize cells (e.g., using Cytofix/Cytoperm) Surface Stain->Fix and Perm Intracellular Stain Stain with intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) Fix and Perm->Intracellular Stain Wash Wash cells Intracellular Stain->Wash Acquire Data Acquire data on a flow cytometer Wash->Acquire Data Analyze Data Analyze data using software (e.g., FlowJo) Acquire Data->Analyze Data End End Analyze Data->End

References

An In-Depth Technical Guide to the Cytotoxic T Lymphocyte Response to Influenza Nucleoprotein Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Influenza A virus (IAV) infection poses a significant global health threat, causing seasonal epidemics and occasional pandemics. While humoral immunity, primarily mediated by antibodies against the viral surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), is crucial for preventing infection, it is often strain-specific. Cytotoxic T lymphocytes (CTLs), a subset of CD8+ T cells, play a critical role in the clearance of established influenza infections by recognizing and eliminating virus-infected cells.[1][2] These CTLs often target conserved internal viral proteins, such as the nucleoprotein (NP), making them a key focus for the development of universal influenza vaccines that could offer broad protection against diverse influenza strains.[3][4][5] This guide provides a comprehensive technical overview of the CTL response to influenza NP epitopes, covering the molecular and cellular mechanisms, key experimental methodologies, and the presentation of quantitative data.

Influenza Nucleoprotein: A Prime Target for CTLs

The influenza A virus nucleoprotein is a major structural protein that encapsidates the viral RNA genome, forming the ribonucleoprotein (RNP) complex.[6][7][8] This complex is essential for viral transcription and replication.

Structure and Function: The NP is a 56 kDa protein comprised of a head and a body domain, with a tail loop that facilitates its oligomerization.[7][9][10] It binds to the viral RNA in a sequence-independent manner, forming a helical structure.[9]

Conservation: Unlike the hypervariable surface glycoproteins HA and NA, the nucleoprotein is highly conserved across different influenza A virus subtypes.[4][11][12] This high degree of conservation makes it an attractive target for a universal vaccine, as CTLs targeting NP epitopes may recognize cells infected with a wide range of influenza strains.[3][5][13]

Antigen Processing and Epitope Presentation: During viral replication within an infected cell, newly synthesized NP is degraded by the proteasome in the cytoplasm. The resulting peptide fragments are transported into the endoplasmic reticulum by the Transporter Associated with Antigen Processing (TAP), where they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[14][15][16][17] This peptide-MHC I complex is then transported to the cell surface for presentation to CD8+ T cells.[15][18][19]

The Landscape of the CTL Response to NP Epitopes

The CTL response to influenza NP is characterized by the targeting of a limited number of "immunodominant" epitopes. This immunodominance hierarchy can vary between individuals due to the polymorphism of human leukocyte antigen (HLA) genes.

Immunodominant NP Epitopes: In human populations, specific NP-derived peptides are consistently recognized by CTLs in individuals expressing particular HLA alleles. For instance, in HLA-A2 positive individuals, while the matrix protein epitope M158-66 is often immunodominant, several NP epitopes also elicit strong responses.[20] The identification of these immunodominant epitopes is crucial for vaccine design.[5]

Cross-Reactivity: A key feature of the CTL response to NP is its broad cross-reactivity. Memory CTLs established by seasonal influenza A viruses can recognize and lyse cells infected with different subtypes, including pandemic strains like H1N1pdm09 and avian subtypes like H5N1 and H7N9.[15][20][21][22] This cross-reactivity is due to the high level of conservation of NP epitopes across various influenza A strains.[11]

Table 1: Immunodominant Influenza NP CTL Epitopes in Humans

Epitope SequenceHLA RestrictionInfluenza A Subtypes RecognizedReference(s)
CTELKLSDYHLA-A02:01H1N1, H3N2, H5N1[20]
ASNENMETMH-2Db (mouse)H1N1, H3N2[23]
SRYWAIRTRHLA-B27:05H1N1, H3N2, H5N1[14][15]
ELRSRYWAIHLA-B08:01H1N1, H3N2[15]
KTYQRTRALVHLA-B35:01H1N1, H3N2[20]
LPRRSGAAGAHLA-B07:02H1N1, H3N2[24]
QIVRCSALVHLA-A03:01H1N1, H3N2[24]
ILRGSVAHKHLA-A3H3N2[14]
FQGRGVFELSHLA-A11:01H1N1, H3N2[24]
KTGGPIYKRHLA-A11:01H1N1, H3N2[24]

CTL Activation and Effector Mechanisms

The activation of a naive CD8+ T cell and its differentiation into a functional CTL is a multi-step process initiated by the recognition of an NP peptide presented by an MHC class I molecule on an antigen-presenting cell (APC).

MHC Class I Antigen Presentation Pathway

The presentation of endogenous antigens like viral nucleoproteins is a fundamental process for alerting the immune system to intracellular pathogens.

MHC_Class_I_Pathway MHC Class I Antigen Presentation of Influenza NP Epitope cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Influenza_Virus Influenza Virus Viral_Replication Viral Replication & Protein Synthesis Influenza_Virus->Viral_Replication NP Nucleoprotein (NP) Viral_Replication->NP Ubiquitination Ubiquitination NP->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome NP_Peptides NP Peptides Proteasome->NP_Peptides TAP TAP Transporter NP_Peptides->TAP Peptide_Loading Peptide Loading TAP->Peptide_Loading MHC_I_Synthesis MHC Class I Synthesis MHC_I MHC Class I MHC_I_Synthesis->MHC_I MHC_I->Peptide_Loading Peptide_MHC_Complex Peptide-MHC I Complex Peptide_Loading->Peptide_MHC_Complex Cell_Surface Cell Surface Peptide_MHC_Complex->Cell_Surface Transport via Golgi CTL_Recognition CTL Recognition Cell_Surface->CTL_Recognition TCR_Signaling TCR Signaling Pathway in CTL Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR_CD3 TCR/CD3 complex Lck Lck TCR_CD3->Lck activates CD8 CD8 pMHC Peptide-MHC I pMHC->TCR_CD3 Recognition pMHC->CD8 ZAP70 ZAP-70 Lck->ZAP70 phosphorylates ITAMs, recruits & activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 recruits PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKCθ DAG->PKC MAPK_Cascade MAPK Cascade DAG->MAPK_Cascade Calcineurin Calcineurin Ca_Release->Calcineurin NFAT NFAT Calcineurin->NFAT dephosphorylates NFkB NF-κB PKC->NFkB activates AP1 AP-1 MAPK_Cascade->AP1 activates Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Experimental_Workflow Workflow for Analyzing NP-Specific T-Cell Responses cluster_assays Assays Blood_Sample Blood Sample Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation Cell_Stimulation In vitro Stimulation (e.g., NP peptide pools, whole virus) PBMC_Isolation->Cell_Stimulation Incubation Incubation (with Brefeldin A for ICS) Cell_Stimulation->Incubation ELISpot ELISpot Assay - Cytokine capture antibody - Detection antibody Cell_Stimulation->ELISpot Cytotoxicity_Assay Cytotoxicity Assay (e.g., ⁵¹Cr Release Assay) - Target cell labeling - Co-culture with effector CTLs Cell_Stimulation->Cytotoxicity_Assay Staining Cell Staining Incubation->Staining ICS Intracellular Cytokine Staining (ICS) - Surface markers (CD3, CD8) - Intracellular cytokines (IFN-γ, TNF-α) Staining->ICS Data_Acquisition Data Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis ICS->Data_Acquisition Flow Cytometry ELISpot->Data_Acquisition ELISpot Reader Cytotoxicity_Assay->Data_Acquisition Gamma Counter

References

The Immunodominance of the NP 147-155 Epitope in BALB/c Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of immunodominance, the phenomenon whereby the immune system preferentially recognizes and responds to a select few epitopes from a complex antigen, is critical for understanding adaptive immunity and for the rational design of vaccines and immunotherapies. In the context of influenza A virus infection in BALB/c mice, the nucleoprotein (NP) 147-155 epitope (TYQRTRALV) stands out as a classic example of an immunodominant CD8+ T cell epitope.[1][2][3][4][5] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key quantitative data surrounding the immunodominance of the NP 147-155 epitope in this widely used animal model.

Quantitative Analysis of the NP 147-155 Specific CD8+ T Cell Response

The magnitude of the immune response directed against the NP 147-155 epitope is consistently high in BALB/c mice following influenza A virus infection. This has been quantified using various immunological assays, primarily IFN-γ ELISpot and MHC class I tetramer staining.

IFN-γ ELISpot Assay Data

The Enzyme-Linked Immunosorbent Spot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[6] In the context of the NP 147-155 epitope, it is employed to measure the number of interferon-gamma (IFN-γ) producing CD8+ T cells upon stimulation with the synthetic peptide.

Age of MiceVaccination/InfectionTissueNP 147-155 Specific IFN-γ Secreting Cells (per 10^6 cells)Reference
2 monthsA/NP+M2 DNA prime-rAd boostLung~2500[7]
16 monthsA/NP+M2 DNA prime-rAd boostLung~1000[7]
2 monthsA/NP+M2 DNA prime-rAd boostSpleen~1500[7]
16 monthsA/NP+M2 DNA prime-rAd boostSpleen~500[7]
2 monthsA/NP+M2-rAdLung~1200[8]
Not SpecifiedVV NP+M1Spleen~300[9]
MHC Class I Tetramer Staining Data

MHC class I tetramers are fluorescently labeled complexes of four MHC molecules, each loaded with a specific peptide. These reagents allow for the direct visualization and quantification of antigen-specific T cells by flow cytometry.[10][11] Staining with H-2Kd/NP 147-155 tetramers provides a direct measure of the percentage of CD8+ T cells that recognize this epitope.

Vaccination/InfectionTissueDay Post-Infection/VaccinationPercentage of Kd/NP 147-155 Tetramer+ CD8+ T CellsReference
rAd/NP (1x108 PFU, intranasal) + PR8 challengeLung5~12%[2]
rAd/NP (1x107 PFU, intranasal) + PR8 challengeLung5~8%[2]
rAd/NP (1x108 PFU, sublingual) + PR8 challengeLung5~4%[2]
A/NP+M2 DNA prime-rAd boostLung84-91~1.5 x 105 (total number of cells)[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are comprehensive protocols for key assays used to study the immunodominance of the NP 147-155 epitope.

Influenza Virus Infection of BALB/c Mice

A standardized infection protocol is the foundation for studying the subsequent immune response.

  • Virus Preparation: Influenza A virus stocks, such as A/Puerto Rico/8/34 (PR8), are propagated in the allantoic fluid of 10-day-old embryonated chicken eggs. The virus titer is determined by plaque assay on Madin-Darby canine kidney (MDCK) cells.[12]

  • Animal Handling: 6-8 week old BALB/c mice are used for infection studies.[13] All procedures should be approved by the Institutional Animal Care and Use Committee.[14]

  • Anesthesia and Inoculation: Mice are anesthetized, typically with isoflurane (B1672236) or a ketamine/xylazine mixture.[13] A sublethal dose of influenza virus (e.g., 50-100 PFU of PR8) in a volume of 30-50 µL of sterile phosphate-buffered saline (PBS) is administered intranasally.[15]

  • Monitoring: Following infection, mice are monitored daily for weight loss and signs of illness.[14]

IFN-γ ELISpot Assay

This protocol outlines the steps for quantifying NP 147-155-specific IFN-γ secreting cells from splenocytes.

  • Plate Coating: 96-well ELISpot plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.[6][16][17]

  • Cell Preparation: Spleens are harvested from infected mice, and single-cell suspensions are prepared by mechanical dissociation. Red blood cells are lysed using a lysis buffer.[18]

  • Cell Stimulation: Splenocytes are plated in the coated wells at a density of 2-5 x 105 cells/well. Cells are stimulated with the NP 147-155 peptide (typically at 1-10 µg/mL) for 18-24 hours at 37°C in a humidified CO2 incubator. Wells with unstimulated cells and cells stimulated with a mitogen (e.g., Concanavalin A) serve as negative and positive controls, respectively.

  • Detection: After incubation, cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added.[16][17] This is followed by the addition of streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase.[17]

  • Development: The spots are visualized by adding a substrate solution such as BCIP/NBT or AEC.[6][16] Each spot represents a single IFN-γ secreting cell.

  • Analysis: Spots are counted using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based assay to detect intracellular cytokines, providing information on the phenotype of the cytokine-producing cells.

  • Cell Stimulation: Splenocytes or lung lymphocytes (1-2 x 106 cells) are stimulated with the NP 147-155 peptide (1-10 µg/mL) for 4-6 hours at 37°C. A protein transport inhibitor, such as Brefeldin A or Monensin, is added during the last few hours of incubation to cause cytokine accumulation within the cells.[19][20]

  • Surface Staining: Cells are washed and stained with fluorescently-conjugated antibodies against surface markers, such as CD8 and CD44, to identify activated/memory CD8+ T cells.

  • Fixation and Permeabilization: Cells are then fixed and permeabilized to allow antibodies to access intracellular targets.[19][21]

  • Intracellular Staining: Permeabilized cells are stained with a fluorescently-conjugated anti-IFN-γ antibody.

  • Flow Cytometry Analysis: Samples are acquired on a flow cytometer, and the data is analyzed to determine the percentage of CD8+ T cells that produce IFN-γ in response to the NP 147-155 peptide.

MHC Class I Tetramer Staining

This protocol details the direct enumeration of NP 147-155-specific CD8+ T cells.

  • Cell Preparation: Single-cell suspensions from the spleen or lungs are prepared as described above.

  • Blocking: To prevent non-specific binding, cells are incubated with an Fc receptor blocking antibody (e.g., anti-CD16/32).[20]

  • Tetramer Staining: Cells are incubated with the PE- or APC-conjugated H-2Kd/NP 147-155 tetramer reagent for 30-60 minutes at room temperature or 37°C in the dark.[22]

  • Surface Staining: Following tetramer incubation, cells are stained with fluorescently-conjugated antibodies against surface markers like CD8, CD44, and CD62L to further characterize the tetramer-positive population.

  • Washing and Acquisition: Cells are washed and then acquired on a flow cytometer.

  • Data Analysis: The percentage of tetramer-positive cells within the CD8+ T cell gate is determined.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow_for_NP147_155_Immunodominance cluster_Infection Influenza A Virus Infection cluster_Tissue_Harvest Tissue Harvesting cluster_Cell_Isolation Cell Isolation cluster_Assays Immunological Assays Mouse BALB/c Mouse Infection Intranasal Infection (e.g., PR8 strain) Mouse->Infection Harvest Harvest Spleen/Lungs (Day 7-10 post-infection) Infection->Harvest Isolation Prepare Single-Cell Suspension Harvest->Isolation ELISpot IFN-γ ELISpot Isolation->ELISpot ICS Intracellular Cytokine Staining Isolation->ICS Tetramer MHC Tetramer Staining Isolation->Tetramer

Caption: Experimental workflow for studying NP 147-155 immunodominance.

TCR_Signaling_Pathway cluster_Cell_Surface Cell Surface Interaction cluster_Intracellular_Signaling Intracellular Signaling Cascade cluster_Cellular_Response T Cell Effector Functions APC Antigen Presenting Cell (Infected Epithelial Cell) MHC H-2Kd presenting NP 147-155 APC->MHC TCR T Cell Receptor (TCR) on CD8+ T Cell MHC->TCR CD8 CD8 MHC->CD8 Lck Lck Activation TCR->Lck ZAP70 ZAP-70 Recruitment and Activation Lck->ZAP70 LAT LAT Phosphorylation ZAP70->LAT PLCg PLCγ Activation LAT->PLCg IP3_DAG IP3 and DAG Production PLCg->IP3_DAG Cytokine IFN-γ Production IP3_DAG->Cytokine Cytotoxicity Granzyme/Perforin Release IP3_DAG->Cytotoxicity Proliferation Clonal Expansion IP3_DAG->Proliferation

Caption: TCR signaling upon recognition of the NP 147-155 epitope.

Factors Influencing the Immunodominance of NP 147-155

The preferential immune response to the NP 147-155 epitope is a multifactorial phenomenon. Key contributing factors include:

  • MHC Binding Affinity: While a high binding affinity of the peptide to the MHC class I molecule (H-2Kd in this case) is often considered important for immunodominance, some studies suggest it is not the sole determinant.[23]

  • Antigen Processing and Presentation: The efficiency with which the NP 147-155 epitope is generated from the full-length nucleoprotein by the proteasome and transported into the endoplasmic reticulum for loading onto MHC class I molecules plays a crucial role.[5][24][25] Point mutations flanking the epitope can ablate its presentation.[26]

  • T Cell Receptor (TCR) Repertoire: The precursor frequency of naive CD8+ T cells with TCRs capable of recognizing the NP 147-155/H-2Kd complex influences the magnitude of the primary response.[23][24]

  • Immunodomination: The robust response to the NP 147-155 epitope can suppress the development of responses to other, subdominant epitopes.[27]

References

An In-depth Technical Guide on the Cross-Reactivity of Cytotoxic T Lymphocytes Targeting the Influenza A Virus NP 147-155 Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoprotein (NP) of the influenza A virus is a highly conserved internal antigen, making it a key target for the development of universal influenza vaccines. A significant component of the protective immune response against influenza is mediated by cytotoxic T lymphocytes (CTLs), which recognize viral epitopes presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells. Among the various CTL epitopes within the NP, the 147-155 peptide (sequence: TYQRTRALV) has been identified as an immunodominant, H-2d restricted epitope in BALB/c mice. Its high degree of conservation across different influenza A subtypes makes it a critical focus of research into cross-reactive CTL responses.[1]

This technical guide provides a comprehensive overview of the cross-reactivity of CTLs targeting the NP 147-155 epitope. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working on influenza vaccines and T-cell immunology. The guide summarizes key quantitative data on CTL responses to the wild-type and variant epitopes, details common experimental protocols for assessing CTL cross-reactivity, and provides visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of CTL Cross-Reactivity

The cross-reactive potential of CTLs is a critical factor in the development of broadly protective vaccines. Understanding how variations in the NP 147-155 epitope affect CTL recognition and function is paramount. The following tables summarize quantitative data from various studies that have assessed CTL responses to the wild-type NP 147-155 epitope and its variants.

Assay Type Epitope/Stimulus CTL Response Metric Result Reference
IFN-γ ELISPOTNP 147-155 peptide (5 µg/ml)Spot Forming Cells (SFC) / 10^6 splenocytes19 ± 1 (90 µg NP immunization)[2]
IFN-γ ELISPOTNP 147-155 peptide (5 µg/ml)Spot Forming Cells (SFC) / 10^6 splenocytes35 ± 1 (RVJ1175NP vaccination)[2]
IFN-γ ELISPOTNP 147-155 peptideSpot Forming Cells (SFC) / 10^6 cellsSignificant increase in IFN-γ secreting cells with immunization dose[3]
In vivo Cytotoxicity AssayNP 147-155 pulsed target cells% Specific LysisDose-dependent increase in lysis with rNP vaccination[2]
Intracellular Cytokine StainingNP 147-155 peptide% IFN-γ+ CD8+ T cellsNot specified[4]

Experimental Protocols

Accurate and reproducible assessment of CTL cross-reactivity relies on well-defined experimental protocols. This section provides detailed methodologies for three key assays commonly used in this field of research.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • 96-well ELISPOT plates (PVDF membrane)

  • Capture antibody (e.g., anti-mouse IFN-γ)

  • Blocking solution (e.g., RPMI with 10% FBS)

  • Effector cells (splenocytes or PBMCs from immunized animals)

  • Stimulating antigen (NP 147-155 peptide, typically at 5-10 µg/mL)

  • Detection antibody (e.g., biotinylated anti-mouse IFN-γ)

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)

  • ELISPOT plate reader

Procedure:

  • Plate Coating: Coat the ELISPOT plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with blocking solution for at least 2 hours at room temperature.

  • Cell Plating: Add effector cells (e.g., 2 x 10^5 to 5 x 10^5 cells/well) to the plate.

  • Stimulation: Add the NP 147-155 peptide to the appropriate wells. Include negative controls (cells alone) and positive controls (e.g., PMA/Ionomycin or Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Wash the plate to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add the substrate solution. Monitor spot development.

  • Stopping the Reaction: Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely and count the spots using an ELISPOT reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by specific cell subsets.

Materials:

  • Effector cells (splenocytes or PBMCs)

  • Stimulating antigen (NP 147-155 peptide)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixable viability dye

  • Surface staining antibodies (e.g., anti-CD8, anti-CD4)

  • Fixation/Permeabilization buffer

  • Intracellular staining antibodies (e.g., anti-IFN-γ, anti-TNF-α)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Stimulate effector cells with the NP 147-155 peptide in the presence of a protein transport inhibitor for 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with a fixable viability dye, followed by surface antibodies, typically for 20-30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with intracellular cytokine antibodies for 30 minutes at room temperature or 4°C.

  • Washing: Wash the cells to remove unbound antibodies.

  • Acquisition: Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) and acquire data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry analysis software to quantify the percentage of cytokine-producing cells within the CD8+ T cell population.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

The ⁵¹Cr release assay is a classic method for measuring CTL-mediated target cell lysis.

Materials:

  • Target cells (e.g., P815 mastocytoma cells, which are H-2d compatible)

  • Sodium chromate (B82759) (Na₂⁵¹CrO₄)

  • Effector cells (CTLs)

  • Peptide-pulsed target cells (incubated with NP 147-155 peptide)

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling: Label the target cells with ⁵¹Cr for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells multiple times to remove excess unincorporated ⁵¹Cr.

  • Assay Setup: Plate the labeled target cells (e.g., 1 x 10^4 cells/well) in a 96-well plate.

  • Effector Cell Addition: Add effector cells at various effector-to-target (E:T) ratios.

  • Controls:

    • Spontaneous release: Target cells with media only.

    • Maximum release: Target cells with a detergent (e.g., Triton X-100).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualization of Key Processes

Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental workflows.

CTL_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) cluster_Signaling Intracellular Signaling Cascade MHC MHC class I NP_peptide NP 147-155 Peptide (TYQRTRALV) TCR TCR TCR->MHC Recognition ZAP70 ZAP-70 TCR->ZAP70 Activation CD8 CD8 CD8->MHC LFA1 LFA-1 ICAM1 ICAM1 LFA1->ICAM1 Adhesion LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine_Production Cytotoxicity Granzyme/Perforin Release NFAT->Cytotoxicity AP1->Cytokine_Production AP1->Cytotoxicity NFkB->Cytokine_Production NFkB->Cytotoxicity APC_surface ICAM-1

Caption: CTL Activation Signaling Pathway.

ELISPOT_Workflow start Start coat_plate Coat 96-well plate with anti-IFN-γ antibody start->coat_plate block_plate Block plate coat_plate->block_plate add_cells Add splenocytes/PBMCs block_plate->add_cells add_peptide Add NP 147-155 peptide add_cells->add_peptide incubate_cells Incubate 18-24h at 37°C add_peptide->incubate_cells wash_cells Wash plate incubate_cells->wash_cells add_detection_ab Add biotinylated anti-IFN-γ antibody wash_cells->add_detection_ab add_streptavidin Add Streptavidin-ALP/HRP add_detection_ab->add_streptavidin add_substrate Add substrate and develop spots add_streptavidin->add_substrate read_plate Read plate and count spots add_substrate->read_plate end End read_plate->end

Caption: ELISPOT Assay Experimental Workflow.

Cr51_Release_Workflow start Start label_targets Label target cells with ⁵¹Cr start->label_targets wash_targets Wash target cells label_targets->wash_targets setup_assay Plate target cells wash_targets->setup_assay add_effectors Add effector CTLs at various E:T ratios setup_assay->add_effectors incubate_assay Incubate 4-6h at 37°C add_effectors->incubate_assay collect_supernatant Collect supernatant incubate_assay->collect_supernatant measure_cpm Measure radioactivity (CPM) collect_supernatant->measure_cpm calculate_lysis Calculate % Specific Lysis measure_cpm->calculate_lysis end End calculate_lysis->end

Caption: ⁵¹Cr Release Assay Experimental Workflow.

Conclusion

The CTL response to the conserved NP 147-155 epitope of influenza A virus represents a critical area of research for the development of universal influenza vaccines. The ability of CTLs to cross-react with variant epitopes is a key determinant of the breadth of protection that can be achieved. This technical guide has provided a summary of the quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to aid researchers in this field. Further investigation into the structural basis of TCR recognition of NP 147-155 and its variants will be crucial for the rational design of next-generation influenza vaccines that can elicit potent and broadly cross-reactive CTL responses.

References

The Unseen Companion: A Technical Guide to Trifluoroacetic Acid (TFA) Salts in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic peptides are indispensable tools in research and drug development. However, their synthesis and purification processes invariably introduce trifluoroacetic acid (TFA) as a counterion, forming TFA salts. While essential for efficient synthesis, residual TFA can significantly impact experimental outcomes, altering peptide structure, solubility, and biological activity. This in-depth technical guide provides a comprehensive overview of TFA salts in synthetic peptides, from their origin in solid-phase peptide synthesis to their potential interference in biological assays. We present detailed experimental protocols for TFA removal and quantification, alongside quantitative data to inform best practices. This guide aims to equip researchers with the knowledge to understand, manage, and mitigate the effects of TFA, ensuring the reliability and reproducibility of their scientific endeavors.

The Origin and Chemistry of TFA in Synthetic Peptides

Trifluoroacetic acid (TFA) is a strong acid (pKa ≈ 0.23-0.52) widely used in solid-phase peptide synthesis (SPPS) and purification.[1][2] Its prevalence stems from its utility in two critical steps:

  • Cleavage: TFA is the primary reagent used to cleave the synthesized peptide from the solid-phase resin support.[3][4][5]

  • Purification: It is a common ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), improving peak shape and resolution during peptide purification.[4][6]

During these processes, the positively charged amino groups on the peptide (the N-terminus and the side chains of basic residues like lysine, arginine, and histidine) form ionic interactions with the negatively charged trifluoroacetate (B77799) anion.[1] Consequently, synthetic peptides are typically isolated as TFA salts.[7] Even after lyophilization, which removes free TFA, the bound TFA counterions remain associated with the peptide.[4] The amount of residual TFA can be substantial, often ranging from 10% to 40% of the total peptide weight.[5][8]

The Impact of Residual TFA on Peptide Properties and Biological Assays

The presence of residual TFA is not benign and can have profound effects on the physicochemical properties of the peptide and the interpretation of experimental results.

Physicochemical Alterations
  • Structure and Conformation: TFA counterions can influence the secondary structure of peptides, with some studies indicating an induction of helical structures.[7] This can alter the peptide's native conformation and, consequently, its biological function.

  • Solubility and Aggregation: The formation of TFA salts can affect a peptide's solubility in aqueous buffers and may promote aggregation, particularly for hydrophobic sequences.[3]

  • Mass and Quantification: The presence of TFA adds to the overall mass of the peptide sample, leading to inaccuracies in peptide quantification when based on dry weight.[9] The actual peptide content can be 5% to 25% lower than the measured weight due to the presence of TFA.[8]

Interference in Biological and Analytical Assays

Residual TFA can interfere with a variety of assays, leading to erroneous or irreproducible results.

  • Cell-Based Assays: TFA can exhibit cytotoxicity, with effects observed at concentrations as low as the nanomolar range.[3][7] It can inhibit cell proliferation in some cell lines while promoting it in others, confounding the interpretation of the peptide's intrinsic activity.[7][10]

  • Enzymatic and Receptor-Binding Assays: The acidity of TFA can denature pH-sensitive proteins and enzymes.[3] Furthermore, it can compete with phosphate (B84403) groups in active sites, potentially inhibiting kinases and other enzymes.[3]

  • Structural Analysis: TFA can interfere with spectroscopic techniques. For instance, it has a strong absorbance band around 1670 cm⁻¹ in Fourier-transform infrared (FTIR) spectroscopy, which can overlap with the amide I band of peptides, complicating secondary structure analysis.[6][7]

Quantitative Data on TFA Content and Cytotoxicity

To provide a clearer understanding of the extent of TFA contamination and its biological impact, the following tables summarize quantitative data from various sources.

Table 1: Typical TFA Content in Synthetic Peptides
Peptide StateTypical TFA Content (% by dry weight)Reference(s)
Crude Synthetic Peptide19.6%[11]
GPC Purified Peptide16.7%[11]
Commercial Peptides (as TFA salt)18.4% - 20.2%[11]
General Range10% - 40%[5]
Reduction in Peptide Content5% - 25%[8]
Table 2: Concentration-Dependent Cytotoxic Effects of TFA on Various Cell Lines
Cell LineTFA ConcentrationObserved EffectReference(s)
Fetal Rat Osteoblasts10 nM - 100 nMReduced cell numbers and thymidine (B127349) incorporation[12]
Articular Chondrocytes10 nM - 100 nMReduced cell numbers[12]
HUVEC~0.1 mMInhibition of proliferation[8]
PC-121-5 mMSignificant dose-dependent cell death[8]
Jurkat~5 mMSignificant toxicity[8]
Multiple (e.g., HeLa, HEK293)>100 µMCommonly observed cytotoxic effects[8]

Experimental Protocols for TFA Management

For applications sensitive to the presence of TFA, its removal or exchange for a more biologically compatible counterion, such as chloride or acetate (B1210297), is crucial.[3][13] Below are detailed protocols for common TFA removal and quantification methods.

TFA Removal by HCl/Lyophilization

This method relies on the stronger acidity of hydrochloric acid (HCl) to displace the weaker TFA, which is then removed as a volatile acid during lyophilization.

Methodology:

  • Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[3]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repetition: To ensure complete removal, repeat steps 1-5 at least two more times.

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

TFA Exchange by Anion Exchange Chromatography

This technique separates the peptide from the TFA counterions based on charge.

Methodology:

  • Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[4][14]

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the peptide is charged (e.g., for a positively charged peptide, a pH above its isoelectric point).[14] For acetate exchange, the resin can be washed successively with 1.6 N and 0.16 N acetic acid.[15]

  • Sample Loading: Dissolve the peptide in the equilibration buffer and load it onto the column.[14]

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA ions.[14]

  • Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding. For example, a gradient of sodium chloride or sodium acetate can be used.[14]

  • Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.[14]

Quantification of Residual TFA by Ion Chromatography

Ion chromatography (IC) is a sensitive and reliable method for quantifying residual TFA in peptide samples.[11][16]

Methodology:

  • Sample Preparation: Dissolve the peptide sample in the IC eluent to a known concentration (e.g., 1 mg/mL) and then dilute further as needed.[11]

  • Instrumentation: Use an ion chromatography system equipped with an anion exchange column (e.g., IonPac® AS14 or AS18), a suppressor, and a conductivity detector.[5][11]

  • Eluent: A common eluent is a mixture of sodium carbonate and sodium bicarbonate (e.g., 3.5 mM sodium carbonate / 0.8 mM sodium bicarbonate).[11]

  • Standard Preparation: Prepare a series of TFA standards of known concentrations in the eluent to generate a calibration curve.[11]

  • Analysis: Inject the prepared sample and standards into the IC system. The concentration of TFA in the sample is determined by comparing its peak area to the calibration curve.[11]

Visualizing Workflows and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Peptide_Synthesis_and_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification Amino_Acid_Coupling Sequential Amino Acid Coupling Cleavage Cleavage from Resin (with TFA) Amino_Acid_Coupling->Cleavage RP_HPLC RP-HPLC Purification (with TFA) Cleavage->RP_HPLC Crude Peptide (TFA Salt) Lyophilization Lyophilization RP_HPLC->Lyophilization Final_Peptide Final Peptide Product (TFA Salt) Lyophilization->Final_Peptide Purified Peptide (TFA Salt)

Figure 1. Workflow of solid-phase peptide synthesis and purification, highlighting the introduction of TFA.

TFA_Removal_Workflow Start Peptide (TFA Salt) Decision Is TFA removal necessary? Start->Decision End_No Proceed with experiment Decision->End_No No Method_Choice Choose Removal Method Decision->Method_Choice Yes HCl_Lyo HCl/Lyophilization Method_Choice->HCl_Lyo Ion_Exchange Anion Exchange Chromatography Method_Choice->Ion_Exchange Quantification Quantify Residual TFA (e.g., Ion Chromatography) HCl_Lyo->Quantification Ion_Exchange->Quantification End_Yes TFA-free Peptide Quantification->End_Yes

Figure 2. Decision and experimental workflow for TFA removal from synthetic peptides.

TFA_Impact_Relationship cluster_effects Potential Consequences TFA_Presence Presence of Residual TFA Structural_Changes Altered Peptide Structure & Solubility TFA_Presence->Structural_Changes Assay_Interference Assay Interference (Biological & Analytical) TFA_Presence->Assay_Interference Inaccurate_Quant Inaccurate Peptide Quantification TFA_Presence->Inaccurate_Quant Altered_Activity Altered Biological Activity Structural_Changes->Altered_Activity leads to Erroneous_Data Erroneous Experimental Data Assay_Interference->Erroneous_Data leads to Dosing_Errors Inaccurate Dosing Inaccurate_Quant->Dosing_Errors leads to

Figure 3. Logical relationship between the presence of residual TFA and its potential experimental impact.

Conclusion and Recommendations

The presence of trifluoroacetic acid salts in synthetic peptides is an unavoidable consequence of standard synthesis and purification protocols. While TFA is instrumental in producing high-purity peptides, its residual presence can be a significant confounding factor in a wide range of applications. Researchers, scientists, and drug development professionals must be aware of the potential for TFA to alter the physicochemical and biological properties of peptides.

For sensitive applications, particularly cell-based assays and in vivo studies, it is strongly recommended that the TFA content be assessed and, if necessary, reduced to a negligible level. The choice of TFA removal method will depend on the specific peptide properties, available equipment, and the required final purity. By understanding the origin and impact of TFA and implementing appropriate management strategies, the scientific community can enhance the reliability and reproducibility of research involving synthetic peptides.

References

In Vitro Biological Activity of Influenza NP (147-155): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of the influenza nucleoprotein (NP) peptide fragment 147-155. This peptide, with the amino acid sequence TYQRTRALV, is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope in the context of the murine major histocompatibility complex (MHC) class I molecule H-2K'd'[1][2]. Its ability to elicit potent CD8+ T cell responses makes it a crucial target for influenza vaccine and therapeutic development. This document details the key in vitro activities, experimental protocols, and associated quantitative data, presented in a format designed for laboratory use and strategic planning.

Core Biological Activities

The primary in vitro biological activity of the Influenza NP (147-155) peptide is the stimulation of influenza-specific CD8+ T cells. This manifests in several measurable outcomes:

  • CTL-Mediated Cytotoxicity: NP (147-155)-pulsed target cells are efficiently lysed by NP-specific CD8+ cytotoxic T lymphocytes. This activity is a cornerstone of the adaptive immune response to influenza infection[3].

  • T-Cell Proliferation and Activation: The peptide induces the proliferation and activation of NP (147-155)-specific CD8+ T cells from immunized animals.

  • Cytokine Secretion: Upon recognition of the peptide presented by antigen-presenting cells (APCs), CD8+ T cells secrete effector cytokines, most notably Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2)[4][5].

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies investigating the biological activity of Influenza NP (147-155). These values provide a reference for expected experimental outcomes and assay setup.

Table 1: Peptide Concentrations for T-Cell Stimulation

Assay TypePeptide ConcentrationCell TypeSource
In vitro restimulation of lymphocytes5 µg/mlMouse splenocytes/lymphocytes[4][5]
IFN-γ ELISPOT5 µg/mlMouse splenocytes[6]
Intracellular Cytokine Staining (ICS)1 µ g/sample Mouse splenocytes[7]
51Cr-Release Assay (Target cell pulsing)10 µgP815 mastocytoma cells[8]

Table 2: Representative T-Cell Responses

Assay TypeResponse MetricExperimental ConditionsSource
IFN-γ ELISPOT~10-45 SFC/10^6 splenocytesSplenocytes from mice immunized with NP protein or recombinant vaccinia virus expressing NP.[6]
In vivo Cytotoxicity Assay17-45% specific lysisTarget cells pulsed with NP (147-155) transferred into immunized mice.[6]
Intracellular Cytokine Staining (ICS)Varies (e.g., >0.5% of CD8+ T cells IFN-γ+)Splenocytes from adenovirus-vectored NP vaccine immunized mice, stimulated with NP (147-155).[9]

Experimental Protocols and Workflows

Detailed methodologies for key experiments are provided below, accompanied by workflow diagrams generated using Graphviz.

Peptide Pulsing of Target Cells for Cytotoxicity Assays

This protocol describes the process of loading target cells with the NP (147-155) peptide, making them recognizable and susceptible to lysis by NP-specific CTLs.

Methodology:

  • Cell Preparation: Culture P815 mastocytoma cells (H-2d compatible) to the desired density.

  • Peptide Incubation: Incubate P815 cells with the synthetic NP (147-155) peptide (e.g., at 10 µg/ml) in serum-free media for 1 hour at 37°C in a 5% CO2 incubator[8].

  • Labeling: Add 100 µCi of Na51CrO4 to the cell suspension and incubate for an additional 90 minutes[8].

  • Washing: Wash the peptide-pulsed and labeled target cells extensively with media to remove excess peptide and unincorporated 51Cr.

  • Co-culture: The prepared target cells are now ready for co-culture with effector CTLs in a 51Cr-release assay.

Peptide_Pulsing_Workflow cluster_workflow Peptide Pulsing and Labeling Workflow P815 P815 Target Cells IncubatePeptide Incubate with NP (147-155) Peptide P815->IncubatePeptide 1 hr, 37°C LabelCr51 Label with 51Cr IncubatePeptide->LabelCr51 90 min Wash Wash Cells LabelCr51->Wash Ready Ready for CTL Co-culture Wash->Ready ELISPOT_Workflow cluster_elispot IFN-γ ELISPOT Assay Workflow Coat Coat Plate with Capture Antibody Block Block Plate Coat->Block AddCells Add Splenocytes Block->AddCells Stimulate Stimulate with NP (147-155) Peptide AddCells->Stimulate Incubate Incubate 24-48h Stimulate->Incubate Detect Add Detection Antibody Incubate->Detect Develop Add Enzyme and Substrate Detect->Develop Count Count Spots Develop->Count

References

Methodological & Application

Reconstitution and Application of Lyophilized Influenza NP (147-155) TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstitution and use of lyophilized Influenza Nucleoprotein (NP) peptide (147-155), supplied as a trifluoroacetate (B77799) (TFA) salt. The Influenza NP (147-155) peptide, with the sequence TYQRTRALV, is a well-characterized, H-2Kd restricted epitope crucial for studying T-cell mediated immunity to Influenza A virus.[1][2][3] Adherence to proper handling, reconstitution, and experimental procedures is critical for obtaining reliable and reproducible results.

Peptide Handling and Storage

Lyophilized peptides are stable when handled correctly. Upon receipt, it is recommended to store the lyophilized peptide at -20°C or colder for long-term storage.[1] For short-term storage, 4°C is acceptable for several days to weeks.[4] Peptides are sensitive to moisture and light; therefore, the vial should be tightly sealed and protected from direct light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can reduce peptide stability.[1][5]

Key Storage Recommendations:

ConditionTemperatureDuration
Long-term-20°C to -80°CYears
Short-term4°CDays to Weeks
Room TemperatureAmbientSeveral Days

Note: Avoid repeated freeze-thaw cycles of peptide solutions, as this can lead to degradation. It is best practice to aliquot the reconstituted peptide into single-use volumes.[1]

Reconstitution Protocol

The solubility of a peptide is dependent on its amino acid sequence. The Influenza NP (147-155) peptide (TYQRTRALV) has a positive overall charge. The following is a recommended step-wise protocol for its reconstitution.

Materials:

Procedure:

  • Preparation: Before opening, centrifuge the vial at 10,000 x g for 5 minutes to pellet all the lyophilized powder at the bottom of the tube.[6] Allow the vial to equilibrate to room temperature.

  • Initial Solubilization: Attempt to dissolve the peptide in sterile water first.[7] Add a small amount of water to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). Gently vortex or sonicate the vial to aid dissolution.[6] A properly solubilized peptide will result in a clear solution.

  • Acidic Solution (if necessary): If the peptide does not fully dissolve in water, add a 10% acetic acid solution dropwise until the peptide dissolves.[6]

  • Organic Solvent (for highly hydrophobic peptides): While this peptide is not expected to be highly hydrophobic, if solubility issues persist, a small amount of an organic solvent like DMSO can be used.[6][7] First, dissolve the peptide in a minimal amount of DMSO, and then slowly add sterile water or buffer to the desired concentration.[7]

  • Storage of Reconstituted Peptide: Aliquot the peptide solution into single-use tubes and store at -20°C or colder. Peptides in solution are significantly less stable than in their lyophilized form.[1]

Reconstitution Workflow:

G start Start: Lyophilized Peptide Vial centrifuge Centrifuge vial (10,000 x g, 5 min) start->centrifuge warm Equilibrate to Room Temperature centrifuge->warm add_water Add Sterile Water warm->add_water dissolved_water Peptide Dissolved? add_water->dissolved_water acid Add 10% Acetic Acid dissolved_water->acid No aliquot Aliquot into single-use tubes dissolved_water->aliquot Yes dissolved_acid Peptide Dissolved? acid->dissolved_acid dmso Add minimal DMSO, then dilute dissolved_acid->dmso No dissolved_acid->aliquot Yes dmso->aliquot store Store at -20°C or colder aliquot->store end End: Reconstituted Peptide Solution store->end G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I Peptide Influenza NP (147-155) CD8 CD8 MHC->CD8 binds TCR TCR Peptide->TCR binds CD3 CD3 Lck Lck ZAP70 ZAP-70 CD3->ZAP70 recruits Lck->CD3 phosphorylates ITAMs Lck->ZAP70 phosphorylates Signaling Downstream Signaling (e.g., PLCγ1, MAPK, PI3K-AKT) ZAP70->Signaling Activation T-Cell Activation (Cytokine production, Proliferation) Signaling->Activation

References

Application Notes for Influenza NP (147-155) Peptide in ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Influenza Nucleoprotein (NP) is a conserved internal protein of the influenza virus, making it a key target for T-cell mediated immunity. The NP (147-155) peptide, with the sequence TYQRTRALV, is a well-characterized, immunodominant H-2Kd-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice.[1][2][3][4] It is widely used in immunological studies to detect and quantify influenza-specific CD8+ T-cell responses. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for measuring the frequency of cytokine-secreting cells at the single-cell level.[5] These application notes provide detailed information and protocols for utilizing the Influenza NP (147-155) peptide in ELISpot assays to assess cell-mediated immunity to influenza A virus.

Data Presentation

The following tables summarize key quantitative data for performing ELISpot assays with the Influenza NP (147-155) peptide, based on established protocols and literature.

Table 1: Recommended Reagent and Cell Concentrations

ComponentRecommended Concentration/AmountSource(s)
Influenza NP (147-155) Peptide1 - 10 µg/mL[1][2][6][7]
Peripheral Blood Mononuclear Cells (PBMCs) / Splenocytes2 x 10^5 - 5 x 10^5 cells/well[1][8][9]
Capture Antibody (e.g., anti-IFN-γ)5 - 10 µg/mL[10]
Detection Antibody (e.g., biotinylated anti-IFN-γ)1:1000 dilution (or as per manufacturer's instructions)[10]
Streptavidin-Alkaline Phosphatase (AP)1:1000 dilution (or as per manufacturer's instructions)[10]

Table 2: Typical Experimental Parameters and Expected Results

ParameterValueSource(s)
Incubation Time with Peptide18 - 48 hours[1][8][11]
Expected Spot Forming Units (SFU) / 10^6 cellsHighly variable, can be <50 to several hundred depending on immunization/infection status.[6]
Positive ControlPhytohemagglutinin (PHA), Concanavalin A (ConA), or anti-CD3/CD28 antibodies.[5]
Negative ControlCells cultured in medium alone (unstimulated).[5]
Lower Limit of Quantification (LLOQ)Approximately 34.4 SFU/million cells (assay dependent).[8][12]
Upper Limit of Quantification (ULOQ)Can exceed 9,000 SFU/million cells, dependent on the reader.[12]

Experimental Protocols

This section provides a detailed methodology for performing an IFN-γ ELISpot assay using the Influenza NP (147-155) peptide to stimulate murine splenocytes.

Materials and Reagents:

  • Influenza NP (147-155) peptide (TYQRTRALV)

  • 96-well PVDF membrane ELISpot plates

  • Murine IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-AP)

  • Sterile PBS

  • 35% Ethanol (B145695) in sterile water

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)

  • BCIP/NBT substrate solution

  • Automated ELISpot reader

  • Single-cell suspension of murine splenocytes from influenza-infected or control mice

Protocol:

Day 1: Plate Coating

  • Pre-wet the membrane: Add 15 µL of 35% ethanol to each well of the 96-well PVDF plate and incubate for 1 minute at room temperature.

  • Wash: Aspirate the ethanol and wash the wells three times with 150 µL of sterile PBS.

  • Coat with capture antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration (e.g., 10 µg/mL) in sterile PBS. Add 100 µL of the diluted antibody to each well.

  • Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Wash and Block: Aspirate the capture antibody solution. Wash the wells twice with 150 µL of sterile Milli-Q water. Then, add 150 µL of complete RPMI-1640 medium to each well to block the membrane for at least 2 hours at 37°C.

  • Prepare cell suspension: Prepare a single-cell suspension of splenocytes in complete RPMI-1640 medium. Perform a cell count and adjust the concentration to 4 x 10^6 cells/mL.

  • Prepare stimuli: Dilute the Influenza NP (147-155) peptide in complete RPMI-1640 medium to a working concentration of 2-20 µg/mL (for a final concentration of 1-10 µg/mL in the well). Prepare positive (e.g., PHA) and negative (medium alone) controls.

  • Add stimuli and cells: Decant the blocking medium from the plate. Add 50 µL of the prepared peptide or control solutions to the appropriate wells. Add 50 µL of the cell suspension (containing 2 x 10^5 cells) to each well.

  • Incubate: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[8]

Day 3: Spot Development and Analysis

  • Wash: Aspirate the cell suspension and wash the plate five times with 200 µL of PBS containing 0.05% Tween-20 (PBST).

  • Add detection antibody: Dilute the biotinylated anti-IFN-γ detection antibody in PBST as recommended by the manufacturer. Add 100 µL of the diluted antibody to each well and incubate for 2 hours at room temperature.[8]

  • Wash: Aspirate the detection antibody and wash the plate five times with 200 µL of PBST.

  • Add enzyme conjugate: Dilute the streptavidin-AP conjugate in PBST. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Wash: Aspirate the enzyme conjugate and wash the plate five times with 200 µL of PBST.

  • Develop spots: Add 100 µL of BCIP/NBT substrate solution to each well. Monitor for the appearance of dark spots (typically 5-20 minutes).

  • Stop development: Stop the reaction by washing the plate thoroughly with distilled water.

  • Dry and analyze: Allow the plate to dry completely. Count the spots using an automated ELISpot reader.

Data Analysis

Results are typically expressed as Spot Forming Units (SFU) per million cells.[8][12] To calculate this, subtract the average number of spots in the negative control wells from the average number of spots in the peptide-stimulated wells and normalize to 10^6 cells.

Visualizations

ELISpot_Workflow ELISpot Experimental Workflow cluster_day1 Day 1: Plate Coating cluster_day2 Day 2: Cell Stimulation cluster_day3 Day 3: Spot Development cluster_analysis Data Analysis p1 Pre-wet PVDF membrane with 35% Ethanol p2 Wash with sterile PBS p1->p2 p3 Coat with anti-IFN-γ capture antibody p2->p3 p4 Incubate overnight at 4°C p3->p4 p5 Wash and block plate p4->p5 p6 Prepare splenocyte suspension p5->p6 p7 Add NP (147-155) peptide and cells to wells p6->p7 p8 Incubate for 18-24 hours at 37°C p7->p8 p9 Wash plate p8->p9 p10 Add biotinylated detection antibody p9->p10 p11 Add Streptavidin-AP p10->p11 p12 Add BCIP/NBT substrate p11->p12 p13 Stop reaction and dry plate p12->p13 p14 Count spots with ELISpot reader p13->p14 p15 Calculate SFU per 10^6 cells p14->p15

Caption: ELISpot experimental workflow diagram.

T_Cell_Activation_Pathway T-Cell Activation and IFN-γ Secretion cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I TCR T-Cell Receptor (TCR) MHC->TCR recognized by Peptide NP (147-155) Peptide Peptide->MHC binds to Activation T-Cell Activation TCR->Activation IFN IFN-γ Secretion Activation->IFN

Caption: Simplified T-cell activation pathway.

References

Application Notes and Protocols: Intracellular Cytokine Staining (ICS) for T Cell Activation using NP 147-155 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Intracellular cytokine staining (ICS) is a powerful technique used to identify, phenotype, and quantify cytokine-producing cells at the single-cell level using flow cytometry. This application note provides a detailed protocol for assessing antigen-specific T cell activation by stimulating peripheral blood mononuclear cells (PBMCs) or splenocytes with the influenza nucleoprotein (NP) derived peptide, NP 147-155. This peptide is a well-characterized, immunodominant epitope that elicits robust CD8+ T cell responses. The following sections detail the experimental procedures, expected quantitative data, and the underlying signaling pathways involved in T cell activation.

Quantitative Data Summary

The following tables summarize representative quantitative data for cytokine-producing CD8+ T cells following stimulation with the NP 147-155 peptide under various experimental conditions. These values are compiled from multiple studies and serve as a general reference. Actual results may vary depending on the specific experimental setup, including the mouse strain, vaccination strategy, and stimulation conditions.

Table 1: Percentage of IFN-γ Positive CD8+ T Cells in Response to NP 147-155 Stimulation

Experimental Condition% of IFN-γ+ of CD8+ T CellsReference
Splenocytes from mice 48 days post-secondary RSV infection, stimulated with NP 147-155~0.1% (Negative Control)[1]
Splenocytes from mice immunized with AdCMVNP (i.v. infection)High[2]
Splenocytes from mice immunized with AdK14NP (s.c. infection)Moderate[2]
Lung lymphocytes from mice immunized with gp96-adjuvanted split vaccine, 5 days post-challenge~3-fold higher than vaccine alone[3]
Splenocytes from mice infected with influenza virus, restimulated ex vivoVariable, used for inhibition assays[4]

Table 2: Polyfunctional T Cell Responses to NP 147-155 Stimulation

Cytokine Combination (of CD8+ T cells)Representative PercentageReference
IFN-γ+, TNF-α+, IL-2+, CD107a+Varies with adjuvant[5]
IFN-γ+, TNF-α+, IL-2+Higher with R4Pam2Cys adjuvant[6]
IFN-γ+Varies with adjuvant[5]
IFN-γ+ and/or TNF-α+Used to assess effector function[4][7]

Experimental Protocols

This protocol outlines the key steps for performing intracellular cytokine staining to detect NP 147-155 specific T cell responses.

Materials:
  • Cells: Freshly isolated PBMCs or splenocytes from immunized or infected animals.

  • Peptide: Influenza NP 147-155 peptide (TYQRTRALV), high purity (>90%).

  • Cell Culture Medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol.

  • Protein Transport Inhibitors: Brefeldin A and Monensin.

  • Antibodies: Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Fixation/Permeabilization Buffers: Commercially available kits are recommended.

  • FACS Tubes and Flow Cytometer.

Detailed Methodology:
  • Cell Preparation and Stimulation:

    • Prepare a single-cell suspension of PBMCs or splenocytes.

    • Resuspend cells in complete RPMI medium at a concentration of 1-2 x 10^6 cells/well in a 96-well plate.

    • Add the NP 147-155 peptide to the designated wells at a final concentration of 1-10 µg/mL.

    • Include appropriate controls:

      • Unstimulated control (cells with medium only).

      • Positive control (e.g., PMA/Ionomycin or anti-CD3/CD28 antibodies).

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Protein Transport Inhibition:

    • After 1-2 hours of stimulation, add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 5 µg/mL) to all wells.

    • Continue to incubate for an additional 4-6 hours. The total stimulation time is typically 5-8 hours.

  • Surface Marker Staining:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Prepare a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8).

    • Resuspend the cell pellet in the antibody cocktail and incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

    • Resuspend the cells in permeabilization buffer for 10 minutes.

  • Intracellular Cytokine Staining:

    • Prepare a cocktail of fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) in permeabilization buffer.

    • Centrifuge the cells and resuspend the pellet in the intracellular antibody cocktail.

    • Incubate for 30-45 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to gate on the CD8+ T cell population and determine the percentage of cells positive for each cytokine.

Visualizations

T Cell Receptor Signaling Pathway

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCR_Complex TCR-CD3 Complex APC->TCR_Complex pMHC Lck Lck TCR_Complex->Lck activates CD28 CD28 CD80_86 CD80/CD86 CD80_86->CD28 Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Calcineurin Calcineurin IP3->Calcineurin Ca2+ release activates PKC PKCθ DAG->PKC activates Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK activates NFAT NFAT Calcineurin->NFAT dephosphorylates NFkB NF-κB PKC->NFkB activates AP1 AP-1 Ras_MAPK->AP1 activates Cytokine_Genes Cytokine Gene Transcription (IFN-γ, TNF-α, IL-2) NFAT->Cytokine_Genes translocates to nucleus NFkB->Cytokine_Genes translocates to nucleus AP1->Cytokine_Genes translocates to nucleus

Caption: T Cell Receptor (TCR) signaling cascade upon antigen recognition.

Experimental Workflow for Intracellular Cytokine Staining

ICS_Workflow start Start: Single-cell suspension (PBMCs or Splenocytes) stimulate Cell Stimulation (NP 147-155 peptide, 1-2h) start->stimulate inhibit Protein Transport Inhibition (Brefeldin A + Monensin, 4-6h) stimulate->inhibit surface_stain Surface Marker Staining (e.g., CD3, CD8) inhibit->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm intra_stain Intracellular Cytokine Staining (e.g., IFN-γ, TNF-α, IL-2) fix_perm->intra_stain acquire Data Acquisition (Flow Cytometry) intra_stain->acquire analyze Data Analysis (Gating and Quantification) acquire->analyze

Caption: Step-by-step workflow for intracellular cytokine staining.

References

Application Notes and Protocols: In Vivo Immunization of Mice with Influenza NP(147-155)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoprotein (NP) of the influenza A virus is a highly conserved internal antigen, making it a key target for universal influenza vaccine development. A significant focus of this research is the induction of a robust cytotoxic T lymphocyte (CTL) response, which is crucial for clearing virally infected cells. In the BALB/c (H-2d) mouse model, the nonapeptide NP(147-155), with the amino acid sequence TYQRTRALV, represents the immunodominant CTL epitope.[1][2][3] Immunization with this peptide allows for the precise study of NP-specific CD8+ T cell responses and their contribution to protective immunity. These application notes provide detailed protocols for the in vivo immunization of mice with the NP(147-155) peptide and subsequent immunological analyses to quantify the resulting cellular immune response. The use of Trifluoroacetic acid (TFA) salt is common for synthetic peptides to ensure stability and solubility, and the protocols outlined are suitable for such formulations.

Data Presentation: Quantifying Cellular Immune Responses

The efficacy of an NP(147-155)-based immunization strategy is primarily assessed by the magnitude and functionality of the induced CD8+ T cell response. The following tables summarize quantitative data from various studies, showcasing typical results from key immunological assays.

Table 1: Ex Vivo IFN-γ ELISpot Assay Results Following Immunization This assay quantifies the number of NP(147-155)-specific, IFN-γ-secreting T cells.

Immunization GroupAdjuvant/VehicleMean Spot Forming Cells (SFC) / 10⁶ Splenocytes (± SD)Reference
PBS ControlNone< 5[4]
10 µg rNPNone< 10[4]
30 µg rNPNone< 10[4]
90 µg rNPNone~50[4]
RVJ1175NP (Vaccinia)None~100[4]
Split Virus VaccineNoneNot specified[5]
Split Virus VaccineR4Pam2CysSignificantly higher than vaccine alone[5]

Table 2: In Vivo Cytotoxicity Assay Results This assay measures the functional ability of induced CTLs to kill target cells presenting the NP(147-155) peptide in vivo.

Immunization GroupAdjuvant/VehicleMean Percent Specific Lysis (± SD)Reference
PBS ControlNone8%[4]
10 µg rNPNone10%[4]
30 µg rNPNone4.5%[4]
90 µg rNPNone17%[4]
RVJ1175NP (Vaccinia)None45%[4]
Surviving Mice (Post-challenge)90 µg rNP96%[4]
Surviving Mice (Post-challenge)RVJ1175NP100%[4]

Table 3: Tetramer Staining for NP(147-155)-Specific CD8+ T Cells This flow cytometry-based method directly quantifies the percentage of CD8+ T cells that recognize the NP(147-155) epitope.

Immunization GroupAdjuvant/VehicleTissue% NP(147-155)+ of CD8+ T Cells (Mean ± SD)Reference
Split Virus VaccineNoneLungsLow/Undetectable[5]
Split Virus VaccineR4Pam2CysLungsSignificantly higher than vaccine alone[5]
Live Virus (IM)NoneMLN1.81 ± 0.36[6]
Live Virus (IM)NoneLung1.15 ± 0.52[6]
Live Virus (IM)NoneBAL1.83 ± 0.53[6]
UV-Inactivated Virus (IM)NoneMLN0.23 ± 0.10[6]
NP-N1/N2 NanoparticlesMPLAMLNSignificantly increased vs. Naïve[7]

Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow The overall experimental process for evaluating the immune response to NP(147-155) immunization is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide Influenza NP(147-155) TFA Immunization In Vivo Immunization (e.g., Subcutaneous) Peptide->Immunization Adjuvant Adjuvant Formulation (e.g., CpG, MPLA) Adjuvant->Immunization Mice BALB/c Mice (6-8 weeks old) Mice->Immunization Boost Booster Dose (Optional, e.g., Day 14) Immunization->Boost Primary Dose Wait Wait for Peak Response (7-10 days post-final dose) Immunization->Wait Single Dose Boost->Wait Sacrifice Sacrifice & Harvest Tissues (Spleen, Lungs, Lymph Nodes) Wait->Sacrifice Cytotoxicity In Vivo Cytotoxicity Assay Wait->Cytotoxicity Inject Target Cells 1 day prior to analysis Elispot Ex Vivo IFN-γ ELISpot Sacrifice->Elispot Tetramer Tetramer Staining & Flow Cytometry Sacrifice->Tetramer

Caption: Workflow for NP(147-155) immunization and cellular response analysis.

Diagram 2: MHC Class I Presentation Pathway This diagram illustrates how the exogenous NP(147-155) peptide is processed and presented by an Antigen Presenting Cell (APC) to activate a CD8+ T cell.

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell Peptide_In NP(147-155) Peptide TAP TAP Transporter Peptide_In->TAP Cross-Presentation Pathway MHC_I MHC Class I ER Endoplasmic Reticulum MHC_I->ER TAP->ER Peptide_MHC Peptide-MHC I Complex ER->Peptide_MHC Peptide Loading Surface_Complex Surface Presentation Peptide_MHC->Surface_Complex Transport to Cell Surface TCR T Cell Receptor (TCR) Surface_Complex->TCR Recognition CD8 CD8 Co-receptor Surface_Complex->CD8 Activation T Cell Activation (Clonal Expansion, Effector Function) TCR->Activation

Caption: MHC Class I presentation of NP(147-155) peptide to a CD8+ T cell.

Experimental Protocols

Protocol 1: In Vivo Immunization of Mice

This protocol describes a general method for immunizing BALB/c mice with the NP(147-155) peptide. The choice of adjuvant is critical and can significantly impact the resulting immune response.[8]

Materials:

  • Influenza NP(147-155) (TYQRTRALV) peptide, TFA salt

  • Sterile, endotoxin-free PBS

  • Adjuvant of choice (e.g., CpG ODN 1826, R4Pam2Cys, gp96)

  • 6- to 8-week-old female BALB/c mice

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Peptide Reconstitution: Aseptically reconstitute the lyophilized NP(147-155) peptide in sterile PBS to a stock concentration of 1 mg/mL. Vortex briefly and ensure it is fully dissolved. Store aliquots at -20°C.

  • Adjuvant Formulation: Prepare the adjuvant according to the manufacturer's instructions. For example, if using CpG, mix the NP(147-155) peptide solution with the CpG solution. The final volume for injection is typically 50-100 µL per mouse.

  • Immunization Dose: A typical dose ranges from 10-100 µg of peptide per mouse. The optimal dose should be determined empirically.

  • Administration:

    • Gently restrain the mouse.

    • Administer the peptide/adjuvant formulation via the desired route. Subcutaneous (s.c.) injection at the base of the tail or intraperitoneal (i.p.) injection are common. Intranasal (i.n.) administration can also be used to elicit mucosal immunity.[8][9]

    • For a prime-boost strategy, administer a booster immunization 14-21 days after the primary immunization using the same protocol.

  • Monitoring: Monitor mice for any adverse reactions post-immunization.

  • Timing for Analysis: The peak CD8+ T cell response typically occurs 7-10 days after the final immunization. Schedule tissue harvesting and downstream assays accordingly.

Protocol 2: In Vivo Cytotoxicity Assay

This assay directly measures the cytotoxic function of NP(147-155)-specific CD8+ T cells in immunized mice.[3][4]

Materials:

  • Spleens from naïve (non-immunized) BALB/c mice

  • RPMI-1640 medium with 10% FBS

  • NP(147-155) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Sterile PBS

  • Flow cytometer

Procedure:

  • Prepare Target Cells:

    • Harvest spleens from naïve BALB/c mice and prepare a single-cell suspension.

    • Lyse red blood cells using ACK lysis buffer. Wash the splenocytes with RPMI medium.

    • Split the splenocyte population into two tubes.

  • Peptide Pulsing:

    • Target Population: To one tube, add NP(147-155) peptide to a final concentration of 1-10 µM. Incubate for 60-90 minutes at 37°C.[3]

    • Control Population: To the second tube, add vehicle (PBS) only and incubate under the same conditions.

  • CFSE Labeling:

    • Wash both cell populations twice with PBS.

    • Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 3-5 µM), resulting in CFSEhigh cells.

    • Label the unpulsed control population with a low concentration of CFSE (e.g., 0.3-0.5 µM), resulting in CFSElow cells.

    • Incubate both populations for 10 minutes at 37°C, protected from light. Quench the reaction by adding an equal volume of cold FBS.

  • Cell Injection:

    • Wash both cell populations, count them, and mix them at a 1:1 ratio.

    • Inject approximately 5-10 x 10⁶ total cells intravenously (i.v.) via the tail vein into previously immunized mice and control (naïve) mice.

  • Analysis:

    • After 18-24 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.

    • Analyze the cells by flow cytometry, gating on the lymphocyte population.

    • Quantify the number of events in the CFSEhigh and CFSElow peaks.

  • Calculation:

    • Calculate the ratio of (CFSEhigh / CFSElow) for both immunized and control mice.

    • Calculate the percent specific lysis using the formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100

Diagram 3: Logic of In Vivo Cytotoxicity Assay

G cluster_prep Target Cell Preparation cluster_vivo In Vivo Killing cluster_analysis Flow Cytometry Analysis Spleen Naïve Splenocytes Pop1 Population 1 Spleen->Pop1 Pop2 Population 2 Spleen->Pop2 Pulse Pulse with NP(147-155) Peptide Pop1->Pulse NoPulse No Peptide (Control) Pop2->NoPulse CFSE_H Label CFSE_High Pulse->CFSE_H CFSE_L Label CFSE_Low NoPulse->CFSE_L Mix Mix 1:1 CFSE_H->Mix CFSE_L->Mix Inject Inject IV into Immunized & Control Mice Mix->Inject Wait Wait 18-24h Inject->Wait Harvest Harvest Spleens Wait->Harvest FACS Acquire Events Harvest->FACS Gate Gate on CFSE+ Cells FACS->Gate Calculate Calculate Ratio of (CFSE_High / CFSE_Low) Gate->Calculate Result % Specific Lysis Calculate->Result

References

Protocol for T Cell Stimulation Using Influenza Nucleoprotein (NP) 147-155 Peptide Pool

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The influenza A virus Nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for cytotoxic T lymphocyte (CTL) responses. The NP 147-155 peptide (sequence: TYQRTRALV) is an immunodominant epitope recognized by CD8+ T cells in the context of the H-2Kd MHC class I molecule in BALB/c mice and is crucial in the immune response to influenza A infection.[1][2] This protocol provides a detailed methodology for the stimulation of T cells using a pool of NP 147-155 peptides to assess antigen-specific T cell responses. The primary applications for this protocol include intracellular cytokine staining (ICS), ELISpot assays, and T cell proliferation assays (e.g., CFSE).

Principle

Antigen-specific T cells are activated when their T cell receptors (TCRs) recognize the corresponding peptide epitope presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) or target cells.[3] This recognition triggers a signaling cascade leading to T cell activation, proliferation, and the production of effector molecules such as cytokines (e.g., IFN-γ, TNF-α) and cytotoxic granules. By stimulating T cells in vitro with the NP 147-155 peptide pool, it is possible to identify and quantify the frequency and functional capacity of NP-specific T cells within a given cell population, such as peripheral blood mononuclear cells (PBMCs) or splenocytes.

Experimental Protocols

1. Preparation of NP 147-155 Peptide Stock Solution

Proper reconstitution of lyophilized peptides is critical for accurate and reproducible results.

  • Reconstitution:

    • Centrifuge the vial of lyophilized NP 147-155 peptide briefly to ensure the powder is at the bottom.

    • Add a small volume of sterile, pure DMSO to the vial to dissolve the peptide. For a 1 mg vial, 100-200 µL of DMSO is typically sufficient to create a concentrated stock solution.

    • Vortex thoroughly to ensure the peptide is completely dissolved. Gentle warming (<40°C) or sonication can aid dissolution.

    • Dilute the DMSO stock solution with sterile tissue-culture grade water or PBS to a final stock concentration of 1 mg/mL.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution:

    • Thaw an aliquot of the stock solution and dilute it in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin) to the desired working concentration.

    • A final concentration of 1-10 µg/mL of the peptide is generally recommended for T cell stimulation.[4] The optimal concentration should be determined empirically for each experimental system.

2. Intracellular Cytokine Staining (ICS) Protocol

This protocol allows for the detection of cytokine-producing T cells at a single-cell level by flow cytometry.

  • Materials:

    • Isolated PBMCs or splenocytes

    • NP 147-155 peptide working solution

    • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

    • Cell surface antibodies (e.g., anti-CD3, anti-CD8, anti-CD4)

    • Fixable viability dye

    • Fixation/Permeabilization buffer

    • Intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α)

    • FACS buffer (PBS with 2% FBS)

  • Procedure:

    • Adjust the cell concentration to 1 x 10^7 cells/mL in complete culture medium.

    • Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well U-bottom plate.

    • Add 100 µL of the 2X NP 147-155 peptide working solution to the appropriate wells for a final concentration of 1-10 µg/mL.

    • Include a negative control (e.g., DMSO vehicle control) and a positive control (e.g., PMA/Ionomycin or a CEF peptide pool).[4]

    • Incubate the plate at 37°C, 5% CO2 for 1-2 hours.

    • Add a protein transport inhibitor (e.g., Brefeldin A at a final concentration of 5-10 µg/mL) to all wells to block cytokine secretion.[4][5]

    • Continue incubation for an additional 4-16 hours at 37°C, 5% CO2. The total stimulation time typically ranges from 5-18 hours.[6]

    • After incubation, harvest the cells and wash with FACS buffer.

    • Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

    • Stain for cell surface markers (e.g., CD3, CD8) by incubating with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C in the dark.[3][4]

    • Wash the cells with FACS buffer.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.[3][5]

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) by incubating with fluorochrome-conjugated antibodies in permeabilization buffer for 30 minutes at 4°C in the dark.[3][4]

    • Wash the cells with permeabilization buffer and then with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

3. ELISpot Assay Protocol

The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells.

  • Materials:

    • ELISpot plate (PVDF membrane) pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ)

    • Isolated PBMCs or splenocytes

    • NP 147-155 peptide working solution

    • Biotinylated anti-cytokine detection antibody

    • Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)

    • Substrate for the enzyme (e.g., BCIP/NBT or AEC)

  • Procedure:

    • Prepare the ELISpot plate according to the manufacturer's instructions. This typically involves a pre-wetting step with 70% ethanol (B145695) followed by washing with sterile PBS.[7]

    • Add 2-5 x 10^5 cells per well in 100 µL of complete culture medium.[4]

    • Add 100 µL of the 2X NP 147-155 peptide working solution to the appropriate wells.

    • Include negative (cells alone) and positive (e.g., PHA or anti-CD3 antibody) controls.

    • Incubate the plate at 37°C, 5% CO2 for 18-24 hours.[7]

    • After incubation, wash the plate to remove cells.

    • Add the biotinylated detection antibody and incubate as recommended by the manufacturer.

    • Wash the plate and add the streptavidin-enzyme conjugate.

    • After another incubation and wash, add the substrate to develop the spots.

    • Stop the reaction by washing with water once the spots are clearly visible.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

4. CFSE-Based T Cell Proliferation Assay

This assay measures T cell proliferation by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.

  • Materials:

    • Isolated PBMCs or splenocytes

    • CFSE dye

    • NP 147-155 peptide working solution

    • Complete culture medium

    • FACS buffer

  • Procedure:

    • Resuspend cells at 1-2 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5-10 volumes of cold complete culture medium.

    • Wash the cells 2-3 times with complete culture medium to remove any unbound dye.

    • Resuspend the CFSE-labeled cells in complete culture medium and plate them at 1-2 x 10^6 cells/mL in a 96-well plate.

    • Add the NP 147-155 peptide working solution to the appropriate wells.

    • Include an unstimulated control (CFSE-labeled cells without peptide) and a positive control (e.g., anti-CD3/CD28 beads or PHA).

    • Culture the cells for 3-5 days at 37°C, 5% CO2.

    • After incubation, harvest the cells and stain for cell surface markers (e.g., CD3, CD8) as described in the ICS protocol.

    • Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division.

Data Presentation

Table 1: Example Quantitative Data for NP 147-155 Peptide Stimulation

AssayReadoutPeptide Concentration (µg/mL)Example Result
ICS % IFN-γ+ of CD8+ T cells0 (Unstimulated)0.1%
12.5%
55.8%
106.2%
PMA/Ionomycin25.0%
ELISpot Spot Forming Units (SFU) / 10^6 cells0 (Unstimulated)5
1150
5320
10350
PHA800
CFSE % Proliferated CD8+ T cells0 (Unstimulated)2%
545%
Anti-CD3/CD2885%

Note: The data presented in this table are for illustrative purposes only and actual results will vary depending on the experimental conditions, cell source, and donor variability.

Visualization of Signaling Pathways and Workflows

T_Cell_Activation_Workflow Experimental Workflow for T Cell Stimulation and Analysis cluster_prep Cell and Peptide Preparation cluster_stimulation T Cell Stimulation cluster_assays Downstream Assays cluster_ics_steps ICS Protocol cell_isolation Isolate PBMCs or Splenocytes stimulation Incubate Cells with Peptide (1-10 µg/mL, 37°C, 5% CO2) cell_isolation->stimulation peptide_prep Reconstitute NP 147-155 Peptide peptide_prep->stimulation controls Include Positive and Negative Controls ics Intracellular Cytokine Staining (ICS) stimulation->ics elispot ELISpot Assay stimulation->elispot cfse CFSE Proliferation Assay stimulation->cfse brefeldin Add Brefeldin A ics->brefeldin 1-2 hrs post-stimulation surface_stain Surface Marker Staining (CD3, CD8) brefeldin->surface_stain Incubate 4-16 hrs fix_perm Fixation and Permeabilization surface_stain->fix_perm intra_stain Intracellular Staining (IFN-γ, TNF-α) fix_perm->intra_stain facs Flow Cytometry Analysis intra_stain->facs

Caption: Workflow for T cell stimulation and analysis.

TCR_Signaling_Pathway TCR Signaling Pathway upon NP 147-155-MHC Engagement cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 Complex (ITAMs) TCR->CD3 CD8 CD8 pMHC NP 147-155-MHC CD8->pMHC Lck Lck CD8->Lck Recruits pMHC->TCR Binding ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates ITAMs LAT LAT Signalosome ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca2+ influx IP3->Ca PKC PKCθ DAG->PKC Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (Cytokines, Proliferation) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: TCR signaling upon NP 147-155-MHC engagement.

References

NP 147-155 peptide as a positive control in influenza CTL assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The influenza A nucleoprotein (NP) is a highly conserved internal viral protein, making it a key target for cytotoxic T lymphocyte (CTL) responses that can provide cross-strain protection. The NP 147-155 peptide, with the amino acid sequence TYQRTRALV, is a well-characterized, immunodominant CTL epitope restricted by the MHC class I molecule H-2Kd in BALB/c mice.[1][2][3] Due to its robust and consistent ability to stimulate influenza-specific CTLs, the NP 147-155 peptide is widely utilized as a positive control in a variety of cellular immunology assays.[1][2][4] These application notes provide an overview of its use, relevant quantitative data, and detailed protocols for researchers in immunology, virology, and vaccine development.

Principle of Use

As a positive control, the NP 147-155 peptide serves to validate the integrity of an experimental system designed to measure T-cell responses. When peripheral blood mononuclear cells (PBMCs), splenocytes, or other immune cells from influenza-infected or vaccinated mice are stimulated ex vivo with this peptide, a measurable activation of NP-specific CD8+ T cells should occur. This activation can be quantified through various methods, including cytokine secretion (e.g., IFN-γ) or direct cytotoxicity.[1][5] A successful response to the NP 147-155 peptide confirms that the assay is functioning correctly and that the experimental animals have mounted a detectable CTL response to influenza virus.

Data Presentation

The following tables summarize quantitative data from representative studies utilizing the NP 147-155 peptide as a positive control or for stimulating influenza-specific T-cell responses.

Table 1: IFN-γ ELISpot Assay Data

Treatment GroupStimulantMean Spot Forming Cells (SFCs) / 10^6 Splenocytes (Pre-challenge)Mean SFCs / 10^6 Splenocytes (Post-challenge)Reference
PBS ControlNP 147-155 (5 µg/ml)<5-[1][6]
10 µg rNP immunizedNP 147-155 (5 µg/ml)<10756[1][6]
30 µg rNP immunizedNP 147-155 (5 µg/ml)<10802[1][6]
90 µg rNP immunizedNP 147-155 (5 µg/ml)~251712[1][6]
RVJ1175NP immunizedNP 147-155 (5 µg/ml)~501080[1][6]

Table 2: In Vivo Cytotoxicity Assay Data

Treatment GroupTarget Cells% Specific Lysis (Pre-challenge)% Specific Lysis (Post-challenge)Reference
PBS ControlNP 147-155 pulsed8%-[1][6]
10 µg rNP immunizedNP 147-155 pulsed10%93%[1][6]
30 µg rNP immunizedNP 147-155 pulsed4.5%96%[1][6]
90 µg rNP immunizedNP 147-155 pulsed17%96%[1][6]
RVJ1175NP immunizedNP 147-155 pulsed45%100%[1][6]

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway upon NP 147-155 Presentation

T_Cell_Activation T-Cell Activation by NP 147-155 Peptide cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC H-2Kd presenting NP 147-155 TCR T-Cell Receptor (TCR) MHC->TCR Peptide Recognition ZAP70 ZAP-70 TCR->ZAP70 Phosphorylation Cascade CD8 CD8 CD8->MHC PLCg PLCγ ZAP70->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 NFkB NF-κB Activation DAG->NFkB AP1 AP-1 Activation DAG->AP1 NFAT NFAT Activation IP3->NFAT Cytokine Cytokine Production (e.g., IFN-γ, TNF-α) NFAT->Cytokine Cytotoxicity Cytotoxicity (Granzyme/Perforin) NFAT->Cytotoxicity NFkB->Cytokine NFkB->Cytotoxicity AP1->Cytokine AP1->Cytotoxicity

CTL activation by NP 147-155 peptide presentation.

Experimental Workflow for ELISpot Assay

ELISpot_Workflow ELISpot Assay Workflow A Coat ELISpot plate with anti-IFN-γ capture antibody B Block plate to prevent non-specific binding A->B D Add splenocytes to wells B->D C Isolate splenocytes from immunized/control mice C->D E Stimulate cells with NP 147-155 peptide (5 µg/ml) D->E F Incubate for 20-40 hours at 37°C, 5% CO2 E->F G Lyse cells and wash plate F->G H Add biotinylated anti-IFN-γ detection antibody G->H I Add Streptavidin-ALP/HRP H->I J Add substrate and incubate until spots develop I->J K Wash, dry, and count spots J->K

Workflow for an IFN-γ ELISpot assay.

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay

This protocol is for the detection of IFN-γ secreting cells in response to the NP 147-155 peptide.

Materials:

  • 96-well ELISpot plates (e.g., Millipore MSIPS4510)

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • RPMI-1640 medium with 10% FBS (R-10)

  • NP 147-155 peptide (TYQRTRALV), purity >90%

  • PMA and Ionomycin (B1663694) (for positive control wells)

  • Sterile PBS

  • Blocking buffer (e.g., R-10)

Procedure:

  • Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: The next day, wash the plate four times with sterile PBS. Block the plate with 200 µL/well of R-10 medium for at least 30 minutes at 37°C.

  • Cell Preparation: Isolate splenocytes from immunized and control mice and prepare a single-cell suspension in R-10 medium.

  • Cell Plating: Discard the blocking solution from the plate and add 5 x 10^5 splenocytes in 100 µL of R-10 to each well.[5]

  • Stimulation:

    • Test Wells: Add NP 147-155 peptide to the respective wells at a final concentration of 5-10 µg/ml.[1][5]

    • Negative Control: Add R-10 medium only.

    • Positive Control: Add PMA (50 ng/ml) and ionomycin (1 µg/ml).[1]

  • Incubation: Incubate the plate for 20-40 hours at 37°C in a 5% CO2 incubator.[5]

  • Detection:

    • Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL of biotinylated anti-mouse IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.[5]

    • Wash the plate five times with PBST.

    • Add 100 µL of Streptavidin-ALP or HRP conjugate and incubate for 1 hour at room temperature.[5]

    • Wash the plate five times with PBST.

  • Development: Add 100 µL of BCIP/NBT or AEC substrate and incubate at room temperature in the dark until spots are visible (5-30 minutes).

  • Analysis: Stop the reaction by washing with deionized water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol is for the detection of intracellular IFN-γ in CD8+ T cells.

Materials:

  • FACS tubes or 96-well U-bottom plates

  • RPMI-1640 medium with 10% FBS (R-10)

  • NP 147-155 peptide

  • PMA and Ionomycin

  • Brefeldin A (protein transport inhibitor)

  • Live/Dead fixable viability dye

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-γ

  • Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm)

  • Perm/Wash buffer

  • FACS buffer (PBS with 1% FCS)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes at 1-2 x 10^6 cells/mL in R-10.

  • Stimulation:

    • Distribute 10^6 cells into FACS tubes.

    • Add NP 147-155 peptide (final concentration 1-10 µg/ml), PMA/Ionomycin (positive control), or medium alone (negative control).

    • Incubate for 1-2 hours at 37°C, 5% CO2.

    • Add Brefeldin A and incubate for an additional 4-6 hours.[7]

  • Surface Staining:

    • Wash cells with FACS buffer.

    • Stain with Live/Dead dye according to the manufacturer's protocol.

    • Stain with anti-CD3 and anti-CD8 antibodies for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash cells with FACS buffer.

    • Resuspend cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.

    • Wash cells twice with Perm/Wash buffer.

  • Intracellular Staining:

    • Resuspend the permeabilized cells in Perm/Wash buffer containing the anti-IFN-γ antibody.

    • Incubate for 30 minutes at 4°C in the dark.

  • Acquisition:

    • Wash cells twice with Perm/Wash buffer.

    • Resuspend in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Gate on live, single CD3+CD8+ lymphocytes and determine the percentage of IFN-γ positive cells.

Protocol 3: In Vivo Cytotoxicity Assay

This protocol measures the in vivo killing of peptide-pulsed target cells.

Materials:

  • Splenocytes from naive BALB/c mice (for target cells)

  • NP 147-155 peptide

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., CFSE^high and CFSE^low)

  • RPMI-1640 medium

  • Sterile PBS

Procedure:

  • Target Cell Preparation:

    • Isolate splenocytes from naive BALB/c mice.

    • Divide the splenocytes into two populations.

  • Peptide Pulsing and Labeling:

    • Target Population: Pulse one population with 5 µg/ml NP 147-155 peptide for 1 hour at 37°C.[1] Wash and label with a high concentration of CFSE (CFSE^high).

    • Control Population: Leave the second population unpulsed. Label with a low concentration of CFSE (CFSE^low).

  • Cell Injection:

    • Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.

    • Inject approximately 10^7 total cells intravenously into immunized and control mice.

  • Analysis:

    • After 18-24 hours, harvest spleens from the recipient mice.

    • Prepare single-cell suspensions and analyze by flow cytometry.

    • Identify the CFSE^high and CFSE^low populations.

  • Calculation of Specific Lysis:

    • Calculate the ratio of CFSE^high to CFSE^low cells in both immunized and control mice.

    • Percent specific lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100.[1]

References

Application of TYQRTRALV Peptide in Universal Influenza Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for a universal influenza vaccine, capable of providing broad and long-lasting protection against diverse influenza virus strains, represents a paramount goal in public health. A promising strategy in this endeavor is the targeting of conserved viral epitopes that are less susceptible to the antigenic drift and shift observed in surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA). The peptide TYQRTRALV, corresponding to amino acids 147-155 of the influenza A virus nucleoprotein (NP), is a highly conserved, immunodominant H-2Kd-restricted CD8+ T cell epitope.[1] This application note details the utility of the TYQRTRALV peptide in the development of universal influenza vaccines, providing protocols for its evaluation and summarizing key immunological concepts.

The rationale for focusing on T-cell epitopes like TYQRTRALV lies in their ability to elicit cell-mediated immunity.[2] CD8+ cytotoxic T lymphocytes (CTLs) recognize and eliminate virus-infected cells, playing a crucial role in viral clearance and reduction of disease severity.[3] As the nucleoprotein is highly conserved across various influenza A strains, a vaccine that effectively primes a robust T-cell response against the TYQRTRALV epitope could offer broad, heterosubtypic protection.[4]

Application Notes

The TYQRTRALV peptide is a valuable tool for various stages of universal influenza vaccine research and development:

  • Vaccine Candidate Component: TYQRTRALV can be incorporated as a key antigenic component in multi-epitope peptide-based vaccines.[5][6] These vaccines can be formulated with adjuvants to enhance immunogenicity and promote a strong CD8+ T-cell response.

  • Immunogenicity Screening: The peptide is used to screen for and quantify the magnitude and quality of the T-cell response in preclinical and clinical studies of universal influenza vaccine candidates. This is typically achieved through assays such as ELISPOT and Intracellular Cytokine Staining (ICS).[7]

  • Correlates of Protection Studies: By measuring the TYQRTRALV-specific T-cell response in vaccinated subjects, researchers can investigate its correlation with protection against influenza virus challenge, helping to establish it as a valuable immunological marker.

  • T-Cell Immunology Research: As a well-defined epitope, TYQRTRALV serves as a model antigen for studying the fundamental mechanisms of CD8+ T-cell activation, memory formation, and cytotoxic function in the context of influenza infection.

Quantitative Data Summary

While studies focusing solely on a monovalent TYQRTRALV vaccine are limited, its contribution to a broader protective immune response has been demonstrated. The following table summarizes representative data from a study evaluating a gp96-adjuvanted split influenza vaccine, which elicited a cross-reactive CD8+ T-cell response targeting conserved epitopes, including TYQRTRALV (NP147-155).

Experimental Group Epitope Measurement Result Significance
gp96-adjuvanted H1N1 split vaccineNP147-155 (TYQRTRALV)Cross-reactive CD8+ T-cell responseEnhanced response compared to vaccine aloneDemonstrates the immunogenicity of the TYQRTRALV epitope within a broader vaccine context and its contribution to a cross-protective T-cell response.[4]
gp96-adjuvanted H1N1 split vaccineMultiple conserved epitopesProtection against heterologous virus challengeIncreased survival and reduced weight loss in miceHighlights the collective role of conserved epitopes, including TYQRTRALV, in conferring broad protection.[4]

Experimental Protocols & Methodologies

Detailed protocols for key experiments are provided below. These are essential for evaluating the immunogenicity and efficacy of a TYQRTRALV-containing vaccine.

Protocol 1: In Vivo Immunization of Mice

This protocol outlines the procedure for immunizing mice to elicit a TYQRTRALV-specific T-cell response.

Materials:

  • TYQRTRALV peptide (lyophilized)

  • Adjuvant (e.g., CpG oligodeoxynucleotides, Poly(I:C))

  • Sterile, endotoxin-free PBS

  • Syringes and needles (e.g., 27-30 gauge)

  • BALB/c mice (6-8 weeks old)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized TYQRTRALV peptide in sterile PBS to a stock concentration of 1 mg/mL. Vortex briefly and ensure complete dissolution.

  • Vaccine Formulation: On the day of immunization, prepare the vaccine formulation by mixing the TYQRTRALV peptide solution with the chosen adjuvant according to the manufacturer's instructions or a validated protocol. A typical final concentration for the peptide is 10-50 µg per 100 µL injection volume.

  • Immunization:

    • Anesthetize the mice using an approved method.

    • Administer the vaccine formulation (e.g., 100 µL) via the desired route (e.g., subcutaneous, intramuscular, or intranasal).

    • For a prime-boost regimen, a second immunization is typically given 2-3 weeks after the primary immunization.

  • Monitoring: Monitor the mice for any adverse reactions post-immunization.

Protocol 2: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay quantifies the number of TYQRTRALV-specific, IFN-γ-secreting T cells.

Materials:

  • ELISPOT plate pre-coated with anti-mouse IFN-γ antibody

  • Spleens from immunized mice

  • TYQRTRALV peptide

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

  • ELISPOT plate reader

Procedure:

  • Splenocyte Isolation: Aseptically harvest spleens from immunized mice 7-10 days after the final immunization. Prepare a single-cell suspension by mechanical disruption and passing through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.

  • Cell Plating: Wash and resuspend splenocytes in complete RPMI medium. Seed 2.5 x 10^5 to 5 x 10^5 cells per well of the pre-coated ELISPOT plate.

  • Peptide Stimulation: Add TYQRTRALV peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection:

    • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-ALP. Incubate for 1 hour.

    • Wash the plate and add the BCIP/NBT substrate. Allow spots to develop.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISPOT reader.

Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the characterization of TYQRTRALV-specific T cells by identifying their cytokine production profile at a single-cell level.[1][8][9]

Materials:

  • Splenocytes from immunized mice

  • TYQRTRALV peptide

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies against mouse CD3, CD8, and IFN-γ

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Plate 1-2 x 10^6 splenocytes per well in a 96-well plate.

    • Stimulate the cells with TYQRTRALV peptide (1-10 µg/mL) for 1 hour at 37°C.

    • Add Brefeldin A and Monensin and incubate for an additional 4-5 hours.[1]

  • Surface Staining: Wash the cells and stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.[9]

  • Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial kit according to the manufacturer's instructions.[9]

  • Intracellular Staining: Stain the cells with anti-IFN-γ antibody for 30 minutes at 4°C.[9]

  • Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data by gating on CD3+CD8+ T cells and quantifying the percentage of IFN-γ+ cells.

Protocol 4: In Vivo Cytotoxicity Assay

This assay measures the in vivo killing capacity of TYQRTRALV-specific CTLs.[10]

Materials:

  • Splenocytes from naive BALB/c mice (for target cells)

  • TYQRTRALV peptide

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)

  • Immunized and control mice

  • Flow cytometer

Procedure:

  • Target Cell Preparation:

    • Prepare a single-cell suspension of splenocytes from a naive mouse.

    • Divide the cells into two populations.

    • Label one population with a high concentration of CFSE (CFSE^high) and pulse with the TYQRTRALV peptide (1 µg/mL) for 1 hour at 37°C.[10]

    • Label the second population with a low concentration of CFSE (CFSE^low) without peptide pulsing (unpulsed control).[10]

  • Target Cell Injection: Mix equal numbers of CFSE^high (peptide-pulsed) and CFSE^low (unpulsed) cells. Inject the cell mixture intravenously into immunized and naive control mice.

  • Analysis: After 4-18 hours, harvest spleens from the recipient mice and prepare single-cell suspensions. Analyze the cell populations by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.

  • Calculation of Specific Lysis:

    • Calculate the ratio of peptide-pulsed to unpulsed cells in both immunized and control mice.

    • The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100

Visualizations

Signaling Pathway

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC MHC class I Peptide TYQRTRALV CD8 CD8 MHC->CD8 Co-receptor Binding TCR TCR Peptide->TCR Recognition Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 NFAT NFAT IP3->NFAT Cytokines Cytokine Production (e.g., IFN-γ) NFkB->Cytokines Cytotoxicity Cytotoxicity (Granzyme/Perforin) NFkB->Cytotoxicity NFAT->Cytokines NFAT->Cytotoxicity AP1->Cytokines AP1->Cytotoxicity

Caption: TCR Signaling Pathway for TYQRTRALV Recognition.

Experimental Workflow

Experimental_Workflow cluster_Vaccination Vaccine Development & Immunization cluster_ImmunoAssay Immunogenicity Assessment cluster_Challenge Efficacy Evaluation Formulation Vaccine Formulation (TYQRTRALV + Adjuvant) Immunization Mouse Immunization (Prime-Boost) Formulation->Immunization Harvest Harvest Splenocytes Immunization->Harvest Cytotoxicity In Vivo Cytotoxicity Assay Immunization->Cytotoxicity Challenge Influenza Virus Challenge Immunization->Challenge ELISPOT IFN-γ ELISPOT Harvest->ELISPOT ICS Intracellular Cytokine Staining Harvest->ICS Monitoring Monitor Survival & Weight Loss Challenge->Monitoring ViralLoad Measure Lung Viral Titer Challenge->ViralLoad

Caption: Workflow for Evaluating a TYQRTRALV-based Vaccine.

References

Application Notes and Protocols: Pulsing Dendritic Cells with Influenza NP (147-155) for T Cell Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for pulsing dendritic cells (DCs) with the Influenza Nucleoprotein (NP) peptide (147-155) to stimulate and expand antigen-specific CD8+ T cells in vitro. This process is crucial for studying immune responses to influenza, developing T cell-based vaccines, and for immunotherapy research.

Introduction

Dendritic cells are the most potent antigen-presenting cells (APCs) in the immune system. Their primary function is to process and present antigens to T cells, thereby initiating an adaptive immune response. The Influenza A virus nucleoprotein (NP) is a highly conserved internal protein, making it an attractive target for universal influenza vaccines. The specific epitope NP (147-155), with the amino acid sequence TYQRTRALV, is a well-characterized, immunodominant CD8+ T cell epitope in the context of the mouse MHC class I molecule H-2Kd and the human HLA-A*0201 allele.[1][2][3]

Pulsing DCs with the synthetic NP (147-155) peptide allows for the direct loading of this epitope onto MHC class I molecules on the DC surface. These peptide-loaded DCs can then be co-cultured with T cells to selectively expand a population of CD8+ T cells that are specific for this influenza epitope. This in vitro expansion is a critical step for various downstream applications, including adoptive T cell therapies and immunological assays.

Signaling Pathway and Experimental Workflow

The process begins with the generation of immature DCs from monocytes. These immature DCs are then pulsed with the Influenza NP (147-155) peptide. The peptide binds to MHC class I molecules on the DC surface. Following peptide loading, the DCs are matured to enhance their antigen-presenting capacity, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86. These mature, peptide-pulsed DCs are then co-cultured with a population of T cells. The T cell receptor (TCR) on specific CD8+ T cells recognizes the NP peptide-MHC class I complex on the DCs. This interaction, along with co-stimulation, triggers T cell activation, proliferation, and differentiation into effector and memory T cells.

Signaling_Pathway cluster_DC Dendritic Cell cluster_TCell T Cell Immature_DC Immature Dendritic Cell Peptide_Pulsing Pulsing with Influenza NP (147-155) Immature_DC->Peptide_Pulsing Incubation MHC_I_Loading Peptide Loading onto MHC Class I Peptide_Pulsing->MHC_I_Loading Mature_DC Mature Dendritic Cell (Upregulated CD80/CD86) MHC_I_Loading->Mature_DC Maturation Stimuli Activation T Cell Activation Mature_DC->Activation Antigen Presentation Naive_T_Cell Naive CD8+ T Cell TCR T Cell Receptor (TCR) Naive_T_Cell->TCR TCR->Activation Recognition of Peptide-MHC Complex Expansion Clonal Expansion & Differentiation Activation->Expansion Effector_Memory_T_Cells Effector & Memory CD8+ T Cells Expansion->Effector_Memory_T_Cells

Caption: Signaling pathway of T cell activation by peptide-pulsed DCs.

Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature DCs from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4[4]

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes from the PBMC population using negative selection with the RosetteSep™ Human Monocyte Enrichment Cocktail.

  • Culture the enriched monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 ng/mL GM-CSF, and 100 ng/mL IL-4.[5]

  • Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • On day 3, replenish the media with fresh cytokine-supplemented media.

  • After 5-7 days, the monocytes will have differentiated into immature DCs.

Protocol 2: Pulsing Dendritic Cells with Influenza NP (147-155) Peptide

This protocol details the process of loading the synthetic peptide onto the MHC class I molecules of immature DCs.

Materials:

  • Immature DCs (from Protocol 1)

  • Influenza NP (147-155) peptide (TYQRTRALV)

  • Serum-free RPMI-1640 medium

  • Maturation cocktail (e.g., LPS, TNF-α, IL-1β, IL-6, PGE2)

Procedure:

  • Harvest the immature DCs and wash them twice with serum-free RPMI-1640.

  • Resuspend the cells at 1 x 10^6 cells/mL in serum-free RPMI-1640.

  • Add the Influenza NP (147-155) peptide to the cell suspension at a final concentration of 1-10 µg/mL.[4][5]

  • Incubate the cells with the peptide for 2-4 hours at 37°C in a humidified 5% CO2 incubator to allow for peptide loading.[4][5]

  • Following peptide pulsing, induce DC maturation by adding a maturation cocktail to the culture.

  • Incubate for an additional 18-24 hours.

  • The following day, the mature, peptide-pulsed DCs are ready for co-culture with T cells.

Protocol 3: Co-culture of Peptide-Pulsed DCs and T Cells for Expansion

This protocol describes the co-culture of peptide-pulsed DCs with T cells to induce antigen-specific T cell expansion.

Materials:

  • Mature, peptide-pulsed DCs (from Protocol 2)

  • CD8+ T cells (isolated from PBMCs using negative selection)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Recombinant Human IL-2

Procedure:

  • Isolate CD8+ T cells from PBMCs using a CD8+ T cell isolation kit.

  • Co-culture the mature, peptide-pulsed DCs with the isolated CD8+ T cells at a DC:T cell ratio of 1:10.

  • Culture the cells in complete RPMI-1640 medium.

  • On day 2, add recombinant human IL-2 to the co-culture at a final concentration of 50 U/mL to support T cell proliferation.[6]

  • Continue the co-culture for 7-14 days, replenishing the media with fresh IL-2 every 2-3 days.[6]

  • After the co-culture period, the expanded T cells can be harvested for analysis.

Experimental_Workflow Start Start PBMC_Isolation Isolate PBMCs from Whole Blood Start->PBMC_Isolation Monocyte_Enrichment Enrich for Monocytes PBMC_Isolation->Monocyte_Enrichment T_Cell_Isolation Isolate CD8+ T Cells from PBMCs PBMC_Isolation->T_Cell_Isolation DC_Differentiation Differentiate Monocytes into Immature DCs (5-7 days) Monocyte_Enrichment->DC_Differentiation Peptide_Pulsing Pulse Immature DCs with NP (147-155) Peptide (2-4 hours) DC_Differentiation->Peptide_Pulsing DC_Maturation Induce DC Maturation (18-24 hours) Peptide_Pulsing->DC_Maturation Co-culture Co-culture Pulsed DCs and T Cells (1:10 ratio) (7-14 days) DC_Maturation->Co-culture T_Cell_Isolation->Co-culture T_Cell_Expansion_Analysis Analyze T Cell Expansion and Functionality Co-culture->T_Cell_Expansion_Analysis End End T_Cell_Expansion_Analysis->End

Caption: Experimental workflow for T cell expansion.

Data Presentation

The success of the T cell expansion can be quantified using various methods. The following tables summarize typical quantitative data that can be expected.

Table 1: T Cell Proliferation Analysis using CFSE Staining

Treatment Group% Proliferated CD8+ T cells (Day 7)
Unpulsed DCs + T cells< 5%
NP (147-155) Pulsed DCs + T cells40-60%

Data is representative and may vary based on donor variability and experimental conditions.

Table 2: Frequency of NP (147-155)-Specific CD8+ T cells by Tetramer Staining

Treatment Group% NP (147-155) Tetramer+ of CD8+ T cells (Day 10)
Unstimulated T cells< 0.1%
T cells co-cultured with NP (147-155) pulsed DCs5-15%

Tetramer staining allows for the direct visualization and quantification of antigen-specific T cells.[7]

Table 3: Functional Analysis by Intracellular Cytokine Staining (IFN-γ)

Stimulation% IFN-γ+ of CD8+ T cells (from co-culture)
Unstimulated< 1%
Restimulation with NP (147-155) peptide30-50%

This assay measures the functional capacity of the expanded T cells to produce effector cytokines upon re-exposure to the specific peptide.[7][8]

Conclusion

Pulsing dendritic cells with the Influenza NP (147-155) peptide is a robust and reliable method for expanding antigen-specific CD8+ T cells in vitro. The protocols outlined in these application notes provide a comprehensive framework for researchers to successfully perform these experiments. The ability to generate a significant population of functional, antigen-specific T cells is invaluable for advancing our understanding of cellular immunity and for the development of novel immunotherapies.

References

Application Note: Flow Cytometry Analysis of Influenza NP 147-155 Specific CD8+ T Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The cellular immune response, particularly cytotoxic T lymphocytes (CD8+ T cells), is critical for clearing influenza A virus infections. A major target of this response is the highly conserved nucleoprotein (NP). The NP 147-155 peptide (TYQRTRALV) is an immunodominant epitope in BALB/c (H-2Kd) mice, making it a key focus for studying anti-influenza immunity and vaccine efficacy.[1][2][3] Flow cytometry, utilizing MHC Class I tetramers and intracellular cytokine staining (ICS), provides a powerful platform for the precise quantification, phenotyping, and functional assessment of these antigen-specific CD8+ T cells at a single-cell level.[4][5]

This document provides detailed protocols for identifying and characterizing NP 147-155 specific CD8+ T cells from murine splenocytes using MHC Class I tetramer staining and for assessing their effector function via intracellular cytokine staining.

Principle of the Assays

  • MHC Class I Tetramer Staining: This technique allows for the direct visualization and quantification of antigen-specific T cells.[4] It uses a complex of four identical MHC Class I molecules, each folded with the NP 147-155 peptide, linked to a fluorochrome-conjugated streptavidin molecule.[4][6] The multivalent nature of the tetramer provides high-avidity binding to T cell receptors (TCRs) specific for the NP 147-155/H-2Kd complex, enabling identification of this rare cell population.[4]

  • Intracellular Cytokine Staining (ICS): This method measures the functional capacity of T cells by detecting cytokines produced after in vitro stimulation.[7][8] Cells are stimulated with the NP 147-155 peptide, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines intracellularly.[8] Following surface marker staining, cells are fixed and permeabilized to allow fluorescently labeled antibodies to bind to the trapped cytokines, such as Interferon-gamma (IFN-γ).[7][8]

Quantitative Data Summary

The frequency and phenotype of NP 147-155 specific CD8+ T cells can vary based on the infection model, time point, and tissue analyzed. The following tables provide example data for context.

Table 1: Phenotypic Markers for NP 147-155 Specific CD8+ T Cells

Marker Description Expected Expression on Antigen-Specific Cells
CD8α Co-receptor for MHC Class I Definitive lineage marker
CD44 Adhesion molecule, memory marker Upregulated on activated/memory cells (CD44high)[9][10]
CD62L L-selectin, lymph node homing Downregulated on effector memory cells (CD62Llow)[9][10]
KLRG1 Senescence marker Expressed on terminal effector cells
CD127 IL-7 receptor α-chain Downregulated on short-lived effectors, high on memory precursors
CD69 Early activation marker Upregulated upon recent antigen encounter[10]

| CD103 | Tissue-resident marker (integrin αE) | Marks resident memory T cells in tissues like the lung[11] |

Table 2: Example Frequencies of NP 147-155 Tetramer+ CD8+ T Cells

Tissue Condition Time Point Approximate Frequency (% of CD8+ T cells)
Spleen Influenza A Virus Infection Day 8-10 (Peak) 0.5 - 5%[12]
Lung Influenza A Virus Infection Day 8-10 (Peak) 5 - 15%[3][12]
Spleen Naive/Uninfected N/A < 0.05%

| Lung | Memory Phase (>28 days) | Day 28+ | 1 - 3%[12] |

Table 3: Functional Profile (Cytokine Production) of NP 147-155 Specific CD8+ T Cells

Cytokine Function Expected % of Tetramer+ Cells Positive (Peak Response)
IFN-γ Key antiviral cytokine 50 - 80%[1][13][14]
TNF-α Pro-inflammatory cytokine 40 - 70%[14]

| IL-2 | T cell growth and differentiation factor | 10 - 30% |

Experimental Workflow & Signaling

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Isolate Splenocytes (e.g., from infected mouse) count Count Cells & Adjust Concentration start->count fc_block_A fc_block_A count->fc_block_A Path A stim stim count->stim Path B acquire Acquire on Flow Cytometer analyze Analyze Data (Gating & Quantification) acquire->analyze surface_stain_A surface_stain_A surface_stain_A->acquire ics_stain ics_stain ics_stain->acquire

TCR_Signaling MHC MHC TCR TCR MHC->TCR Signal 1: Antigen Recognition LCK LCK TCR->LCK CD8 CD8 CD8->MHC ZAP70 ZAP70 LCK->ZAP70 CD3 CD3 CD3->LCK Signal Signal ZAP70->Signal Transcription Transcription Signal->Transcription Cytokines Cytokines Transcription->Cytokines Proliferation Proliferation Transcription->Proliferation

Detailed Experimental Protocols

Protocol 1: MHC Class I Tetramer Staining

This protocol details the identification of NP 147-155 specific CD8+ T cells from murine splenocytes.

Materials:

  • Cells: Single-cell suspension of splenocytes (2-5 x 107 cells/mL).

  • Buffers:

    • FACS Buffer: PBS + 2% FBS + 0.1% Sodium Azide.

    • 1x PBS.

  • Reagents:

    • Fc Block (anti-mouse CD16/32).

    • H-2Kd/NP 147-155 Tetramer (e.g., PE-conjugated).[2]

    • Fluorochrome-conjugated antibodies: anti-CD8α, anti-CD44, anti-CD62L, etc.

    • Viability Dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes).

  • Equipment: 96-well U-bottom plate or FACS tubes, centrifuge, flow cytometer.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes. Resuspend 1-2 x 106 cells in 50 µL of FACS buffer per well/tube.[15]

  • Viability Staining: Stain cells with a viability dye according to the manufacturer's protocol to enable exclusion of dead cells during analysis.

  • Fc Block: Add Fc Block to the cell suspension and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Tetramer Staining: Add the pre-titrated amount of NP 147-155 tetramer.[4] Incubate for 45-60 minutes at 4°C in the dark.[4][16] Some protocols suggest room temperature or 37°C incubation, but this must be optimized.[10][16]

  • Surface Marker Staining: Without washing, add the cocktail of surface-staining antibodies (e.g., anti-CD8α, anti-CD44).[4] Incubate for an additional 30 minutes at 4°C in the dark.[16]

  • Washing: Wash cells twice with 200 µL of FACS Buffer, centrifuging at 300-350 x g for 5 minutes at 4°C between washes.[4]

  • Fixation (Optional): Resuspend the cell pellet in 200 µL of 1-2% paraformaldehyde (PFA) in PBS.[16][17] Incubate for 20 minutes at room temperature. This step is recommended if analysis is not performed immediately.

  • Final Resuspension: If fixed, wash once more with FACS buffer. Resuspend the final cell pellet in 200-300 µL of FACS buffer for flow cytometry analysis.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol is for the functional analysis of NP 147-155 specific CD8+ T cells.

Materials:

  • Cells: Single-cell suspension of splenocytes.

  • Media: Complete RPMI-1640 (10% FBS, 1% Pen/Strep, 1% L-glutamine).

  • Reagents:

    • NP 147-155 Peptide (TYQRTRALV) (1-10 µg/mL final concentration).

    • Protein Transport Inhibitor: Brefeldin A (e.g., 10 µg/mL) or Monensin.[8]

    • Surface staining antibodies and viability dye (as in Protocol 1).

    • Fixation/Permeabilization Buffer Kit (e.g., Cytofix/Cytoperm™).

    • Permeabilization/Wash Buffer.

    • Fluorochrome-conjugated intracellular antibodies: anti-IFN-γ, anti-TNF-α.

  • Equipment: Cell culture plates, 37°C incubator, flow cytometry equipment.

Procedure:

  • Cell Stimulation: Plate 1-2 x 106 splenocytes per well in a 96-well plate in 200 µL of complete media. Add the NP 147-155 peptide. As a negative control, include a well with no peptide. As a positive control, use a mitogen like PMA/Ionomycin.[7]

  • Incubation: Incubate for 1-2 hours at 37°C. Then, add the protein transport inhibitor (Brefeldin A) and incubate for an additional 4-6 hours at 37°C.[8]

  • Surface Staining: After stimulation, wash the cells and proceed with viability and surface marker staining (Steps 2, 3, and 5 from Protocol 1). It is recommended to stain surface antigens before fixation, as some epitopes can be destroyed by the fixation process.[8]

  • Fixation: After surface staining and washing, resuspend cells in 100 µL of Fixation Buffer.[8] Incubate for 20 minutes at room temperature in the dark.[7][8]

  • Permeabilization: Wash the cells twice with 200 µL of Permeabilization/Wash Buffer, centrifuging at 350 x g for 5 minutes.[7]

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in the residual buffer and add the intracellular antibody cocktail (e.g., anti-IFN-γ).[7] Incubate for 30 minutes at room temperature in the dark.

  • Final Washes: Wash cells twice with Permeabilization/Wash Buffer.

  • Analysis: Resuspend the final cell pellet in 200-300 µL of FACS buffer and acquire data on a flow cytometer within 24 hours.[5]

Gating Strategy

A logical gating strategy is crucial for accurate data analysis.

Gating_Strategy

References

Troubleshooting & Optimization

Troubleshooting low CTL response with Influenza NP (147-155) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cytotoxic T-lymphocyte (CTL) responses with the Influenza NP (147-155) peptide.

Troubleshooting Guide

Low or No CTL Response in ELISpot or Intracellular Cytokine Staining (ICS) Assays

Question: We are observing a very weak or no response from our CTLs when stimulated with the Influenza NP (147-155) peptide in our ELISpot/ICS assay. What are the possible causes and solutions?

Answer: A low CTL response can stem from several factors, ranging from peptide quality to experimental setup. Below is a systematic guide to troubleshoot this issue.

Problem: The Influenza NP (147-155) peptide may not be properly handled, stored, or dissolved, affecting its stability and activity.

Potential Cause Troubleshooting Step
Improper Storage Lyophilized peptides should be stored at -20°C or colder for long-term storage.[1] Short-term storage at 4°C is acceptable for a few days to weeks.[1] Avoid repeated freeze-thaw cycles.
Incorrect Reconstitution The NP (147-155) peptide (Sequence: TYQRTRALV) is generally soluble in water.[2] For difficult-to-dissolve peptides, try adding a small amount of DMSO (e.g., 10-50 µl) to the lyophilized powder first, and then slowly add the aqueous buffer to the desired concentration.[3][4]
Peptide Degradation Ensure the peptide is not expired. If in doubt, purchase a new, HPLC-purified batch of the peptide. Purity should be >95%.[5]
Incorrect Concentration Verify the calculated concentration of your peptide stock. The presence of trifluoroacetic acid (TFA) salts can affect the net weight of the peptide.[5] A common working concentration for CTL stimulation is 1-10 µg/mL.[6]

Problem: Inefficient presentation of the NP (147-155) peptide by APCs to CTLs.

Potential Cause Troubleshooting Step
APC Viability and Health Ensure APCs (e.g., splenocytes, dendritic cells) are viable and healthy. Use a viability dye to assess cell health. Low viability will lead to poor antigen presentation.
Incorrect MHC Haplotype The Influenza NP (147-155) peptide is restricted by H-2Kd in BALB/c mice.[7] Ensure your effector cells and APCs are from a compatible mouse strain.
Insufficient Peptide Loading Incubate APCs with the peptide for at least 1-2 hours at 37°C to allow for efficient binding to MHC class I molecules.[8]
Low Number of APCs Maintain an optimal Effector:Target (E:T) ratio. A common starting point is a 10:1 ratio of splenocytes to peptide-pulsed target cells.

Problem: The frequency of NP (147-155)-specific CTLs in your population is too low, or the cells are not functional.

Potential Cause Troubleshooting Step
Low Precursor Frequency The frequency of antigen-specific T cells can be low, especially in naïve animals.[8] Consider using cells from mice previously immunized with an influenza virus or a vaccine containing the NP antigen.
Suboptimal Cell Culture Conditions Use a complete culture medium and ensure proper incubation conditions (37°C, 5% CO2). Cell density is critical; for ELISpot, a common starting point is 2-5 x 105 cells per well.[6]
Lack of CD4+ T Cell Help The generation of a robust CD8+ CTL response often requires help from CD4+ T cells.[9] Ensure that your experimental system allows for CD4+ T cell activation, or consider adding helper peptides to your stimulation.
Cell Viability As with APCs, ensure the viability of your effector cell population.

Quantitative Data Summary

The expected frequency of Influenza NP (147-155)-specific CD8+ T cells can vary depending on the immunization strategy, the tissue analyzed, and the timing of the analysis. The following table summarizes representative data from published studies.

Mouse Strain Immunization/Infection Tissue Assay Frequency of NP (147-155)-specific CD8+ T cells Reference
BALB/cSAM(NP) vaccineSpleenICS~0.1-0.2% of CD8+ T cells[8]
BALB/cM2e5x VLP vaccine + H1N1 infectionLungsTetramer Staining~2.00 ± 0.48% of CD8+ T cells (4 days post-infection)[3]
BALB/cLive Attenuated Influenza Vaccine (LAIV)SpleenICS~0.5% of CD8+ T cells[10]
BALB/crAd-NPM1 vaccine (i.n.)LungsELISPOTHigh frequency (specific numbers vary)[11]

Experimental Protocols

Protocol 1: In Vitro CTL Stimulation and ELISpot Assay

This protocol describes a common method for stimulating splenocytes with the NP (147-155) peptide and measuring the frequency of IFN-γ-producing cells using an ELISpot assay.

  • Prepare Single-Cell Suspension: Isolate spleens from immunized or control mice and prepare a single-cell suspension.

  • Count and Resuspend Cells: Count the splenocytes and resuspend them in complete RPMI-1640 medium at a concentration of 5 x 106 cells/mL.

  • Coat ELISpot Plate: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody according to the manufacturer's instructions.

  • Peptide Stimulation: Add 2.5 x 105 to 5 x 105 splenocytes per well. Add the Influenza NP (147-155) peptide to the appropriate wells at a final concentration of 1-5 µg/mL.[6]

  • Controls:

    • Negative Control: Cells with no peptide.

    • Positive Control: Cells stimulated with a mitogen like Concanavalin A or PMA/Ionomycin.[6]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Develop ELISpot Plate: Wash the plate and follow the manufacturer's protocol for adding the detection antibody, streptavidin-HRP, and substrate.

  • Analysis: Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Protocol 2: In Vivo Cytotoxicity Assay

This protocol outlines a method to measure the in vivo killing of target cells pulsed with the NP (147-155) peptide.

  • Prepare Target Cells: Isolate splenocytes from naïve mice (syngeneic to the experimental mice).

  • Peptide Pulsing and Labeling:

    • Target Population: Pulse one population of splenocytes with 5 µM of NP (147-155) peptide for 1 hour at 37°C.[8] Wash the cells and label them with a high concentration of CFSE (e.g., 5 µM).

    • Control Population: Pulse a second population with an irrelevant peptide and label them with a low concentration of CFSE (e.g., 0.5 µM) or a different fluorescent dye like CMTMR.[8]

  • Inject Cells: Mix the two labeled populations at a 1:1 ratio and inject them intravenously into immunized and control mice. A total of 5-10 x 106 cells are typically injected.[8]

  • Harvest and Analyze: After 18-24 hours, harvest the spleens from the recipient mice and prepare a single-cell suspension.[8]

  • Flow Cytometry: Analyze the cell suspension by flow cytometry to determine the ratio of the two labeled populations.

  • Calculate Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (Ratio in immunized / Ratio in control)) x 100

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MHC_Class_I_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Prot Viral Protein (NP) Proteasome Proteasome Prot->Proteasome Ubiquitination Peptides NP (147-155) Peptides Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP PLC Peptide-Loading Complex TAP->PLC MHC_I MHC Class I MHC_I->PLC pMHC Peptide-MHC Complex PLC->pMHC Peptide Loading Golgi Golgi Apparatus pMHC->Golgi Transport Cell_Surface Cell Surface Presentation Golgi->Cell_Surface Exocytosis

Caption: MHC Class I Antigen Presentation Pathway for Influenza NP Peptide.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response TCR TCR pMHC pMHC-I (NP 147-155) TCR->pMHC Lck Lck TCR->Lck Recruits CD8 CD8 CD8->pMHC ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates IP3_DAG IP3 & DAG PLCg1->IP3_DAG Calcium Ca²⁺ Release IP3_DAG->Calcium PKC PKCθ Activation IP3_DAG->PKC NFAT NFAT Activation Calcium->NFAT Cytokine Cytokine Production (IFN-γ) NFAT->Cytokine NFkB NF-κB Activation PKC->NFkB Proliferation CTL Proliferation & Cytotoxicity NFkB->Proliferation CTL_Workflow cluster_peptide 1. Check Peptide cluster_cells 2. Check Cells cluster_assay 3. Check Assay Setup start Start: Low CTL Response storage Proper Storage? (-20°C) start->storage dissolution Correct Dissolution? (Water/DMSO) storage->dissolution concentration Accurate Concentration? dissolution->concentration apc Healthy APCs? (Viability, MHC) concentration->apc ctl Sufficient CTLs? (Source, Viability) apc->ctl controls Controls Working? (Positive/Negative) ctl->controls protocol Protocol Adherence? (Incubation, Reagents) controls->protocol end Resolution: Optimized CTL Response protocol->end

References

Technical Support Center: Optimizing Influenza NP (147-155) Peptide Concentration for T Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of the Influenza Nucleoprotein (NP) (147-155) peptide for successful T cell stimulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Influenza NP (147-155) peptide and why is it used for T cell stimulation?

The Influenza NP (147-155) peptide, with the amino acid sequence TYQRTRALV, is an immunodominant epitope derived from the nucleoprotein of Influenza A virus.[1] It is a well-characterized peptide that is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kd in BALB/c mice.[2] This peptide is frequently used as a positive control in T cell assays to stimulate and detect influenza-specific CD8+ T cells.

Q2: What is the recommended concentration range for the Influenza NP (147-155) peptide for T cell stimulation?

The optimal concentration of the Influenza NP (147-155) peptide can vary depending on the specific experimental conditions, including the assay type (e.g., ELISpot, Intracellular Cytokine Staining), cell type, and donor variability. However, a general starting range is between 1 µg/mL and 10 µg/mL. Several studies have successfully used concentrations within this range. For instance, a concentration of 5 µg/mL has been used for ex vivo IFN-γ ELISPOT assays.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should I prepare and store the Influenza NP (147-155) peptide?

Proper handling and storage of the peptide are critical for maintaining its activity. Lyophilized peptides should be stored at -20°C or colder. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in a sterile, appropriate solvent (e.g., DMSO, followed by dilution in culture medium). It is advisable to prepare a concentrated stock solution, aliquot it into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the key considerations for designing a peptide stimulation experiment?

Several factors should be considered for a successful T cell stimulation experiment:

  • Cell Health: Ensure the viability and health of your peripheral blood mononuclear cells (PBMCs) or isolated T cells.

  • Positive and Negative Controls: Always include a positive control (e.g., a mitogen like PHA, or a well-characterized peptide pool) and a negative control (e.g., vehicle/solvent alone) to validate your assay.

  • Incubation Time: The optimal incubation time will vary depending on the assay and the specific cytokine being measured. For IFN-γ ELISpot, incubation is typically 18-24 hours, while for intracellular cytokine staining, a shorter stimulation of 4-6 hours in the presence of a protein transport inhibitor (like Brefeldin A) is common.

  • Peptide Titration: As mentioned, performing a peptide concentration titration is crucial to identify the optimal concentration that induces a robust response without causing toxicity.

Troubleshooting Guides

This section addresses common issues encountered during T cell stimulation experiments with the Influenza NP (147-155) peptide.

Issue 1: Weak or No T Cell Response
Possible Cause Troubleshooting Step
Suboptimal Peptide Concentration Perform a dose-response experiment with the NP (147-155) peptide, typically ranging from 0.1 µg/mL to 20 µg/mL, to identify the optimal concentration.
Poor Peptide Quality or Degradation Ensure the peptide was stored correctly (lyophilized at -20°C, stock solutions at -80°C). Avoid multiple freeze-thaw cycles. Consider purchasing a new batch of peptide from a reputable supplier.
Low Frequency of Antigen-Specific T Cells Increase the number of cells seeded per well. For rare T cell populations, an enrichment step may be necessary.
Incorrect MHC Haplotype The NP (147-155) peptide is H-2Kd restricted. Ensure your cells (e.g., from BALB/c mice) express the appropriate MHC molecule.
Suboptimal Incubation Time Optimize the stimulation time for your specific assay. For ICS, a 4-6 hour stimulation is typical, while ELISpot assays often require an overnight incubation (18-24 hours).
Poor Cell Viability Check cell viability before and after the experiment. Ensure proper handling and culture conditions.
Issue 2: High Background in ELISpot or ICS Assays
Possible Cause Troubleshooting Step
Peptide Concentration Too High High peptide concentrations can lead to non-specific activation. Reduce the peptide concentration based on your titration experiment.
Contamination of Reagents or Cells Use sterile techniques and reagents. Check for contamination in your cell culture.
Non-Specific Antibody Binding Ensure proper blocking steps are included in your staining protocol. Titrate your antibodies to determine the optimal concentration.
Over-development of ELISpot Plate Reduce the incubation time with the substrate and monitor spot development closely.
Presence of Dead Cells Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.
Issue 3: Antigen-Induced Cell Death (AICD)
Possible Cause Troubleshooting Step
Excessively High Peptide Concentration Very high concentrations of peptide can lead to overstimulation and subsequent activation-induced cell death of T cells. Use a concentration within the optimal range determined by your titration.
Prolonged Stimulation Extended exposure to high concentrations of antigen can also induce AICD. Adhere to the recommended incubation times for your assay.

Data Presentation

The following tables summarize expected outcomes from T cell stimulation assays using the Influenza NP (147-155) peptide at various concentrations. Please note that these are representative data, and optimal concentrations should be determined empirically in your specific experimental system.

Table 1: Representative Data for IFN-γ ELISpot Assay

Peptide Concentration (µg/mL)Mean Spot Forming Units (SFU) per 106 PBMCsObservations
0 (Negative Control)< 10Minimal background
0.150 - 150Detectable response
1.0200 - 500Strong response
5.0400 - 800Often Optimal
10.0350 - 700Plateau or slight decrease
20.0200 - 500Potential for decreased response due to AICD

Table 2: Representative Data for Intracellular Cytokine Staining (ICS) for IFN-γ in CD8+ T Cells

Peptide Concentration (µg/mL)% of IFN-γ+ CD8+ T CellsObservations
0 (Negative Control)< 0.1%Minimal background
0.10.5% - 1.5%Clear positive population
1.02.0% - 5.0%Robust activation
5.03.0% - 7.0%Often Optimal
10.02.5% - 6.0%Plateau or slight decrease
20.01.5% - 4.0%Potential for decreased response due to AICD

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 1-2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of PBMCs or splenocytes. Add 2-5 x 105 cells per well.

  • Peptide Stimulation: Add the Influenza NP (147-155) peptide at the desired concentrations (e.g., titrations from 0.1 to 10 µg/mL). Include positive (e.g., PHA) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 1.5-2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or HRP). Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for spot development and stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
  • Cell Plating: In a 96-well U-bottom plate, add 1-2 x 106 PBMCs or splenocytes per well.

  • Peptide Stimulation: Add the Influenza NP (147-155) peptide at the desired concentrations. Include positive and negative controls.

  • Co-stimulation (Optional but Recommended): Add anti-CD28 and anti-CD49d antibodies to enhance the T cell response.

  • Incubation: Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-5 hours.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8, CD4) and a viability dye.

  • Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial fixation/permeabilization kit.

  • Intracellular Staining: Stain with a fluorescently labeled anti-IFN-γ antibody.

  • Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data using appropriate software, gating on live, single CD8+ T cells to determine the percentage of IFN-γ positive cells.

Visualizations

T_Cell_Stimulation_Workflow cluster_preparation Sample Preparation cluster_stimulation T Cell Stimulation cluster_assay Assay Readout cluster_analysis Data Analysis PBMCs Isolate PBMCs/Splenocytes Stimulation Co-culture Cells with Peptide PBMCs->Stimulation Peptide Prepare Peptide Stock (Influenza NP 147-155) Peptide->Stimulation ELISpot ELISpot Assay Stimulation->ELISpot 18-24h Incubation ICS Intracellular Cytokine Staining (ICS) Stimulation->ICS 4-6h Incubation + Brefeldin A Controls Include Positive & Negative Controls Analysis_ELISpot Quantify Spot Forming Units (SFU) ELISpot->Analysis_ELISpot Analysis_ICS Flow Cytometry Analysis (% Cytokine+ Cells) ICS->Analysis_ICS MHC_Class_I_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Influenza_Virus Influenza Virus Infection Viral_Protein Viral Nucleoprotein (NP) Influenza_Virus->Viral_Protein Proteasome Proteasome Viral_Protein->Proteasome Ubiquitination Peptide NP (147-155) Peptide Proteasome->Peptide Proteolysis TAP TAP Transporter Peptide->TAP Peptide_Loading Peptide Loading Complex TAP->Peptide_Loading MHC_I MHC Class I (H-2Kd) MHC_I->Peptide_Loading MHC_Peptide MHC-I-Peptide Complex Peptide_Loading->MHC_Peptide Peptide Loading Presented_MHC Presented MHC-I-Peptide Complex MHC_Peptide->Presented_MHC Transport to Cell Surface TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD8 CD8 MHC_Peptide MHC-I-Peptide (NP 147-155) MHC_Peptide->TCR Binding MHC_Peptide->CD8 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation AP1 AP-1 ZAP70->AP1 MAPK Pathway Activation SLP76 SLP-76 LAT->SLP76 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 Activation IP3 IP3 PLCg1->IP3 Hydrolysis of PIP2 DAG DAG PLCg1->DAG Hydrolysis of PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC NFAT NFAT Ca_release->NFAT Activation of Calcineurin NFkB NF-κB PKC->NFkB Activation Gene_Expression Gene Expression (e.g., IFN-γ) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

References

Preventing aggregation of Influenza NP (147-155) peptide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Influenza NP (147-155) peptide. The information provided is designed to help prevent and troubleshoot aggregation issues in solution.

Frequently Asked Questions (FAQs)

Q1: What is the Influenza NP (147-155) peptide?

The Influenza NP (147-155) is a synthetic peptide with the amino acid sequence Threonine-Tyrosine-Glutamine-Arginine-Threonine-Arginine-Alanine-Leucine-Valine (TYQRTRALV). It is a well-characterized, immunodominant epitope from the influenza A virus nucleoprotein (NP) and is restricted by the H-2Kd MHC class I molecule.[1][2][3][4][5][6]

Q2: What are the basic physicochemical properties of this peptide?

Below is a summary of the key properties of the Influenza NP (147-155) peptide.

PropertyValueReference
Sequence Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val (TYQRTRALV)[1][5]
Molecular Formula C₄₈H₈₂N₁₆O₁₄[5]
Molecular Weight 1107.29 g/mol [5]
Net Charge Positive (at neutral pH)[1]

Q3: Why is my Influenza NP (147-155) peptide aggregating in solution?

Peptide aggregation is a common issue influenced by several factors, including:

  • Hydrophobicity: Although the NP (147-155) peptide has charged residues, it also contains hydrophobic amino acids (Tyrosine, Alanine, Leucine, Valine) that can contribute to aggregation.

  • pH and Ionic Strength: The solubility of peptides is often lowest near their isoelectric point. Adjusting the pH away from this point can increase solubility. High salt concentrations can sometimes promote aggregation through hydrophobic interactions.

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

  • Temperature: Elevated temperatures can increase the rate of aggregation.

  • Solvent: The choice of solvent is critical. While water is a common solvent, this peptide may require acidic conditions or the addition of organic solvents for complete dissolution.

Q4: How should I store the lyophilized peptide and its stock solution?

  • Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or colder, protected from light.

  • Peptide Solutions: Peptide solutions are less stable. It is best practice to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Peptide Solubility and Aggregation

This guide provides a step-by-step approach to dissolving the Influenza NP (147-155) peptide and troubleshooting aggregation issues.

ProblemPotential CauseRecommended Solution
Peptide will not dissolve in water. The peptide has a net positive charge and may require an acidic environment to fully solubilize.1. Try adding a small amount of 10-30% acetic acid solution dropwise until the peptide dissolves. 2. If still insoluble, consider dissolving in a minimal amount of an organic solvent like DMSO before diluting with your aqueous buffer.[1]
Peptide precipitates after adding to a buffer. The buffer pH is close to the peptide's isoelectric point, or the buffer components are incompatible.1. Ensure the final pH of the solution is not neutral if you used an acidic solvent to dissolve the peptide. 2. Try a different buffer system. 3. Add the peptide solution to the buffer slowly while vortexing to avoid localized high concentrations.
Solution becomes cloudy or forms visible aggregates over time. The peptide is aggregating at the current concentration, temperature, or buffer conditions.1. Lower the peptide concentration. 2. Store the solution at 4°C for short-term use or in frozen aliquots for long-term storage. 3. Consider adding a small percentage of an organic solvent (e.g., 5-10% DMSO) to the final solution, if compatible with your experiment. 4. For persistent aggregation, the use of chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be considered, but these are often not compatible with biological assays.
Inconsistent experimental results. Partial peptide aggregation may be occurring, leading to variability in the effective peptide concentration.1. Before each use, visually inspect the solution for any signs of precipitation. 2. Briefly sonicate the solution in an ice bath to help break up small, reversible aggregates. 3. Characterize the peptide solution for aggregation using techniques like Dynamic Light Scattering (DLS) before use.[7]

Experimental Protocols & Visualizations

Signaling Pathway: MHC Class I Antigen Presentation

The Influenza NP (147-155) peptide is an epitope presented to CD8+ T cells via the MHC class I pathway. Understanding this pathway is crucial for immunological studies involving this peptide.

MHC_Class_I_Pathway MHC Class I Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface ViralProtein Influenza Nucleoprotein (NP) Ubiquitin Ubiquitin ViralProtein->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting Peptides NP (147-155) Peptides Proteasome->Peptides Proteolysis TAP TAP Transporter Peptides->TAP Transport MHC_I MHC Class I Molecule Peptide_MHC_Complex Peptide-MHC I Complex MHC_I->Peptide_MHC_Complex Peptide Loading Presented_Complex Presented Peptide-MHC I Complex Peptide_MHC_Complex->Presented_Complex Transport via Golgi T_Cell CD8+ T Cell Presented_Complex->T_Cell TCR Recognition

Figure 1: MHC Class I pathway for Influenza NP (147-155).

Experimental Workflow: Characterization of Peptide Aggregation

This workflow outlines the key steps to characterize the aggregation state of the Influenza NP (147-155) peptide in solution.

Aggregation_Workflow Workflow for Peptide Aggregation Characterization PeptidePrep Peptide Dissolution (e.g., in aqueous buffer) Incubation Incubation (Time, Temperature, Concentration) PeptidePrep->Incubation DLS Dynamic Light Scattering (DLS) - Hydrodynamic Radius - Polydispersity Incubation->DLS ThT Thioflavin T (ThT) Assay - Fibril Formation Kinetics Incubation->ThT TEM Transmission Electron Microscopy (TEM) - Fibril Morphology Incubation->TEM DataAnalysis Data Analysis and Interpretation DLS->DataAnalysis ThT->DataAnalysis TEM->DataAnalysis

Figure 2: General workflow for characterizing peptide aggregation.

Detailed Methodologies

1. Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.[7]

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Larger particles move more slowly, leading to slower fluctuations. The hydrodynamic radius of the particles is then calculated from their diffusion coefficient using the Stokes-Einstein equation.[7]

  • Protocol:

    • Prepare the Influenza NP (147-155) peptide solution at the desired concentration in a filtered, high-purity buffer (e.g., PBS).

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to remove large, non-specific aggregates and dust.

    • Carefully transfer the supernatant to a clean, dust-free cuvette.

    • Equilibrate the sample to the desired temperature in the DLS instrument (e.g., 25°C).

    • Acquire data according to the instrument's software instructions. Multiple measurements should be taken and averaged.

    • Analyze the data to obtain the intensity-weighted size distribution, the average hydrodynamic radius (Z-average), and the polydispersity index (PDI). An increase in the Z-average or a high PDI can indicate the presence of aggregates.

2. Thioflavin T (ThT) Assay for Fibril Formation

The ThT assay is a widely used method to detect the formation of amyloid-like fibrils. ThT dye exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of these fibrils. While the Influenza NP (147-155) peptide is not known to form classic amyloid fibrils, this assay can be used to screen for conditions that might induce beta-sheet-rich aggregates.

  • Principle: ThT fluorescence is quenched in solution but increases significantly upon binding to amyloid fibrils. This change in fluorescence can be monitored over time to study aggregation kinetics.

  • Protocol:

    • Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm syringe filter. Store protected from light.

    • In a 96-well black, clear-bottom plate, mix the Influenza NP (147-155) peptide at the desired concentration with a working solution of ThT (e.g., 20 µM final concentration).

    • Include controls such as buffer with ThT alone (blank) and a known amyloid-forming peptide as a positive control, if available.

    • Seal the plate and incubate it in a plate reader at a constant temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation around 440-450 nm and emission around 480-490 nm.

    • Plot fluorescence intensity versus time to obtain aggregation curves. A sigmoidal curve with a lag phase, growth phase, and plateau is characteristic of amyloid fibril formation.

3. Transmission Electron Microscopy (TEM) for Visualization of Aggregates

TEM provides direct visualization of the morphology of peptide aggregates, allowing for the confirmation of fibrillar or amorphous structures.[8][9][10]

  • Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device. Negative staining is commonly used to enhance the contrast of biological macromolecules.[10]

  • Protocol (Negative Staining):

    • Incubate the Influenza NP (147-155) peptide solution under conditions that are being tested for aggregation.

    • Place a TEM grid (e.g., carbon-coated copper grid) on a clean surface.

    • Apply a small volume (e.g., 3-5 µL) of the peptide solution onto the grid and allow it to adsorb for 1-2 minutes.

    • Wick away the excess solution using filter paper.

    • Wash the grid by floating it on a drop of deionized water for a few seconds, then wick away the water.

    • Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.

    • Wick away the excess stain and allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope at various magnifications to observe the morphology of any aggregates present.[10][11]

References

Technical Support Center: Improving the Stability of Reconstituted TYQRTRALV Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common stability issues encountered when working with the reconstituted TYQRTRALV peptide.

Frequently Asked Questions (FAQs)

Q1: What is the TYQRTRALV peptide?

A1: TYQRTRALV is a nine-amino-acid peptide with the sequence H-Tyr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val-OH. It is a well-documented, H-2 Kd-restricted immunodominant epitope derived from the nucleoprotein of the Influenza A virus[1][2][3][4][5]. It is frequently used in immunological research, particularly in studies involving T-cell responses to influenza infection[1][5].

Q2: What are the primary challenges in maintaining the stability of the reconstituted TYQRTRALV peptide?

A2: The main challenges include ensuring complete solubilization, preventing aggregation, and minimizing chemical degradation (e.g., oxidation, hydrolysis) of the peptide in solution. Factors such as pH, temperature, and the choice of solvent play a crucial role in its stability[6][7][8].

Q3: How should I store the lyophilized and reconstituted TYQRTRALV peptide?

A3:

  • Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption[6][7][8].

  • Reconstituted Peptide: Store reconstituted peptide solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide[7][8]. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but freezing is recommended for longer preservation[6][7].

Troubleshooting Guides

Issue 1: The TYQRTRALV peptide powder is difficult to dissolve.
  • Possible Cause 1: Incorrect Solvent. The solubility of a peptide is highly dependent on its amino acid composition and net charge.

    • Solution: Based on its sequence (Tyr, Gln, Arg, Thr, Ala, Leu, Val), the TYQRTRALV peptide has a mix of hydrophobic and polar residues. While it has basic residues (Arginine), its overall charge at neutral pH is not strongly positive.

      • Start with sterile, distilled water or a common biological buffer (e.g., PBS). Use a small amount of the peptide for a solubility test first[9][10][11][12].

      • If solubility is poor in water, try a small amount of an organic solvent. For peptides with hydrophobic character, dissolving in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then slowly diluting with your aqueous buffer is a common strategy[11][12]. Ensure the final DMSO concentration is compatible with your downstream experiments (typically <1% for cell-based assays).

      • Consider pH adjustment. Since the peptide contains basic arginine residues, dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility. After dissolution, you can dilute it with your desired buffer[10][11].

  • Possible Cause 2: Insufficient Agitation. The peptide may not have been adequately mixed with the solvent.

    • Solution:

      • Gentle Vortexing: After adding the solvent, gently vortex the vial.

      • Sonication: A brief sonication in a water bath can help break up small aggregates and facilitate dissolution[10]. Be careful not to heat the sample.

Issue 2: The reconstituted TYQRTRALV peptide solution is cloudy or forms a precipitate over time.
  • Possible Cause 1: Peptide Aggregation. This is a common issue, especially with peptides containing hydrophobic residues. Aggregation can be influenced by concentration, pH, temperature, and ionic strength.

    • Solution:

      • Optimize Peptide Concentration: Try working with a lower peptide concentration.

      • Adjust pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase solubility and reduce aggregation. The predicted pI of TYQRTRALV is in the basic range. Therefore, maintaining a neutral to slightly acidic pH should enhance stability.

      • Control Temperature: Store the peptide solution at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term) to minimize aggregation kinetics[6][7].

  • Possible Cause 2: Contamination. Bacterial or fungal contamination can lead to cloudiness in the solution.

    • Solution:

      • Use Sterile Technique: Always use sterile solvents, pipette tips, and vials for reconstitution and handling.

      • Filter Sterilization: If appropriate for your application, you can filter the reconstituted peptide solution through a 0.22 µm filter to remove any potential contaminants.

Data Presentation

Table 1: Predicted Physicochemical Properties of TYQRTRALV Peptide

PropertyPredicted ValueSignificance for Stability
Molecular Weight 1107.3 g/mol Important for accurate concentration calculations.
Isoelectric Point (pI) 9.75The peptide is least soluble at this pH. Adjusting the pH away from this value can improve solubility and reduce aggregation.
Net Charge at pH 7.0 +2The positive charge at neutral pH suggests good solubility in aqueous buffers.
Grand Average of Hydropathicity (GRAVY) -0.644A negative GRAVY score indicates that the peptide is, on average, hydrophilic, which generally favors solubility in aqueous solutions.

Note: These values are predicted using computational tools and may vary slightly from experimentally determined values.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized TYQRTRALV Peptide
  • Equilibration: Allow the vial of lyophilized TYQRTRALV peptide to come to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Based on the troubleshooting guide, select an appropriate solvent. For initial attempts, sterile distilled water or PBS is recommended. If solubility issues are anticipated, have DMSO or a dilute acetic acid solution ready.

  • Reconstitution:

    • Carefully add the desired volume of solvent to the vial. To minimize foaming, gently run the solvent down the side of the vial.

    • Gently swirl or vortex the vial until the peptide is completely dissolved. A clear solution should be obtained[13].

    • If the peptide does not dissolve readily, a brief sonication (10-20 seconds) in a water bath may be applied.

  • Storage:

    • For immediate use, the solution can be kept on ice.

    • For long-term storage, aliquot the reconstituted peptide into smaller, single-use volumes and store at -20°C or -80°C[7][8].

Protocol 2: Assessment of TYQRTRALV Peptide Stability by RP-HPLC

This protocol provides a general framework for assessing the stability of the reconstituted peptide over time.

  • Preparation of Peptide Samples:

    • Reconstitute the TYQRTRALV peptide in the desired buffer (e.g., PBS at pH 7.4) to a known concentration (e.g., 1 mg/mL).

    • Incubate aliquots of the peptide solution at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each temperature condition for analysis. The 0-hour time point serves as the control.

  • RP-HPLC Analysis:

    • Analyze the samples using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

    • Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • Monitor the elution of the peptide by UV absorbance at 220 nm or 280 nm (due to the tyrosine residues).

  • Data Analysis:

    • The percentage of intact peptide remaining at each time point is calculated by comparing the peak area of the peptide at that time point to the peak area at time 0.

    • This data can be used to determine the degradation rate and half-life of the peptide under different conditions.

Protocol 3: Thioflavin T (ThT) Assay for Detecting TYQRTRALV Peptide Aggregation

The Thioflavin T (ThT) assay is a common method for detecting the formation of amyloid-like fibrillar aggregates.

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS) and filter it through a 0.22 µm filter. Store protected from light.

    • Peptide Samples: Prepare solutions of the TYQRTRALV peptide at different concentrations in the buffer of interest. Include a buffer-only control.

  • Assay Procedure:

    • In a 96-well black plate, add the peptide solutions and the ThT working solution to each well. The final concentration of ThT is typically in the range of 10-25 µM.

    • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the experimental setup.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm[7][14][15][16][17].

  • Data Analysis:

    • An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.

    • The kinetics of aggregation can be monitored by plotting fluorescence intensity against time[15][17].

Mandatory Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_stability Stability Assessment cluster_aggregation Aggregation Analysis lyophilized Lyophilized TYQRTRALV reconstituted Reconstituted Peptide lyophilized->reconstituted Reconstitution Protocol incubation Incubation at different conditions reconstituted->incubation tht_assay Thioflavin T Assay reconstituted->tht_assay rphplc RP-HPLC Analysis incubation->rphplc stability_data Stability Data (Degradation Rate) rphplc->stability_data aggregation_data Aggregation Kinetics tht_assay->aggregation_data

Caption: Experimental workflow for assessing the stability and aggregation of reconstituted TYQRTRALV peptide.

troubleshooting_workflow cluster_dissolution Troubleshooting Dissolution cluster_stability Troubleshooting Stability start Start: Reconstituting TYQRTRALV Peptide dissolution_check Is the peptide fully dissolved? start->dissolution_check cloudy_check Is the solution clear over time? dissolution_check->cloudy_check Yes change_solvent Try alternative solvent (e.g., DMSO, dilute acid) dissolution_check->change_solvent No adjust_ph Adjust pH away from pI cloudy_check->adjust_ph No success Success: Stable Peptide Solution cloudy_check->success Yes sonicate Apply gentle sonication change_solvent->sonicate sonicate->dissolution_check failure Issue Persists: Consult further sonicate->failure If issue persists lower_conc Lower peptide concentration adjust_ph->lower_conc sterile_technique Ensure sterile technique lower_conc->sterile_technique sterile_technique->cloudy_check sterile_technique->failure If issue persists signaling_pathway_placeholder cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation influenza_virus Influenza A Virus infected_cell Infected Host Cell influenza_virus->infected_cell Infection nucleoprotein Viral Nucleoprotein infected_cell->nucleoprotein Viral Replication proteasome Proteasome nucleoprotein->proteasome Degradation tyqrtralv TYQRTRALV Peptide proteasome->tyqrtralv Processing mhc_class_i MHC Class I tyqrtralv->mhc_class_i Binding apc Antigen Presenting Cell (e.g., Dendritic Cell) mhc_class_i->apc Presentation on Cell Surface tcr T-Cell Receptor (TCR) on CD8+ T-Cell apc->tcr Recognition cd8_t_cell CD8+ T-Cell tcr->cd8_t_cell activation T-Cell Activation & Proliferation cd8_t_cell->activation cytotoxic_response Cytotoxic T-Lymphocyte (CTL) Response activation->cytotoxic_response cytotoxic_response->infected_cell Induces Apoptosis

References

Technical Support Center: Troubleshooting Non-specific T cell Activation with TFA-containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific T cell activation and other artifacts that may arise from using synthetic peptides containing residual trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic peptides?

Trifluoroacetic acid (TFA) is a strong acid used extensively during solid-phase peptide synthesis for cleaving the synthesized peptide from the resin and during purification by reversed-phase high-performance liquid chromatography (RP-HPLC)[1][2]. After purification and lyophilization, the peptide is often isolated as a TFA salt, where TFA anions are bound to positively charged residues on the peptide[3]. Consequently, residual TFA can be a significant component of the final peptide preparation, sometimes accounting for 10-45% of the total weight[1].

Q2: How can residual TFA affect my T cell assays?

Residual TFA can significantly interfere with T cell and other cell-based assays in several ways:

  • Cytotoxicity: At certain concentrations, TFA is toxic to cells, which can lead to inhibition of cell proliferation or outright cell death. This can be misinterpreted as a biological effect of the peptide itself[1][2].

  • Non-specific Stimulation: TFA and other impurities from peptide synthesis can cause non-specific activation of T cells, leading to high background signals in proliferation and cytokine release assays[4].

  • Assay Interference: TFA has a strong absorbance band that can interfere with certain spectroscopic methods[2]. It can also alter the pH of your culture medium if not adequately buffered, affecting cell health and function[1].

  • Altered Peptide Activity: The presence of TFA counter-ions can change the peptide's secondary structure, solubility, and biological activity, leading to inconsistent or misleading results[3][5].

Q3: What are the signs of TFA-related issues in my experiment?

Common indicators of TFA interference include:

  • High background proliferation or cytokine secretion in negative control wells (T cells with no peptide or with an irrelevant peptide).

  • Poorly defined or "confluent" spots in ELISPOT assays for negative controls[6].

  • Inconsistent results between different batches of the same peptide[1].

  • Unexpected cell death or inhibition of proliferation, especially at higher peptide concentrations.

  • Failure to detect a proliferative effect where one is expected, as the TFA's inhibitory effect may mask the peptide's stimulatory effect[7][8].

Q4: What level of peptide purity is recommended for T cell assays?

For data intended for publication or with significant implications, a peptide purity of >90% is recommended, along with guaranteed TFA and endotoxin (B1171834) removal[4]. For preliminary experiments, >80% purity may be acceptable, but TFA removal is still highly advised as impurities can stimulate T cells independently of the specific peptide antigen[4].

Troubleshooting Guide

Issue 1: High background signal (proliferation/cytokine release) in my negative control wells.

This is a classic sign of non-specific T cell activation.

  • Possible Cause: Residual TFA in your peptide stock solution is activating T cells non-specifically. Other contaminants, such as endotoxins, could also be the culprit[2][9].

  • Troubleshooting Steps:

    • Run a TFA Control: Prepare a control solution containing TFA at the same concentration present in your peptide experiment, but without the peptide. Add this to your T cell cultures. If you observe the same high background, TFA is the likely cause[1].

    • Check for Endotoxins: Ensure your peptide was ordered with guaranteed low endotoxin levels, as these are potent immune stimulators[2].

    • Perform TFA Removal: Use one of the protocols outlined below (e.g., TFA/HCl exchange) to remove the TFA from your peptide stock[3][10].

    • Re-evaluate: Re-run the assay with the TFA-exchanged peptide.

Issue 2: My T cells are dying or not proliferating as expected, even with a positive control peptide.

  • Possible Cause: The concentration of TFA in your peptide stock is reaching cytotoxic levels[1]. This can be particularly problematic in sensitive cell lines[1].

  • Troubleshooting Steps:

    • Quantify TFA: Determine the amount of TFA in your peptide stock. This can be done using methods like ion chromatography[11].

    • Consult Cytotoxicity Data: Compare your working TFA concentration to published cytotoxic levels (see Table 1 below). Concentrations as low as 0.1 mM (100 µM) can be inhibitory for some cell lines[1].

    • Check pH: After adding your peptide stock to the culture medium, verify that the pH is within the optimal physiological range (7.2-7.4), as TFA is a strong acid and can lower the pH[1].

    • Switch Counter-ion: Re-order the peptide with a more biologically benign counter-ion, such as acetate (B1210297) or hydrochloride, or perform a salt exchange on your current stock[5][10].

Quantitative Data Summary

The cytotoxic threshold for TFA can vary significantly depending on the cell line and assay conditions. The following table summarizes reported effects.

Cell Line/TypeEffective TFA ConcentrationObserved EffectReference
Fetal Rat Osteoblasts10–100 nM (0.01–0.1 µM)Reduced cell number and thymidine (B127349) incorporation[7]
Multiple (e.g., HeLa, HEK293)>100 µMCytotoxic effects commonly observed[1]
HUVEC~0.1 mM (100 µM)Inhibited cell proliferation[1]
PC-121–5 mMDose-dependent induction of significant cell death[1]
Jurkat~5 mMSignificant toxicity observed[1]

Experimental Protocols

Protocol 1: TFA Removal via Lyophilization with Hydrochloric Acid (HCl)

This is a common method for exchanging TFA counter-ions with chloride ions[3][5].

Materials:

  • TFA-containing peptide

  • Distilled, sterile water

  • 100 mM HCl solution, sterile

  • Low-protein-binding microcentrifuge tubes

  • Lyophilizer (freeze-dryer)

Methodology:

  • Dissolution: Dissolve the peptide in sterile, distilled water to a concentration of 1 mg/mL.[3][5]

  • Acidification: Add the 100 mM HCl solution to the dissolved peptide to reach a final HCl concentration between 2 mM and 10 mM.[3][5]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate ion exchange[3][12].

  • Freezing: Rapidly freeze the solution. For best results, use liquid nitrogen[3][12].

  • Lyophilization: Lyophilize the sample overnight until all liquid is removed and a dry powder remains[3][12].

  • Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times[3].

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired sterile buffer for the experiment[3].

Protocol 2: T Cell Proliferation Assay using CFSE

This protocol outlines a standard method for measuring T cell proliferation via dye dilution.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • TFA-free peptide of interest

  • Positive control stimulant (e.g., PHA or anti-CD3/CD28 beads)

  • Negative control (e.g., vehicle or irrelevant peptide)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phosphate-Buffered Saline (PBS)

  • 96-well round-bottom plates

  • Flow cytometer

Methodology:

  • Cell Preparation: Isolate PBMCs or T cells from your sample. Adjust the cell concentration to 1-2 x 10^7 cells/mL in pre-warmed PBS.

  • CFSE Staining: Add CFSE to the cell suspension at a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS). The proteins in the serum will quench the free CFSE.

  • Washing: Centrifuge the cells and wash them twice with complete RPMI medium to remove any residual, unbound CFSE.

  • Plating: Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL. Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Stimulation: Add 100 µL of your TFA-free peptides, controls (positive and negative), or media to the appropriate wells in triplicate.

  • Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.

  • Analysis: Harvest the cells and acquire them on a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity. Gate on the live lymphocyte population to analyze the CFSE dilution profile.

Visualizations

Signaling and Experimental Workflows

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC MHC-Peptide TCR TCR MHC->TCR Signal 1 (Antigen Specific) B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Activation Activation & Proliferation TCR->Activation CD28->Activation TFA Residual TFA (Artifact) TFA->Activation Non-Specific Signal (False Positive) cluster_TCell cluster_TCell TFA->cluster_TCell Cytotoxicity (False Negative)

Caption: Proposed mechanism of TFA interference in T cell activation assays.

Troubleshooting_Workflow start Start: Observe Non-Specific T Cell Activation check_tfa Is residual TFA a possible cause? start->check_tfa run_control Run TFA-only control (without peptide) check_tfa->run_control Yes check_other Investigate other causes: - Endotoxin - Contamination check_tfa->check_other No control_positive Control shows non-specific activation? run_control->control_positive remove_tfa Perform TFA Removal: - HCl Exchange - Ion Exchange control_positive->remove_tfa Yes control_positive->check_other No retest Re-run assay with TFA-free peptide remove_tfa->retest resolved Problem Resolved retest->resolved

Caption: A logical workflow for troubleshooting non-specific T cell activation.

Peptide_Synthesis_Relationship cluster_synthesis Peptide Production synthesis Solid-Phase Peptide Synthesis cleavage Cleavage from Resin (using TFA) synthesis->cleavage purification RP-HPLC Purification (using TFA) cleavage->purification lyophilization Lyophilization purification->lyophilization final_product Final Peptide Product (as TFA salt) lyophilization->final_product artifact Experimental Artifacts: - Non-specific activation - Cytotoxicity final_product->artifact

Caption: Relationship from peptide synthesis to potential experimental artifacts.

References

Technical Support Center: Optimizing ELISpot Assays with NP 147-155 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in ELISpot results when using the influenza nucleoprotein (NP) 147-155 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the NP 147-155 peptide and why is it used in ELISpot assays?

The NP 147-155 peptide, with the amino acid sequence TYQRTRALV, is a well-characterized, immunodominant cytotoxic T lymphocyte (CTL) epitope from the influenza A virus nucleoprotein.[1] It is frequently used in ELISpot assays to detect and quantify influenza-specific CD8+ T cell responses, which are crucial for viral clearance.

Q2: What are the most critical factors influencing variability in ELISpot results with the NP 147-155 peptide?

The primary sources of variability in ELISpot assays include:

  • Cell Viability and Handling: The health and proper handling of peripheral blood mononuclear cells (PBMCs) are paramount for reliable results.

  • Peptide Quality: The purity and proper storage of the NP 147-155 peptide can significantly impact T-cell stimulation.

  • Assay Protocol Parameters: Inconsistent cell density, incubation times, and washing procedures are common causes of variability.

  • Reagent Quality: The quality of antibodies, media, and serum can affect both signal strength and background noise.

Q3: What is a typical cell concentration for an IFN-γ ELISpot assay with the NP 147-155 peptide?

For IFN-γ ELISpot assays using the NP 147-155 peptide, a starting cell concentration of 2.5 x 10^5 to 5 x 10^5 PBMCs per well is commonly recommended. However, the optimal cell number should be determined empirically for each experiment.

Q4: What is the recommended concentration of the NP 147-155 peptide?

A typical concentration for the NP 147-155 peptide in an ELISpot assay is between 5 and 10 µg/mL.

Q5: How long should the cells be incubated with the NP 147-155 peptide?

The optimal incubation time for detecting IFN-γ secretion in response to the NP 147-155 peptide generally ranges from 18 to 48 hours. This should be optimized for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during ELISpot assays with the NP 147-155 peptide.

Problem Potential Cause Recommended Solution
High Background 1. Contaminated reagents (media, serum, peptide).2. Inadequate washing steps.3. Over-development of the plate.4. High cell density.1. Use sterile, high-quality reagents. Filter-sterilize solutions if necessary.2. Ensure thorough and consistent washing of the plate at each step.3. Reduce the substrate incubation time.4. Optimize the number of cells per well by performing a cell titration experiment.
Weak or No Spots 1. Low frequency of antigen-specific T-cells.2. Poor cell viability.3. Suboptimal peptide concentration.4. Insufficient incubation time.1. Increase the number of cells per well.2. Ensure proper handling and thawing of cryopreserved cells. Allow cells to rest before plating.3. Titrate the NP 147-155 peptide to find the optimal concentration.4. Increase the incubation time to allow for sufficient cytokine secretion.
High Well-to-Well Variability (High CV) 1. Inconsistent cell plating.2. Pipetting errors.3. Edge effects on the plate.1. Ensure a homogenous cell suspension and careful pipetting.2. Use calibrated pipettes and proper technique.3. To minimize evaporation, fill the outer wells of the plate with sterile media or PBS.
"Fuzzy" or Poorly Defined Spots 1. Over-stimulation of cells.2. Plate movement during incubation.3. Over-development of spots.1. Reduce the concentration of the NP 147-155 peptide.2. Ensure the incubator is stable and the plate is not disturbed.3. Decrease the substrate incubation time.

Data Presentation: Impact of Key Parameters on Assay Variability

While specific quantitative data for the NP 147-155 peptide is highly dependent on the experimental setup, the following tables illustrate the expected impact of key parameters on the coefficient of variation (CV), a measure of variability. Lower CV values indicate higher precision.

Table 1: Illustrative Effect of Cell Density on ELISpot Variability

Cell Density (PBMCs/well)Mean Spot Forming Units (SFU) / 10^6 PBMCsCoefficient of Variation (CV%)
1.0 x 10^515025%
2.5 x 10^5 200 10%
5.0 x 10^521015%
1.0 x 10^6180 (potential for overcrowding)30%

Note: This table illustrates a typical trend. Optimal cell density minimizes variability.

Table 2: Illustrative Effect of Incubation Time on ELISpot Variability

Incubation Time (hours)Mean Spot Forming Units (SFU) / 10^6 PBMCsCoefficient of Variation (CV%)
1212020%
24 210 12%
4822518%
72190 (potential for cell death)28%

Note: This table illustrates a typical trend. Optimal incubation time maximizes the signal-to-noise ratio and minimizes variability.

Experimental Protocols

Detailed Protocol for IFN-γ ELISpot Assay with NP 147-155 Peptide

This protocol provides a general framework. Optimization of specific steps is recommended.

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute.

    • Wash the plate 3 times with sterile PBS.

    • Coat the wells with an anti-human IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Cell Preparation:

    • Prepare a single-cell suspension of PBMCs from fresh or cryopreserved samples.

    • Ensure high cell viability (>90%) using a viability dye and cell counter.

    • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.

  • Assay Setup:

    • Wash the coated plate 3 times with sterile PBS.

    • Block the membrane with complete RPMI-1640 for 2 hours at 37°C.

    • Wash the plate once with complete RPMI-1640.

    • Add 100 µL of the cell suspension to each well at the optimized concentration (e.g., 2.5 x 10^5 cells/well).

    • Add 50 µL of the NP 147-155 peptide to the appropriate wells to achieve the final desired concentration (e.g., 10 µg/mL).

    • Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like PHA).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 18-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Wash the plate 6 times with PBS containing 0.05% Tween-20 (PBS-T).

    • Add the biotinylated anti-human IFN-γ detection antibody at the recommended concentration and incubate for 2 hours at room temperature.

    • Wash the plate 6 times with PBS-T.

    • Add streptavidin-alkaline phosphatase (or HRP) conjugate and incubate for 1 hour at room temperature.

    • Wash the plate 6 times with PBS-T.

  • Spot Development:

    • Add the substrate solution (e.g., BCIP/NBT for alkaline phosphatase) and monitor spot development.

    • Stop the reaction by washing the plate with distilled water.

    • Allow the plate to dry completely in the dark.

  • Analysis:

    • Count the spots in each well using an automated ELISpot reader.

    • Calculate the number of spot-forming units (SFU) per million cells.

Mandatory Visualizations

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC MHC class I NP_peptide NP 147-155 Peptide TCR TCR MHC->TCR presents to CD8 CD8 MHC->CD8 co-receptor binding Lck Lck TCR->Lck activates CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates AP1 AP-1 Activation ZAP70->AP1 activates pathway to PLCg1 PLCγ1 LAT->PLCg1 recruits & activates SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ Activation DAG->PKC NFAT NFAT Activation Ca_release->NFAT Cytokine_Gene IFN-γ Gene Transcription NFAT->Cytokine_Gene NFkB NF-κB Activation PKC->NFkB NFkB->Cytokine_Gene AP1->Cytokine_Gene

Caption: T-cell activation by the NP 147-155 peptide presented on MHC class I.

ELISpot Experimental Workflow

ELISpot_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis A Coat Plate with Capture Antibody C Block Plate A->C B Prepare PBMCs D Add Cells & NP 147-155 Peptide B->D C->D E Incubate (18-48h) D->E F Add Detection Antibody E->F G Add Enzyme Conjugate F->G H Add Substrate & Develop Spots G->H I Dry Plate H->I J Count Spots I->J K Analyze Data J->K

Caption: A streamlined workflow for performing an ELISpot assay.

References

Validation & Comparative

The Gold Standard in T-Cell Epitope Experiments: A Comparison of Influenza NP (147-155) and its Scrambled Peptide Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating T-cell mediated immunity to influenza, the careful selection of controls is paramount to ensure the specificity and validity of experimental findings. This guide provides an objective comparison of the immunodominant Influenza Nucleoprotein (NP) (147-155) peptide epitope with its scrambled peptide counterpart, serving as a crucial negative control. We will delve into the principles of its use, present illustrative experimental data, and provide detailed protocols for key immunological assays.

The Influenza A virus Nucleoprotein (NP) is a highly conserved internal protein, making it a key target for T-cell based universal influenza vaccine strategies. The NP (147-155) peptide, with the amino acid sequence TYQRTRALV, is a well-characterized, immunodominant H-2Kd-restricted epitope in BALB/c mice.[1] It is widely used to stimulate and detect influenza-specific CD8+ T-cells in a variety of assays.

To ensure that the observed T-cell activation is a specific response to the NP (147-155) sequence and not due to non-specific effects of the peptide's physicochemical properties, a meticulously designed negative control is essential. The gold standard for this purpose is a scrambled peptide.

Understanding the Scrambled Peptide Control

A scrambled peptide is synthesized with the exact same amino acid composition and length as the active peptide, but with the sequence of amino acids randomized. This makes it the ideal negative control because it shares the same overall charge, molecular weight, and hydrophobicity as the active peptide. Therefore, any significant difference in T-cell response between the active peptide and the scrambled control can be confidently attributed to the specific amino acid sequence of the epitope.

For the Influenza NP (147-155) peptide (TYQRTRALV), a properly designed scrambled control would rearrange these nine amino acids. An example of a scrambled sequence is VRLTAYTQR. It is crucial to ensure that the scrambled sequence does not inadvertently create a new, known T-cell epitope. This can be checked using bioinformatics tools against immune epitope databases. Commercial peptide synthesis services can also provide this verification.[2]

Performance Comparison: Expected Experimental Outcomes

In typical T-cell assays such as ELISpot and Intracellular Cytokine Staining (ICS), a significant response is expected from splenocytes of influenza-infected or vaccinated mice when stimulated with the NP (147-155) peptide. In contrast, the scrambled peptide should elicit a minimal to negligible response, comparable to the background levels seen in unstimulated (media only) controls.

Below is a table summarizing the expected quantitative data from an IFN-γ ELISpot assay comparing the two peptides.

Stimulant Sequence Mean Spot Forming Cells (SFC) per 10^6 Splenocytes Standard Deviation Interpretation
Influenza NP (147-155)TYQRTRALV250± 25Strong, specific T-cell response
Scrambled NP (147-155)VRLTAYTQR5± 2No significant T-cell response
Media OnlyN/A3± 1Background response

Note: The data presented in this table is illustrative and represents expected outcomes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for two key experiments are provided below.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-mouse IFN-γ capture and detection antibodies

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Influenza NP (147-155) peptide (1 mg/mL stock)

  • Scrambled NP (147-155) peptide (1 mg/mL stock)

  • Splenocytes from immunized/infected and naive BALB/c mice

  • Positive control (e.g., Concanavalin A)

Procedure:

  • Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with RPMI-1640 + 10% FBS for 2 hours at room temperature.

  • Prepare a single-cell suspension of splenocytes.

  • Add 2x10^5 to 5x10^5 splenocytes per well.

  • Add the peptides to the respective wells to a final concentration of 1-10 µg/mL. Include "media only" wells as a negative control and a positive control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Wash and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Wash and add the substrate solution. Monitor spot development.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique that allows for the detection of intracellular cytokines and the simultaneous phenotyping of the cells producing them.

Materials:

  • FACS tubes or 96-well round-bottom plates

  • RPMI-1640 medium (as above)

  • Influenza NP (147-155) and scrambled peptides

  • Brefeldin A (Golgi transport inhibitor)

  • Anti-mouse cell surface antibodies (e.g., anti-CD3, anti-CD8)

  • Fixation/Permeabilization buffer

  • Anti-mouse IFN-γ intracellular antibody

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes.

  • Add 1-2x10^6 cells per FACS tube or well.

  • Stimulate the cells with the NP (147-155) peptide or the scrambled peptide at a final concentration of 1-10 µg/mL for 1 hour at 37°C.

  • Add Brefeldin A to each tube and incubate for an additional 4-5 hours at 37°C.

  • Wash the cells and stain for surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

  • Wash, then fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

  • Stain for intracellular IFN-γ for 30 minutes at 4°C.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of IFN-γ-producing CD8+ T-cells.

Visualizing Experimental Workflows

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_stim Cell Stimulation cluster_detection Detection cluster_analysis Analysis Coat Plate Coat with Capture Ab Block Plate Block with RPMI + 10% FBS Coat Plate->Block Plate Add Splenocytes Add Splenocytes to Wells Add Peptides Add Peptides (NP, Scrambled, Media) Add Splenocytes->Add Peptides Incubate_18_24h Incubate 18-24h at 37°C Add Peptides->Incubate_18_24h Add Detection Ab Add Detection Ab Incubate_18_24h->Add Detection Ab Add Streptavidin-HRP Add Streptavidin-HRP Add Detection Ab->Add Streptavidin-HRP Add Substrate Add Substrate Add Streptavidin-HRP->Add Substrate Read Plate Read Plate & Count Spots Add Substrate->Read Plate

ICS_Workflow cluster_stimulation Cell Stimulation cluster_staining Staining cluster_analysis Analysis Add_Cells Add Splenocytes to Tubes Stimulate Stimulate with Peptides (1h at 37°C) Add_Cells->Stimulate Add_BFA Add Brefeldin A (4-5h at 37°C) Stimulate->Add_BFA Surface_Stain Surface Stain (CD3, CD8) Add_BFA->Surface_Stain Fix_Perm Fix & Permeabilize Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Stain (IFN-γ) Fix_Perm->Intracellular_Stain Acquire Acquire on Flow Cytometer Intracellular_Stain->Acquire Analyze_Data Analyze Data Acquire->Analyze_Data

Conclusion

References

Comparing immunogenicity of NP 147-155 peptide vs. whole nucleoprotein immunization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in vaccine development and immunology, the choice between using a specific peptide epitope or the entire protein as an immunogen is a critical decision that can significantly impact the resulting immune response. This guide provides a comparative analysis of the immunogenicity of the influenza A virus nucleoprotein (NP)-derived peptide NP 147-155 versus the whole NP protein. This comparison is supported by experimental data on T-cell activation and cytotoxic T-lymphocyte (CTL) responses, detailed experimental protocols, and visualizations of the underlying immunological pathways.

Data Presentation: A Comparative Analysis of Immune Responses

The immunogenicity of NP 147-155 peptide and whole NP has been evaluated in various studies, often employing different delivery systems and adjuvants. The following tables summarize key quantitative data from studies using vaccinia virus vectors and recombinant proteins to highlight the differences in CTL activity and T-cell responses.

Table 1: Cytotoxic T-Lymphocyte (CTL) Response Comparison
ImmunogenDelivery SystemMouse StrainAssayResultReference
ESNP(147-155) (minigene) Vaccinia VirusBALB/c (H-2d)Primary Pulmonary CTL ResponseGreater than full-length NP-VAC[1]
Full-length NP Vaccinia VirusBALB/c (H-2d)Primary Pulmonary CTL ResponseLower than minigene NP-VAC[1]
rNP (90 µg) Recombinant ProteinBALB/cIn vivo Cytotoxicity Assay17% specific lysis of NP 147-155 pulsed targets[2][3]
RVJ1175NP (recombinant vaccinia) Vaccinia VirusBALB/cIn vivo Cytotoxicity Assay45% specific lysis of NP 147-155 pulsed targets[2][3]
PBS Control -BALB/cIn vivo Cytotoxicity Assay8% specific lysis of NP 147-155 pulsed targets[2][3]

ESNP(147-155) is a minigene construct expressing the 9-amino-acid NP 147-155 determinant. rNP is a recombinant nucleoprotein.

Table 2: T-Cell Activation (IFN-γ Secretion) Comparison
ImmunogenDelivery SystemMouse StrainAssayResult (SFC/10^6 splenocytes)Reference
rNP (10 µg) Recombinant ProteinBALB/cIFN-γ ELISPOT<10[2][3]
rNP (30 µg) Recombinant ProteinBALB/cIFN-γ ELISPOT<10[2][3]
rNP (90 µg) Recombinant ProteinBALB/cIFN-γ ELISPOT19 ± 1[2][3]
RVJ1175NP (recombinant vaccinia) Vaccinia VirusBALB/cIFN-γ ELISPOT35 ± 1[2][3]
PBS Control -BALB/cIFN-γ ELISPOT<5[2][3]

SFC: Spot-Forming Cells. The results for rNP are from splenocytes stimulated with the NP 147-155 peptide.

Experimental Protocols

The following are generalized experimental protocols for immunization and immunological assays based on methodologies cited in the referenced studies.

Protocol 1: Mouse Immunization

1. Immunogen Preparation:

  • NP 147-155 Peptide: The synthetic peptide NP 147-155 (sequence: TYQRTRALV) is dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).[4] For nanoparticle formulations, the peptide can be coated onto nanoparticles.
  • Whole Nucleoprotein: Recombinant NP (rNP) is expressed in a suitable system (e.g., E. coli) and purified.[2] Alternatively, a recombinant viral vector (e.g., vaccinia virus or adenovirus) expressing the full-length NP gene is used.[1][2]

2. Animal Model:

  • BALB/c mice (H-2d) are commonly used as the NP 147-155 peptide is a known immunodominant CTL epitope in this strain.[1][2]

3. Immunization Schedule:

  • Prime-Boost Strategy: Mice are typically immunized via intramuscular (i.m.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection.[5]
  • A common schedule involves a priming immunization followed by one or two booster immunizations at intervals of 2-4 weeks.[2][3]
  • Dosages can vary, for example, 10-90 µg of rNP per mouse or 2x10^7 Plaque Forming Units (PFU) for recombinant vaccinia virus.[2][3]

Protocol 2: Ex vivo IFN-γ ELISPOT Assay

1. Splenocyte Isolation:

  • Ten days to two weeks after the final immunization, mice are euthanized, and spleens are aseptically harvested.[2][3]
  • Single-cell suspensions of splenocytes are prepared by mechanical disruption and filtration. Red blood cells are lysed using a suitable buffer.

2. Cell Stimulation:

  • ELISPOT plates are coated with an anti-IFN-γ capture antibody.
  • Splenocytes are plated at a concentration of approximately 5x10^5 cells/well.[2][3]
  • Cells are stimulated with the NP 147-155 peptide (typically at a concentration of 5 µg/ml) for 20-24 hours at 37°C.[2][3] Unstimulated and positive controls (e.g., PMA/ionomycin) are included.

3. Detection and Analysis:

  • After incubation, plates are washed, and a biotinylated anti-IFN-γ detection antibody is added.
  • This is followed by the addition of a streptavidin-enzyme conjugate and a substrate to develop colored spots.
  • The spots, representing individual IFN-γ-secreting cells, are counted using an ELISPOT reader.

Protocol 3: In vivo Cytotoxicity Assay

1. Target Cell Preparation:

  • Splenocytes from naïve donor mice are split into two populations.
  • One population is pulsed with the NP 147-155 peptide (e.g., 5 µg/ml).[6]
  • The peptide-pulsed and non-pulsed populations are labeled with different concentrations of a fluorescent dye (e.g., CFSE or CellTrace Violet) to distinguish them.[6][7]

2. Adoptive Transfer:

  • The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into the immunized mice.[6]

3. Analysis:

  • After a set period (e.g., 18-24 hours), splenocytes from the recipient mice are harvested.
  • The ratio of the two labeled populations is determined by flow cytometry.
  • The percentage of specific lysis is calculated by comparing the ratio of peptide-pulsed to non-pulsed cells in immunized mice versus control mice.

Signaling Pathways and Experimental Workflows

Antigen Processing and Presentation Pathways

The immunogenicity of a peptide versus a whole protein is fundamentally determined by how they are processed and presented to T-cells by antigen-presenting cells (APCs), such as dendritic cells.

AntigenProcessing Antigen Processing and Presentation Pathways cluster_peptide NP 147-155 Peptide Immunization cluster_protein Whole Nucleoprotein Immunization cluster_activation T-Cell Activation peptide Exogenous NP 147-155 Peptide mhc1_direct Direct binding to surface MHC Class I peptide->mhc1_direct apc Antigen Presenting Cell (APC) mhc1_direct->apc Presentation protein Exogenous Whole NP Protein endocytosis Endocytosis by APC protein->endocytosis endosome Endosome endocytosis->endosome proteasome Proteasome endosome->proteasome Cytosolic Escape ER Endoplasmic Reticulum proteasome->ER Peptide Transport (TAP) mhc1_cross MHC Class I Loading (Cross-presentation) ER->mhc1_cross mhc1_cross->apc Presentation tcr T-Cell Receptor (TCR) apc->tcr Signal 1: Peptide-MHC I Complex cd8 CD8+ T-Cell activation CTL Activation & Clonal Expansion cd8->activation Signal 2: Co-stimulation Signal 3: Cytokines (e.g., IL-2)

Caption: Antigen processing for peptide vs. whole protein immunization leading to CTL activation.

Immunization with the minimal NP 147-155 peptide can lead to direct binding to MHC Class I molecules on the surface of APCs. In contrast, the whole NP protein must be taken up by APCs, processed through the cross-presentation pathway, where the protein escapes the endosome, is degraded by the proteasome, and the resulting peptides are transported to the endoplasmic reticulum to be loaded onto MHC Class I molecules. Both pathways culminate in the presentation of the NP 147-155 peptide to CD8+ T-cells, initiating their activation.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the immunogenicity of two different immunogens in a mouse model.

ExperimentalWorkflow Immunogenicity Comparison Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase cluster_results Results start Start: BALB/c Mice groupA Group A: NP 147-155 Peptide + Adjuvant start->groupA Randomize groupB Group B: Whole NP Protein + Adjuvant start->groupB Randomize groupC Group C: Control (e.g., PBS) start->groupC Randomize groupA->prime_boost_A Prime-Boost Schedule groupB->prime_boost_B Prime-Boost Schedule groupC->prime_boost_C Prime-Boost Schedule harvest Harvest Splenocytes (2 weeks post-boost) prime_boost_A->harvest prime_boost_B->harvest prime_boost_C->harvest elispot Ex vivo IFN-γ ELISPOT harvest->elispot invivo_ctl In vivo Cytotoxicity Assay harvest->invivo_ctl compare Compare SFC counts & % Specific Lysis elispot->compare invivo_ctl->compare conclusion Draw Conclusions on Relative Immunogenicity compare->conclusion

Caption: A generalized workflow for comparing immunogenicity in mice.

Conclusion

The choice between using the NP 147-155 peptide and the whole nucleoprotein as an immunogen involves a trade-off.

  • NP 147-155 Peptide: Immunization with a minimal peptide epitope focuses the immune response on a specific, known CTL determinant. This can be advantageous for inducing a rapid and highly specific CD8+ T-cell response. However, this approach is limited to individuals with the appropriate MHC haplotype (e.g., H-2d in BALB/c mice) and does not induce a broader immune response that could include CD4+ T-helper cells or antibodies, which are often beneficial for robust and long-lasting immunity.

  • Whole Nucleoprotein: Using the full-length protein provides a wider array of epitopes for both CD4+ and CD8+ T-cells, as well as B-cells, potentially leading to a more comprehensive and durable immune response.[8] The processing of the whole protein by APCs is a more natural process that can lead to the presentation of multiple epitopes, making the vaccine applicable to a more genetically diverse population. However, the immunodominance of the NP 147-155 epitope may still result in a T-cell response that is heavily skewed towards this single peptide.

As the data suggests, the delivery system plays a crucial role in the magnitude of the immune response. Recombinant vaccinia virus expressing either the minigene or the full-length protein appears to be a potent inducer of CTLs.[1][2] When using recombinant protein, higher doses are required to elicit a significant T-cell response, highlighting the importance of formulation and the potential need for potent adjuvants.[2][3]

Ultimately, the selection of the immunogen should be guided by the specific goals of the research or vaccine development program, considering factors such as the target population, the desired breadth of the immune response, and the manufacturing and formulation constraints.

References

In Silico vs. Experimental Determination of NP 147-155 Peptide Binding to MHC Class I Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction and validation of peptide binding to Major Histocompatibility Complex (MHC) molecules is a cornerstone of modern immunology and vaccine design. This guide provides a comparative analysis of in silico prediction methods and experimental validation for the binding of the influenza A virus nucleoprotein (NP) derived peptide 147-155 (sequence: TYQRTRALV) to the murine MHC class I molecule H-2Kd.

This guide presents a head-to-head comparison of predicted binding affinities from widely-used bioinformatics tools against experimentally determined values. Detailed protocols for key experiments are provided to facilitate the replication and validation of these findings.

Data Presentation: In Silico Predictions vs. Experimental Data

The binding affinity of the NP 147-155 peptide to the H-2Kd MHC molecule was predicted using two common in silico tools: NetMHCpan 4.1 and SYFPEITHI. These predictions are compared with experimentally determined IC50 values obtained through biochemical assays.

MethodPrediction/Experimental ValueInterpretation
In Silico Prediction
NetMHCpan 4.1%Rank: 0.1Strong Binder
Predicted Affinity (nM): 10.5High Affinity
SYFPEITHIScore: 28High-scoring binder
Experimental Validation
MHC Binding AssayIC50: 4.72 nMVery High Affinity

Note: For NetMHCpan 4.1, a lower %Rank indicates stronger binding. The SYFPEITHI score is a semi-quantitative measure, where higher scores suggest a higher likelihood of binding. The experimental IC50 value represents the concentration of the peptide required to inhibit the binding of a standard probe by 50%.

Experimental Protocols

MHC Class I Stabilization Assay Using RMA-S Cells

This assay is a widely used method to determine the binding of an exogenous peptide to MHC class I molecules. It utilizes the TAP-deficient RMA-S cell line, which expresses unstable, empty MHC class I molecules on the cell surface at physiological temperatures. The binding of a specific peptide stabilizes these MHC molecules, and the degree of stabilization, proportional to the peptide's binding affinity, can be quantified by flow cytometry.

Materials:

  • RMA-S cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • NP 147-155 peptide (TYQRTRALV)

  • Control peptides (a known high-affinity binder for H-2Kd and a known non-binder)

  • Phosphate-buffered saline (PBS)

  • FITC-conjugated anti-H-2Kd monoclonal antibody

  • Flow cytometer

Protocol:

  • Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium at 37°C and 5% CO2.

  • Induction of Empty MHC Class I Molecules: To increase the surface expression of empty H-2Kd molecules, culture the RMA-S cells at a reduced temperature (26°C) for 18-24 hours prior to the assay.

  • Peptide Incubation:

    • Harvest the RMA-S cells and wash them with serum-free RPMI-1640 medium.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.

    • Prepare serial dilutions of the NP 147-155 peptide and control peptides in serum-free RPMI-1640.

    • Add the diluted peptides to the RMA-S cell suspension. A typical concentration range to test would be from 100 µM down to 0.01 µM.

    • Incubate the cells with the peptides for 4-6 hours at 37°C to allow for peptide binding and stabilization of the H-2Kd molecules.

  • Staining:

    • After incubation, wash the cells twice with cold PBS to remove unbound peptide.

    • Resuspend the cells in staining buffer (PBS with 1% BSA).

    • Add the FITC-conjugated anti-H-2Kd monoclonal antibody at the manufacturer's recommended concentration.

    • Incubate the cells on ice for 30 minutes in the dark.

  • Flow Cytometry:

    • Wash the cells twice with cold PBS to remove unbound antibody.

    • Resuspend the cells in PBS for flow cytometric analysis.

    • Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal for each peptide concentration.

  • Data Analysis:

    • The MFI is directly proportional to the number of stabilized H-2Kd molecules on the cell surface.

    • Plot the MFI against the peptide concentration to generate a binding curve.

    • The concentration of peptide that results in half-maximal MFI can be used to estimate the relative binding affinity.

Mandatory Visualization

In_Silico_vs_Experimental_Workflow cluster_insilico In Silico Prediction cluster_tools Prediction Tools cluster_experimental Experimental Validation peptide NP 147-155 Peptide (TYQRTRALV) netmhcpan NetMHCpan 4.1 peptide->netmhcpan syfpeithi SYFPEITHI peptide->syfpeithi mhc MHC Molecule (H-2Kd) mhc->netmhcpan mhc->syfpeithi prediction_score prediction_score netmhcpan->prediction_score Predicted Affinity (%Rank, nM) syfpeithi->prediction_score Predicted Score comparison Comparison prediction_score->comparison rma_s RMA-S Cells (TAP-deficient) mhc_stabilization MHC Stabilization Assay rma_s->mhc_stabilization Incubate with peptide peptide_exp NP 147-155 Peptide peptide_exp->mhc_stabilization flow_cytometry Flow Cytometry mhc_stabilization->flow_cytometry Stain with anti-H-2Kd Ab experimental_data Experimental IC50 flow_cytometry->experimental_data Measure MFI experimental_data->comparison

Caption: Workflow for in silico prediction and experimental validation of NP 147-155 binding to H-2Kd.

T_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC pMHC (NP 147-155/H-2Kd) TCR TCR/CD3 pMHC->TCR Binding CD4_8 CD4/CD8 TCR->CD4_8 Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT dephosphorylates AP1 AP-1 Ras_MAPK->AP1 activates NFkB NF-κB PKC->NFkB activates Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression AP1->Gene_expression NFkB->Gene_expression

Caption: T-cell receptor signaling pathway upon engagement with the pMHC complex.

A Researcher's Guide to Validating the Biological Activity of Influenza NP (147-155) Peptide Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and vaccine development, ensuring the consistent biological activity of synthetic peptides is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive framework for validating and comparing different batches of the Influenza Nucleoprotein (NP) peptide NP (147-155), an immunodominant cytotoxic T-lymphocyte (CTL) epitope. The core principle of validation lies in assessing the peptide's ability to be presented by antigen-presenting cells (APCs) and subsequently activate a specific CD8+ T-cell response.

The Influenza NP (147-155) peptide, with the amino acid sequence TYQRTRALV, is a well-established H-2Kd restricted epitope in BALB/c mice and serves as a critical tool in studying influenza-specific T-cell immunity.[1][2][3] Variations in synthesis, purity, or handling between different batches can significantly impact their biological activity. Therefore, rigorous validation is essential.

Comparative Analysis of Peptide Batch Performance

To objectively compare the biological activity of different batches of Influenza NP (147-155), a series of quantitative assays should be performed. The following table summarizes hypothetical data from three different batches, illustrating how to present comparative performance metrics.

Table 1: Comparison of Biological Activity for Three Batches of Influenza NP (147-155)

AssayParameter MeasuredBatch A (95% Purity)Batch B (98% Purity)Batch C (Sub-optimal)
ELISPOT IFN-γ Spot Forming Cells (SFC) / 10⁶ Splenocytes250 ± 25265 ± 20110 ± 15
In Vivo Cytotoxicity % Specific Lysis of Target Cells65% ± 5%70% ± 4%25% ± 7%
ICS (Flow Cytometry) % IFN-γ⁺ CD8⁺ T-cells8.5% ± 0.7%9.2% ± 0.5%3.1% ± 0.4%
Tetramer Staining % NP(147-155)⁺ CD8⁺ T-cells5.2% ± 0.4%5.5% ± 0.3%4.9% ± 0.6%

Data are presented as mean ± standard deviation from triplicate experiments.

Experimental Workflow and Methodologies

A systematic approach is crucial for validating peptide activity. The overall workflow involves stimulating immune cells with the peptide and measuring the resulting T-cell response.

G cluster_0 Preparation cluster_1 In Vitro Stimulation & Analysis cluster_2 In Vivo Analysis cluster_3 Data Acquisition & Comparison P1 Reconstitute Peptide Batches (A, B, C) A1 ELISPOT Assay P1->A1 Stimulate cells A2 Intracellular Cytokine Staining (ICS) P1->A2 Stimulate cells A3 In Vitro Restimulation for Cytotoxicity Assay P1->A3 Pulse target cells P2 Isolate Splenocytes from Influenza-Primed Mice P2->A1 P2->A2 B1 In Vivo Cytotoxicity Assay P2->B1 Inject effector cells D1 Quantify SFC (ELISPOT) A1->D1 D2 Flow Cytometry Analysis (% Positive Cells) A2->D2 A3->B1 Inject pulsed targets D3 Calculate % Specific Lysis B1->D3 D4 Compare Batch Performance D1->D4 D2->D4 D3->D4 G Purity Peptide Batch Quality (Purity, Integrity) Binding Efficient Binding to MHC Class I (H-2Kd) Purity->Binding Recognition Specific Recognition by CD8+ T-Cell Receptor Binding->Recognition Activation Robust T-Cell Activation & Effector Function Recognition->Activation Validation Successful Batch Validation Activation->Validation

References

Cross-validation of NP 147-155 specific T cell responses with different assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of antigen-specific T cell responses is paramount. This guide provides a comprehensive comparison of three widely used assays—ELISpot, Intracellular Cytokine Staining (ICS), and MHC Tetramer staining—for the cross-validation of T cell responses specific to the influenza A virus nucleoprotein (NP) epitope, NP 147-155.

This document details the experimental protocols for each assay, presents a comparative analysis of their performance, and includes visualizations of key biological and experimental workflows to aid in experimental design and data interpretation.

Comparative Analysis of T Cell Assays

The choice of assay for quantifying NP 147-155 specific T cell responses depends on the specific research question, desired throughput, and the level of detail required. While the Enzyme-Linked Immunospot (ELISpot) assay is highly sensitive for detecting cytokine-secreting cells, Intracellular Cytokine Staining (ICS) provides multiparametric data on a single-cell level. MHC Tetramer staining, on the other hand, directly visualizes and quantifies antigen-specific T cells regardless of their functional state.

AssayPrincipleTypical Frequency of NP 147-155 Specific CD8+ T Cells (per 10^6 PBMCs)AdvantagesDisadvantages
ELISpot (IFN-γ) Captures secreted cytokine (e.g., IFN-γ) from individual cells, resulting in a "spot" for each responding cell.50 - 2000 Spot-Forming Cells (SFCs)Highly sensitive for detecting cytokine-secreting cells, high throughput, relatively low cell number requirement per well.[1]Provides information on only one secreted protein at a time, does not identify the phenotype of the secreting cell.
Intracellular Cytokine Staining (ICS) Detects intracellular cytokines (e.g., IFN-γ, TNF-α) in response to stimulation, allowing for simultaneous phenotypic analysis by flow cytometry.100 - 10,000 (0.01% - 1% of CD8+ T cells)Multiparametric analysis of cell surface markers and multiple intracellular cytokines at the single-cell level.Lower sensitivity for detecting low-frequency responses compared to ELISpot, requires more cells per sample, potential for artifacts due to fixation and permeabilization.[1]
MHC Tetramer Staining Fluorescently labeled MHC-peptide complexes (tetramers) bind to T cell receptors (TCRs) with the corresponding specificity, allowing for direct quantification by flow cytometry.100 - 50,000 (0.01% - 5% of CD8+ T cells)Directly quantifies antigen-specific T cells regardless of their functional state at the time of analysis, allows for phenotypic characterization and cell sorting.Does not provide information on the functional capacity of the T cells (e.g., cytokine production), synthesis of specific tetramers can be challenging and expensive.

T Cell Receptor (TCR) Signaling Pathway

The recognition of the NP 147-155 peptide presented by MHC class I molecules on the surface of an antigen-presenting cell (APC) by a specific T cell receptor (TCR) initiates a complex signaling cascade. This cascade ultimately leads to T cell activation, proliferation, and the execution of effector functions such as cytokine production and cytotoxicity.

TCR_Signaling_Pathway TCR Signaling Pathway for NP 147-155 Recognition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC (MHC-I + NP 147-155) TCR_Complex TCR/CD3 Complex APC->TCR_Complex Recognition Lck Lck TCR_Complex->Lck Activates ZAP70 ZAP-70 TCR_Complex->ZAP70 Recruits & Activates CD8 CD8 CD8->Lck Co-receptor Binding Lck->TCR_Complex Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits SLP76->PLCg1 Activates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca_Release->NFAT Activates NFkB NF-κB PKC->NFkB Activates AP1 AP-1 Ras_MAPK->AP1 Activates Gene_Transcription Gene Transcription (Cytokines, Effector Molecules) NFAT->Gene_Transcription NFkB->Gene_Transcription AP1->Gene_Transcription

Caption: TCR Signaling Pathway for NP 147-155 Recognition.

Experimental Protocols

Detailed methodologies for the three key assays are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.

IFN-γ ELISpot Assay

This assay quantifies the number of cells secreting IFN-γ in response to stimulation with the NP 147-155 peptide.

ELISpot_Workflow ELISpot Experimental Workflow Coat_Plate 1. Coat ELISpot plate with anti-IFN-γ capture antibody Block_Plate 2. Block plate Coat_Plate->Block_Plate Add_Cells 3. Add PBMCs or splenocytes Block_Plate->Add_Cells Stimulate 4. Stimulate with NP 147-155 peptide Add_Cells->Stimulate Incubate 5. Incubate (18-24h) Stimulate->Incubate Wash_Cells 6. Wash away cells Incubate->Wash_Cells Add_Detection_Ab 7. Add biotinylated anti-IFN-γ detection antibody Wash_Cells->Add_Detection_Ab Add_Enzyme 8. Add streptavidin-enzyme conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate 9. Add substrate and develop spots Add_Enzyme->Add_Substrate Analyze 10. Analyze spots Add_Substrate->Analyze

Caption: ELISpot Experimental Workflow.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)

  • Substrate (e.g., AEC or BCIP/NBT)

  • Bovine Serum Albumin (BSA)

  • NP 147-155 peptide (TYQRTRALV)

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • Complete RPMI medium

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating: Add 2-5 x 10^5 PBMCs or splenocytes per well.

  • Stimulation: Add NP 147-155 peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3 antibody).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Removal: Wash the wells to remove cells.

  • Detection Antibody: Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the substrate. Monitor for spot development.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS)

This flow cytometry-based assay allows for the simultaneous identification of cell surface markers and intracellular cytokines in NP 147-155 specific T cells.

ICS_Workflow ICS Experimental Workflow Stimulate_Cells 1. Stimulate PBMCs with NP 147-155 peptide Protein_Transport_Inhibitor 2. Add protein transport inhibitor (e.g., Brefeldin A) Stimulate_Cells->Protein_Transport_Inhibitor Incubate 3. Incubate (4-6h) Protein_Transport_Inhibitor->Incubate Surface_Stain 4. Stain for surface markers (e.g., CD3, CD8) Incubate->Surface_Stain Fix_Perm 5. Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain 6. Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) Fix_Perm->Intracellular_Stain Wash 7. Wash cells Intracellular_Stain->Wash Acquire 8. Acquire on flow cytometer Wash->Acquire Analyze 9. Analyze data Acquire->Analyze

Caption: ICS Experimental Workflow.

Materials:

  • PBMCs or splenocytes

  • NP 147-155 peptide

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs or splenocytes with NP 147-155 peptide (1-10 µg/mL) in complete RPMI medium for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix them using a commercial fixation buffer. Following fixation, permeabilize the cells with a permeabilization buffer.

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.

  • Washing: Wash the cells to remove unbound antibodies.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry analysis software, gating on the CD8+ T cell population to determine the percentage of cells producing specific cytokines.

MHC Tetramer Staining

This technique directly identifies and quantifies T cells with TCRs specific for the NP 147-155 peptide presented by a specific MHC allele (e.g., H-2Kd for BALB/c mice).

Tetramer_Workflow MHC Tetramer Staining Workflow Prepare_Cells 1. Prepare single-cell suspension of PBMCs or splenocytes Block_Fc 2. Block Fc receptors Prepare_Cells->Block_Fc Tetramer_Stain 3. Stain with fluorescently labeled NP 147-155 MHC Tetramer Block_Fc->Tetramer_Stain Incubate_Tetramer 4. Incubate (30-60 min at RT or 37°C) Tetramer_Stain->Incubate_Tetramer Surface_Stain 5. Stain for surface markers (e.g., CD3, CD8) Incubate_Tetramer->Surface_Stain Incubate_Surface 6. Incubate (30 min at 4°C) Surface_Stain->Incubate_Surface Wash 7. Wash cells Incubate_Surface->Wash Acquire 8. Acquire on flow cytometer Wash->Acquire Analyze 9. Analyze data Acquire->Analyze

Caption: MHC Tetramer Staining Workflow.

Materials:

  • PBMCs or splenocytes

  • Fluorochrome-labeled NP 147-155 MHC Tetramer (specific to the MHC allele of the experimental model)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of PBMCs or splenocytes.

  • Fc Receptor Blocking: Block Fc receptors by incubating the cells with an Fc blocking antibody for 10-15 minutes at 4°C.

  • Tetramer Staining: Add the fluorescently labeled NP 147-155 MHC Tetramer to the cells.

  • Incubation: Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal temperature and time should be determined for each tetramer reagent.

  • Surface Marker Staining: Add fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) to the cell suspension.

  • Incubation: Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells with FACS buffer to remove unbound tetramer and antibodies.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry analysis software, gating on the CD8+ T cell population to determine the percentage of tetramer-positive cells.

By employing these assays in a complementary manner, researchers can achieve a robust and comprehensive understanding of the NP 147-155 specific T cell response, which is crucial for the development of novel influenza vaccines and immunotherapies.

References

A Comparative Guide to TFA and Acetate Salt Forms of Influenza NP (147-155) Peptide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of salt form for a synthetic peptide is a critical decision that can significantly impact experimental outcomes and therapeutic potential. This guide provides an objective comparison of the trifluoroacetate (B77799) (TFA) and acetate (B1210297) salt forms of the Influenza Nucleoprotein (NP) (147-155) peptide, a key cytotoxic T lymphocyte (CTL) epitope in influenza research.

The Influenza NP (147-155) peptide, with the sequence TYQRTRALV, is a dominant CD8+ T-cell determinant in BALB/c mice and is conserved across all type A influenza virus strains, making it a vital tool in vaccine development and immunological studies.[1] Typically, this peptide is synthesized via solid-phase peptide synthesis (SPPS), which commonly utilizes TFA in the cleavage and purification steps. This process results in the peptide being isolated as a TFA salt. However, the potential for TFA to influence biological and physicochemical properties has led to the increasing use of acetate salt forms, which are obtained through a subsequent salt exchange process.

Physicochemical and Biological Property Comparison

PropertyTFA Salt FormAcetate Salt FormSignificance in Research
Origin Standard product of solid-phase peptide synthesis (SPPS) and reverse-phase HPLC purification.[2][3]Produced by a secondary ion exchange process from the TFA salt.[2]TFA is the default form, while acetate requires an additional manufacturing step, which may increase cost.[4]
Biocompatibility Potential for cytotoxicity in cell-based assays and can induce non-specific immune responses.[4][5][6]Considered more biocompatible with significantly lower cellular toxicity.[4][5]For in vitro and in vivo studies, the acetate form is highly recommended to avoid confounding experimental results.[7]
Solubility Generally good solubility in aqueous and organic solvents.Solubility can be sequence-dependent and may differ from the TFA salt.Solubility should be empirically determined for each salt form in the desired experimental buffer.
Stability Generally stable as a lyophilized powder.Stability can be influenced by the specific amino acid sequence.[4][5]Long-term stability studies are recommended, especially for peptides in solution.
Lyophilization May result in a "fluffy" or difficult-to-handle lyophilized cake.[2]Often produces a more desirable, dense lyophilized cake.[2]Affects ease of handling and accurate weighing of the peptide.
Regulatory View Viewed less favorably by regulatory agencies for therapeutic use due to potential toxicity.[3][8]Preferred salt form for peptides intended for clinical and pharmaceutical development.[2][3]Acetate is the more common choice for translational and preclinical research.

Experimental Protocols

To empirically determine the optimal salt form for a specific application, the following experimental protocols are recommended for a head-to-head comparison of the TFA and acetate salts of Influenza NP (147-155).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the peptide and confirm the absence of synthesis-related impurities.

Methodology:

  • Prepare stock solutions of both TFA and acetate salt forms of the peptide in an appropriate solvent (e.g., water with 0.1% TFA or acetic acid).

  • Inject the samples onto a C18 reverse-phase HPLC column.

  • Elute the peptide using a gradient of acetonitrile (B52724) in water (both containing 0.1% of the respective acid, TFA or acetic acid).

  • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To verify the correct molecular weight of the Influenza NP (147-155) peptide.

Methodology:

  • Introduce a solution of the peptide into a mass spectrometer (e.g., ESI-MS or MALDI-TOF).

  • Acquire the mass spectrum.

  • Compare the observed molecular weight with the theoretically calculated molecular weight of the peptide.

Solubility Testing

Objective: To determine the solubility of each salt form in various buffers relevant to planned experiments.

Methodology:

  • Prepare a series of solutions of each peptide salt form in different buffers (e.g., PBS, cell culture media) at increasing concentrations.

  • Visually inspect for complete dissolution.

  • For a more quantitative measure, centrifuge the solutions and measure the peptide concentration in the supernatant using UV-Vis spectrophotometry or HPLC.

In Vitro Cytotoxicity Assay

Objective: To compare the effects of the TFA and acetate counterions on cell viability.

Methodology:

  • Plate a relevant cell line (e.g., murine splenocytes or a dendritic cell line) in a 96-well plate.

  • Treat the cells with a range of concentrations of both the TFA and acetate salt forms of the Influenza NP (147-155) peptide.

  • Include control wells with no peptide and wells with equivalent concentrations of TFA and sodium acetate to assess the toxicity of the counterions alone.

  • After a predetermined incubation period (e.g., 24-72 hours), assess cell viability using a standard assay such as MTT, XTT, or a live/dead cell stain.

ELISpot Assay for Functional Activity

Objective: To evaluate the ability of each peptide salt form to stimulate IFN-γ secretion from NP (147-155)-specific T-cells.

Methodology:

  • Coat an ELISpot plate with an anti-IFN-γ capture antibody.

  • Isolate splenocytes from a mouse previously immunized with influenza virus or the NP (147-155) peptide.

  • Add the splenocytes to the wells and stimulate them with various concentrations of the TFA and acetate peptide salt forms.

  • After incubation, wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.

  • Add a substrate to develop the spots, where each spot represents a single IFN-γ secreting cell.

  • Count the spots to quantify the T-cell response.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the peptide synthesis and salt exchange workflow, as well as a typical immunological assay workflow.

Peptide_Synthesis_and_Salt_Exchange SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin (with TFA) SPPS->Cleavage Purification RP-HPLC Purification (TFA in mobile phase) Cleavage->Purification TFA_Peptide Influenza NP (147-155) TFA Salt Purification->TFA_Peptide Ion_Exchange Ion Exchange Chromatography or Lyophilization Cycles TFA_Peptide->Ion_Exchange Salt Exchange Acetate_Peptide Influenza NP (147-155) Acetate Salt Ion_Exchange->Acetate_Peptide

Caption: Workflow for peptide synthesis and salt form exchange.

ELISpot_Workflow start Isolate Splenocytes (from immunized mouse) stimulate Stimulate with Peptide (TFA or Acetate Salt) start->stimulate incubate Incubate on Anti-IFN-γ Coated Plate stimulate->incubate detect Add Detection Antibody and Substrate incubate->detect analyze Analyze Spots (Quantify T-cell Response) detect->analyze

Caption: Experimental workflow for a T-cell functional assay.

Conclusion and Recommendations

The choice between TFA and acetate salt forms of the Influenza NP (147-155) peptide is not trivial and has significant implications for research outcomes.

  • For physicochemical and structural studies , such as NMR or crystallography, the choice of salt form may be less critical, although the potential for TFA to induce helical structures should be considered.[6]

  • For in vitro cell-based assays , the acetate salt form is strongly recommended to mitigate the risk of TFA-induced cytotoxicity, which could lead to the misinterpretation of the peptide's biological activity.[5][6][7]

  • For in vivo studies in animal models, the acetate salt is the preferred choice to avoid potential off-target inflammatory responses and to more accurately reflect the peptide's immunogenicity.

  • For preclinical and therapeutic development , the acetate salt form is almost always required due to regulatory preferences and a more favorable safety profile.[3][8]

Ultimately, the selection of the appropriate salt form should be guided by the specific requirements of the experiment. Researchers should be aware of the potential impact of the counterion and, when in doubt, perform preliminary comparative experiments to validate their choice. Consulting with the peptide synthesis provider about the availability and purity of different salt forms is also a crucial step in experimental design.

References

Navigating the Nuances of Immune Recognition: A Comparative Guide to Influenza NP 147-155 Epitope Variants and their Impact on Cytotoxic T Lymphocyte (CTL) Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between viral evolution and host immunity is paramount. This guide provides a comprehensive analysis of the influenza A virus nucleoprotein (NP) 147-155 epitope, a critical target for cytotoxic T lymphocytes (CTLs), and the consequences of its variation on immune recognition. We present a synthesis of experimental data, detailed methodologies, and visual pathways to facilitate a deeper understanding of this crucial aspect of anti-influenza immunity.

The NP 147-155 epitope, with the amino acid sequence TYQRTRALV, is an immunodominant target for the cellular immune response in individuals with the HLA-A*0201 major histocompatibility complex (MHC) class I allele. CTLs recognizing this epitope are vital for clearing influenza-infected cells, contributing to viral control and recovery. However, the high mutation rate of influenza viruses can lead to the emergence of epitope variants, potentially allowing the virus to evade CTL-mediated clearance. This guide explores the functional consequences of such variations.

Quantitative Analysis of NP 147-155 Variants on CTL Recognition

The ability of CTLs to recognize and eliminate virus-infected cells is critically dependent on the presentation of viral epitopes by MHC class I molecules and the subsequent interaction with the T-cell receptor (TCR). Variations within the NP 147-155 epitope can significantly impact these processes. The following table summarizes the effects of single amino acid substitutions on MHC class I binding and CTL recognition.

Epitope Variant (Position of Change)Amino Acid SubstitutionRelative MHC Binding Affinity (IC50 nM)CTL Recognition (% Lysis)Reference
Wild-Type None 5 100 Fictionalized Data
P1 (T)T → A895Fictionalized Data
P2 (Y)Y → F500<10Fictionalized Data
P3 (Q)Q → A1580Fictionalized Data
P4 (R)R → K790Fictionalized Data
P5 (T)T → S1085Fictionalized Data
P6 (R)R → K692Fictionalized Data
P7 (A)A → G2075Fictionalized Data
P8 (L)L → I598Fictionalized Data
P9 (V)V → I450<15Fictionalized Data

Note: The data presented in this table is a fictionalized representation derived from typical findings in immunological studies of CTL epitopes. It is intended for illustrative purposes to demonstrate the comparative effects of amino acid substitutions.

Key Observations:

  • Anchor Residues are Critical: Substitutions at positions 2 (Tyrosine) and 9 (Valine), which are primary anchor residues for binding to the HLA-A*0201 molecule, dramatically reduce MHC binding affinity. This leads to a near-complete loss of CTL recognition.

  • TCR Contact Residues Show Varied Effects: Mutations at other positions, which are more likely to be involved in TCR interaction, have a more graded impact on CTL recognition. Some substitutions are well-tolerated, while others significantly reduce the efficiency of CTL-mediated lysis.

  • Conservative Substitutions are Better Tolerated: Conservative amino acid changes (e.g., R to K) generally have a milder effect on CTL recognition compared to non-conservative substitutions.

Experimental Protocols

To provide a practical framework for researchers, we detail the methodologies for the key experiments used to assess the impact of NP 147-155 epitope variants on CTL recognition.

Peptide-MHC Class I Binding Assay

This assay quantifies the affinity of variant peptides for the MHC class I molecule.

Principle: A competition-based assay where the ability of unlabeled variant peptides to inhibit the binding of a high-affinity, radiolabeled standard peptide to purified MHC class I molecules is measured.

Protocol:

  • MHC Class I Purification: Soluble HLA-A*0201 molecules are purified from the supernatant of a cell line engineered to express them.

  • Radiolabeling of Standard Peptide: A known high-affinity HLA-A*0201 binding peptide is radiolabeled with ¹²⁵I.

  • Competition Assay:

    • A constant amount of purified HLA-A*0201 and the radiolabeled standard peptide are incubated with serial dilutions of the unlabeled variant peptides.

    • The mixture is incubated to allow for binding to reach equilibrium.

  • Separation of Bound and Free Peptide: The peptide-MHC complexes are separated from free peptide using size-exclusion chromatography or a plate-based capture assay.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a gamma counter.

  • Data Analysis: The concentration of the variant peptide that inhibits 50% of the binding of the radiolabeled standard peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Chromium-51 (B80572) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting specific epitope variants.

Principle: Target cells are labeled with radioactive chromium-51 (⁵¹Cr). When these cells are lysed by CTLs, the ⁵¹Cr is released into the supernatant, and the amount of released radioactivity is proportional to the extent of cell lysis.

Protocol:

  • Target Cell Preparation: An HLA-A*0201 positive target cell line (e.g., T2 cells) is used.

  • ⁵¹Cr Labeling: Target cells are incubated with Na₂⁵¹CrO₄ to allow for uptake of the radioactive chromium.

  • Peptide Pulsing: The labeled target cells are washed and then incubated with the wild-type or variant NP 147-155 peptides to allow for peptide binding to the MHC class I molecules on the cell surface.

  • Co-culture with CTLs: The peptide-pulsed target cells are co-cultured with a CTL line specific for the wild-type NP 147-155 epitope at various effector-to-target cell ratios.

  • Incubation: The co-culture is incubated for 4-6 hours to allow for CTL-mediated lysis.

  • Supernatant Collection: The plate is centrifuged, and the supernatant containing the released ⁵¹Cr is collected.

  • Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

  • Data Analysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: ⁵¹Cr released in the presence of CTLs.

    • Spontaneous Release: ⁵¹Cr released from target cells in the absence of CTLs.

    • Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.

IFN-γ ELISpot Assay

This assay quantifies the number of epitope-specific, IFN-γ-secreting T cells.

Principle: This is a highly sensitive immunoassay that captures IFN-γ secreted by individual T cells upon stimulation with a specific antigen. Each spot that develops in the assay represents a single IFN-γ-producing cell.

Protocol:

  • Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for IFN-γ.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated CTLs are plated in the wells.

  • Antigen Stimulation: The cells are stimulated with the wild-type or variant NP 147-155 peptides. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.

  • Incubation: The plate is incubated for 18-24 hours to allow for cytokine secretion.

  • Detection:

    • The cells are removed, and a biotinylated detection antibody specific for IFN-γ is added.

    • Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is then added.

  • Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble precipitate at the site of cytokine secretion.

  • Analysis: The plate is washed and dried, and the number of spots in each well is counted using an automated ELISpot reader.

Visualizing the Pathways and Processes

To further clarify the complex interactions and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

CTL_Recognition_Pathway CTL Recognition of Viral Epitopes cluster_InfectedCell Infected Host Cell cluster_CTL Cytotoxic T Lymphocyte (CTL) Virus Influenza Virus ViralProtein Viral Nucleoprotein (NP) Virus->ViralProtein Replication Proteasome Proteasome ViralProtein->Proteasome Degradation Peptides Viral Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I Peptides->MHC_I ER Endoplasmic Reticulum TAP->ER MHC_I->ER Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC Peptide Loading Peptide_MHC->CellSurface Transport to Surface TCR TCR CellSurface->TCR Recognition CD8 CD8 CellSurface->CD8 CTL_Cell CTL Lysis Target Cell Lysis CTL_Cell->Lysis Activation TCR->CTL_Cell CD8->CTL_Cell

Caption: CTL Recognition of Viral Epitopes

Cytotoxicity_Assay_Workflow Chromium-51 Release Cytotoxicity Assay Workflow Start Start Label Label Target Cells with 51Cr Start->Label Wash1 Wash Cells Label->Wash1 Pulse Pulse with Peptide Variants Wash1->Pulse CoCulture Co-culture with CTLs Pulse->CoCulture Incubate Incubate (4-6h) CoCulture->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Count Measure Radioactivity (Gamma Counter) Collect->Count Analyze Calculate % Lysis Count->Analyze End End Analyze->End

Caption: Chromium-51 Release Assay Workflow

Conclusion

The analysis of NP 147-155 epitope variants highlights the critical interplay between viral mutation, MHC binding, and TCR recognition in shaping the anti-influenza CTL response. Mutations in anchor residues can lead to a dramatic loss of immune recognition by preventing stable peptide-MHC complex formation. In contrast, variations in TCR contact residues can result in a more nuanced spectrum of CTL cross-reactivity. This detailed understanding is essential for the design of broadly protective T-cell-based vaccines and for monitoring viral evolution and potential immune escape. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to further investigate these crucial host-pathogen interactions.

Validating NP 147-155 Specific T Cells: A Comparative Guide to Tetramer Staining and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and vaccine development, the accurate detection and quantification of antigen-specific T cells are paramount. The nucleoprotein (NP) 147-155 epitope of the influenza A virus is a well-established target for cytotoxic T lymphocytes (CTLs) in BALB/c mice, making it a valuable model for studying cellular immunity. This guide provides a detailed comparison of three widely used methods for validating NP 147-155 specific T cells: MHC class I tetramer staining, Enzyme-Linked Immunospot (ELISpot) assay, and Intracellular Cytokine Staining (ICS). Each method offers distinct advantages and is suited to different experimental questions.

Comparison of Key Methodologies

The choice of assay for identifying and quantifying NP 147-155 specific T cells depends on the specific research question, available resources, and the desired level of detail. Tetramer staining provides a direct enumeration of T cells based on their T cell receptor (TCR) specificity, while ELISpot and ICS are functional assays that measure cytokine secretion upon antigen stimulation.

FeatureTetramer StainingELISpot AssayIntracellular Cytokine Staining (ICS)
Principle Direct visualization of T cells via fluorescently labeled MHC-peptide complexes that bind to specific TCRs.[1][2]Measures the frequency of cytokine-secreting cells at a single-cell level upon antigen stimulation.[3][4]Detects intracellular cytokine production in response to antigen stimulation using flow cytometry.[5][6]
Information Provided Enumeration and phenotyping of antigen-specific T cells.[7]Frequency of cytokine-producing cells.[3]Frequency and phenotype of cytokine-producing cells; allows for polyfunctional analysis.[5][6]
Sensitivity High; can detect rare cell populations (down to 0.01-0.1% of T cells).[8][9]Very high; can detect as few as 1 in 100,000 cells.[3]High; can detect low-frequency responses.
Functionality Does not directly measure function, but can be combined with functional markers.[10]Directly measures the function (cytokine secretion) of individual cells.[3]Directly measures cellular function (cytokine production) and allows for the analysis of multiple cytokines simultaneously.[5][6]
Cell Requirement Requires live cells for staining.Requires live, functional cells.Requires live cells that can be stimulated.
Advantages - Direct identification of T cells by TCR specificity.- Allows for phenotypic analysis of responding cells.- Can be used to sort and isolate specific T cells for further study.[7][9]- Highly sensitive for detecting rare cytokine-secreting cells.- Provides a quantitative measure of the frequency of responding cells.[3]- Allows for multiparametric analysis of cell surface markers and intracellular cytokines.- Can identify polyfunctional T cells (cells producing multiple cytokines).[5]
Disadvantages - MHC restriction limits its use to known epitopes and MHC haplotypes.- Does not provide direct functional information.[8][10]- Tetramer reagents can be expensive.[8]- Provides information on only one secreted cytokine per assay (unless using fluorescent ELISpot).- Does not provide information on the phenotype of the secreting cells.- The in vitro stimulation step may not fully reflect the in vivo functional state.- Fixation and permeabilization steps can affect some cell surface markers.

Experimental Workflows

Visualizing the experimental process can aid in understanding the practical differences between these techniques.

Tetramer_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Isolate Isolate PBMCs or splenocytes Tetramer Incubate with NP 147-155 tetramer Isolate->Tetramer Surface Stain with surface marker antibodies (e.g., CD8, CD3) Tetramer->Surface Wash Wash cells Surface->Wash Acquire Acquire on flow cytometer Wash->Acquire Analyze Analyze data to quantify NP 147-155 specific CD8+ T cells Acquire->Analyze

Caption: Workflow for Tetramer Staining.

ELISpot_Workflow cluster_prep Plate Preparation cluster_incubation Cell Incubation cluster_detection Detection Coat Coat ELISpot plate with capture antibody (e.g., anti-IFN-γ) Block Block plate Coat->Block AddCells Add cells and NP 147-155 peptide Block->AddCells Incubate Incubate to allow cytokine secretion AddCells->Incubate RemoveCells Remove cells Incubate->RemoveCells AddDetectionAb Add biotinylated detection antibody RemoveCells->AddDetectionAb AddEnzyme Add enzyme-conjugate (e.g., Streptavidin-HRP) AddDetectionAb->AddEnzyme AddSubstrate Add substrate and develop spots AddEnzyme->AddSubstrate Analyze Count spots AddSubstrate->Analyze

Caption: Workflow for ELISpot Assay.

ICS_Workflow cluster_stim Stimulation cluster_staining Staining cluster_analysis Analysis Stimulate Stimulate cells with NP 147-155 peptide AddInhibitor Add protein transport inhibitor (e.g., Brefeldin A) Stimulate->AddInhibitor SurfaceStain Stain for surface markers (e.g., CD8) AddInhibitor->SurfaceStain FixPerm Fix and permeabilize cells SurfaceStain->FixPerm IntracellularStain Stain for intracellular cytokines (e.g., IFN-γ) FixPerm->IntracellularStain Wash Wash cells IntracellularStain->Wash Acquire Acquire on flow cytometer Wash->Acquire Analyze Analyze data Acquire->Analyze

Caption: Workflow for Intracellular Cytokine Staining.

Detailed Experimental Protocols

Below are representative protocols for each technique. Researchers should optimize these protocols for their specific experimental conditions.

MHC Class I Tetramer Staining Protocol

This protocol is adapted from standard procedures for staining peripheral blood mononuclear cells (PBMCs) or splenocytes.[11][12]

  • Cell Preparation: Isolate PBMCs or splenocytes and resuspend them in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) at a concentration of 2-5 x 10^7 cells/mL.

  • Staining:

    • Add 50 µL of the cell suspension (1-2 x 10^6 cells) to a 96-well U-bottom plate or flow cytometry tube.

    • Add the PE- or APC-conjugated NP 147-155 tetramer at the predetermined optimal concentration.

    • Incubate for 30-60 minutes at 4°C or for 20 minutes at 37°C in the dark.[11][13] Incubation at 37°C can enhance staining intensity but may lead to tetramer internalization.[13][14]

    • Add a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., anti-CD8, anti-CD3) and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • Fixation (Optional): Resuspend the cells in 200 µL of 1% paraformaldehyde in PBS if analysis will not be performed immediately.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Gating Strategy: Gate on lymphocytes, then single cells, then CD3+CD8+ T cells, and finally identify the tetramer-positive population.

ELISpot Assay Protocol for IFN-γ

This protocol is a general guideline for detecting IFN-γ secreting cells.[15]

  • Plate Preparation:

    • Pre-wet a 96-well PVDF-membrane ELISpot plate with 35% ethanol (B145695) for 30 seconds.

    • Wash the plate 3 times with sterile PBS.

    • Coat the wells with a capture antibody for IFN-γ (e.g., rat anti-mouse IFN-γ) diluted in PBS and incubate overnight at 4°C.

    • Wash the plate and block with RPMI medium containing 10% FBS for at least 1 hour at room temperature.

  • Cell Plating and Stimulation:

    • Remove the blocking solution and add 100 µL of splenocytes or PBMCs to each well at a concentration of 2-5 x 10^5 cells/well.

    • Add the NP 147-155 peptide to the appropriate wells at a final concentration of 1-10 µg/mL.[16] Include negative (no peptide) and positive (e.g., PMA/Ionomycin or Concanavalin A) controls.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated detection antibody for IFN-γ and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).

    • Stop the color development by washing with distilled water once spots are visible.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol for IFN-γ

This protocol outlines the steps for detecting intracellular IFN-γ in response to peptide stimulation.[6][17][18]

  • Cell Stimulation:

    • Plate 1-2 x 10^6 splenocytes or PBMCs per well in a 96-well round-bottom plate.

    • Stimulate the cells with the NP 147-155 peptide (1-10 µg/mL) for 5-6 hours at 37°C in a 5% CO2 incubator.[17]

    • For the last 4-5 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to block cytokine secretion.[5][19]

  • Surface Staining:

    • Wash the cells and stain with antibodies against surface markers (e.g., anti-CD8, anti-CD3) and a viability dye for 20-30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells to remove excess antibodies.

    • Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

    • Wash the cells and permeabilize them with a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent).

  • Intracellular Staining:

    • Add the fluorescently labeled anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition:

    • Wash the cells with permeabilization buffer and then with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Gating Strategy: Gate on lymphocytes, single cells, viable cells, then CD3+CD8+ T cells, and finally quantify the percentage of IFN-γ positive cells.

Conclusion

The validation of NP 147-155 specific T cells can be robustly achieved using tetramer staining, ELISpot, and ICS. Tetramer staining offers a precise method for enumerating and phenotyping these cells based on TCR specificity.[7] In contrast, ELISpot and ICS provide functional readouts by measuring cytokine production.[3][5] The choice of method should be guided by the specific experimental goals. For instance, to simply quantify the number of NP 147-155 specific T cells and determine their memory phenotype, tetramer staining is ideal. To assess the frequency of IFN-γ secreting cells in response to the peptide, ELISpot offers superior sensitivity. For a comprehensive analysis of the functional profile, including the ability of single cells to produce multiple cytokines, ICS is the method of choice. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate assay to advance their studies of T cell immunity to influenza and other viral infections.

References

Assessing the Immunogenicity Risk of Synthetic Peptide Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety and efficacy of synthetic peptide therapeutics is paramount. A critical aspect of this is managing the risk of immunogenicity, an unwanted immune response against the drug or its impurities. This guide provides an objective comparison of methods used to assess the immunogenicity risk posed by synthetic peptide impurities, supported by experimental data and detailed protocols.

The development of generic peptide drugs, guided by pathways like the FDA's Abbreviated New Drug Application (ANDA), highlights the importance of this issue.[1][2] Regulatory bodies require sponsors to provide detailed information on any new impurities found in a generic drug compared to the originator product, as these impurities can introduce new T-cell epitopes and trigger an immune response.[1][2][3]

The Nature of Peptide Impurities and Their Immunogenic Potential

Impurities in synthetic peptides can arise during the manufacturing process or from degradation over time.[4][5] These can include:

  • Process-Related Impurities: Such as insertions, deletions, or substitutions of amino acids in the peptide sequence.[4]

  • Degradation Products: Resulting from chemical modifications like oxidation or deamidation.[4][5]

  • Isomers: Including epimerization (changes in chiral configuration) and isomerization of amino acids like aspartic acid.[5]

  • Unnatural Amino Acids (UAA): Which may be incorporated unintentionally or intentionally to enhance therapeutic properties.[6]

These impurities, even at low levels, can be recognized by the immune system as foreign, leading to the activation of T-cells and the production of anti-drug antibodies (ADAs). This can neutralize the drug's efficacy or, in some cases, cause adverse events.[1][7]

A Multi-Faceted Approach to Risk Assessment

A consensus is emerging around a multi-step, orthogonal approach that combines computational (in-silico) and laboratory-based (in-vitro) methods to predict and confirm immunogenicity risk.[8][9][10][11] This strategy allows for a comprehensive evaluation, from initial screening of potential T-cell epitopes to functional confirmation of immune cell activation.

Step 1: In-Silico Screening for T-Cell Epitopes

The first step in assessing immunogenicity risk involves computational tools to screen the amino acid sequences of the active pharmaceutical ingredient (API) and all identified impurities for potential T-cell epitopes.[8] These tools predict the binding affinity of peptide fragments to various Human Leukocyte Antigen (HLA) molecules, a prerequisite for T-cell activation.[1][8]

Comparison of In-Silico Immunogenicity Prediction Tools

Tool/PlatformPrincipleKey FeaturesReported Performance Metrics
EpiMatrix Matrix-based algorithm trained on in-vitro HLA binding, ligand elution, and T-cell assay data.[10]Predicts binding to common HLA Class II DR supertypes, covering >95% of the global population. Generates an "EpiMatrix Score" for overall immunogenic potential.[10][12]Average Accuracy: ~85%; Average F1 Score: ~0.65 (across 8 HLA alleles, benchmarked against experimental data).[10]
JanusMatrix Algorithm used in conjunction with EpiMatrix to identify putative regulatory T-cell (Treg) epitopes by analyzing the T-cell receptor (TCR) face of the HLA-peptide complex for human homology.[8][10]Distinguishes between potentially inflammatory T-effector epitopes and tolerogenic Treg epitopes, providing a more nuanced risk assessment.[8]Used to calculate a "Treg-adjusted EpiMatrix score" which is reported to be highly correlated with in-vivo immune responses.[8]
NetMHCIIpan Artificial neural network-based method.Predicts binding to a wide range of HLA-DR, -DP, and -DQ alleles.Average Accuracy: ~78%; Average F1 Score: ~0.55 (across 8 HLA alleles, benchmarked against experimental data).[10]
What If Machine (WhIM) An algorithm designed for prospective identification of potential high-risk impurities.[12]Can be used by manufacturers to proactively identify and exclude impurities with high predicted immunogenicity during synthesis and purification.[12]Accurately predicted a low risk for immunogenic impurities in synthetic semaglutide.[12]

Note: Performance metrics can vary based on the dataset and HLA alleles tested. The data presented is based on a specific benchmark analysis and should be considered illustrative.[10]

Step 2: In-Vitro Confirmation

Following in-silico screening, in-vitro assays are essential to validate the predictions and provide functional evidence of immunogenic potential.[9] These assays use human cells to directly measure the key events in an immune response.

Key In-Vitro Assays for Immunogenicity Assessment

Assay TypePurposeTypical Readout
HLA Binding Assays To confirm the binding of predicted T-cell epitopes (from the API or impurities) to specific HLA molecules.[8][13]Competitive binding against a known high-affinity ligand, measured by fluorescence polarization or ELISA. Results are often reported as IC50 values.
Naïve T-Cell Proliferation Assays To measure the de novo activation and proliferation of CD4+ T-cells in response to the peptide/impurity.[8][13]Increased cell numbers, or incorporation of labels like CFSE or ³H-thymidine, measured by flow cytometry or scintillation counting.
ELISpot (Enzyme-Linked Immunospot) Assay To quantify the frequency of cytokine-secreting T-cells (e.g., IFN-γ, IL-2) upon stimulation with the peptide/impurity.[11]Number of "spots" per million cells, where each spot represents a cytokine-secreting cell.
MHC-Associated Peptide Proteomics (MAPPs) A mass spectrometry-based method to identify which peptide fragments are naturally processed by antigen-presenting cells and presented on MHC-II molecules.[13]Identification and relative quantification of presented peptide sequences.
Innate Immune Response Assays To detect process-related impurities (e.g., from host cells or microbial contaminants) that can act as adjuvants, amplifying the immune response.[11][14]Measurement of cytokine release (e.g., TNF-α, IL-6) from cell lines like peripheral blood mononuclear cells (PBMCs) or monocyte-derived dendritic cells.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines for key experiments.

Protocol: In-Vitro HLA Class II Binding Assay
  • Objective: To determine the binding affinity (IC50) of a test peptide (impurity) to a specific soluble HLA-DR allele.

  • Materials: Soluble HLA-DR molecules, a high-affinity fluorescently labeled reporter peptide, test peptides, and a control peptide.

  • Methodology:

    • A competitive binding inhibition assay is set up. A constant concentration of the HLA-DR molecule and the fluorescent reporter peptide is incubated with serially diluted concentrations of the test peptide.

    • The reaction is incubated for 24-48 hours to reach equilibrium.

    • The degree of fluorescence polarization (FP) is measured. The binding of the fluorescent peptide to the large HLA molecule results in a high FP signal.

    • If the test peptide binds to the HLA molecule, it displaces the fluorescent peptide, leading to a decrease in the FP signal.

    • The IC50 value is calculated as the concentration of the test peptide that inhibits 50% of the reporter peptide binding.

Protocol: Naïve CD4+ T-Cell Assay
  • Objective: To measure the proliferation of naïve CD4+ T-cells in response to stimulation with a peptide impurity.

  • Materials: Peripheral blood mononuclear cells (PBMCs) from multiple healthy, naïve human donors; CD4+ T-cell isolation kits; antigen-presenting cells (APCs), typically autologous dendritic cells or irradiated PBMCs; test peptide; positive control antigen (e.g., Tetanus Toxoid); CFSE cell proliferation dye.

  • Methodology:

    • Isolate PBMCs from donor blood.

    • Isolate naïve CD4+ T-cells and label them with CFSE dye.

    • Co-culture the CFSE-labeled T-cells with APCs that have been pulsed with the test peptide, positive control, or a negative control.

    • Culture the cells for 6-7 days.

    • Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

    • The percentage of proliferated cells or a proliferation index is calculated to determine the T-cell response.

Visualizing Workflows and Pathways

Understanding the relationships between different assessment stages and the underlying biological pathways is crucial.

G cluster_0 Impurity Identification & Characterization cluster_1 In-Silico Risk Assessment cluster_2 In-Vitro Confirmation Impurity_ID Identify Impurities (e.g., LC-MS) Impurity_Seq Sequence Impurities Impurity_ID->Impurity_Seq InSilico In-Silico Screening (EpiMatrix, JanusMatrix) Impurity_Seq->InSilico Input Sequences Risk_Score Calculate Immunogenicity Risk Score InSilico->Risk_Score HLA_Binding HLA Binding Assay Risk_Score->HLA_Binding Select High-Risk Candidates T_Cell_Assay T-Cell Proliferation/ Cytokine Assay HLA_Binding->T_Cell_Assay Final_Risk Final Immunogenicity Risk Profile T_Cell_Assay->Final_Risk Confirm Functional Immune Response T_Cell_Activation APC Antigen Presenting Cell (APC) MHCII MHC Class II APC->MHCII Presents Peptide Fragment Th_Cell Naive CD4+ T-Helper Cell APC->Th_Cell Co-stimulation (Signal 2) Impurity Peptide Impurity Impurity->APC Uptake & Processing TCR T-Cell Receptor (TCR) MHCII->TCR Binding TCR->Th_Cell Signal 1 Activated_Th Activated T-Helper Cell Th_Cell->Activated_Th Activation & Differentiation B_Cell B-Cell Activated_Th->B_Cell Provides Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation ADA Anti-Drug Antibodies (ADA) Plasma_Cell->ADA Production

References

A Researcher's Guide to Selecting Influenza NP (147-155) Peptides: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and performance of synthetic peptides are paramount to achieving reliable and reproducible results. This guide provides a framework for the comparative analysis of the immunodominant Influenza Nucleoprotein (NP) peptide epitope (147-155, sequence: TYQRTRALV), a critical reagent in influenza research and vaccine development. As direct comparative studies from commercial suppliers are not publicly available, this guide furnishes the necessary experimental protocols and data presentation formats to empower researchers to conduct their own evaluations.

The Influenza NP (147-155) peptide is a well-characterized H-2Kd restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice, making it a vital tool for studying T-cell mediated immunity to influenza A virus.[1][2][3][4] The purity, stability, and biological activity of this peptide can vary between suppliers, potentially impacting experimental outcomes. Therefore, a systematic evaluation is crucial.

Commercial Suppliers

A number of commercial vendors supply the Influenza NP (147-155) peptide. While this guide does not endorse any specific supplier, the following table lists several providers found in publicly available resources. Researchers are encouraged to request certificates of analysis (CoA) from suppliers, which typically include data on purity (often determined by HPLC) and identity (confirmed by mass spectrometry).[2][3][5][6][7][8]

SupplierWebsiteNotes
MedchemExpress--INVALID-LINK--Provides the peptide, often with TFA salt.
GenScript--INVALID-LINK--Lists the peptide as a catalog item.
NovoPro Bioscience--INVALID-LINK--Offers synthetic peptide production.
Aapptec--INVALID-LINK--Lists the peptide with sequence and molecular formula.
Peptides & Elephants--INVALID-LINK--Provides the peptide with information on its use.
Eurogentec--INVALID-LINK--Lists the peptide as a catalog item.

Comparative Experimental Workflow

To objectively compare Influenza NP (147-155) peptides from different suppliers, a multi-tiered approach is recommended. This workflow progresses from basic physicochemical characterization to in vitro and in vivo functional assays.

G cluster_0 Phase 1: Quality Control cluster_1 Phase 2: In Vitro Functional Assays cluster_2 Phase 3: In Vivo Immunogenicity qc1 Purity Assessment (HPLC) qc2 Identity Verification (Mass Spec) qc1->qc2 qc3 Peptide Solubility & Stability qc2->qc3 iv1 Peptide Pulsing of Target Cells qc3->iv1 iv2 T-cell Activation Assay (e.g., IFN-γ ELISPOT) iv1->iv2 iv3 Cytotoxicity Assay iv2->iv3 inv1 Peptide Immunization of Mice iv3->inv1 inv2 Ex Vivo T-cell Restimulation inv1->inv2 inv3 In Vivo Cytotoxicity Assay inv2->inv3 end Select Optimal Supplier inv3->end start Receive Peptides from Different Suppliers start->qc1

A stepwise workflow for comparing commercial peptides.

Quantitative Data Summary

The following tables present a template for summarizing the quantitative data obtained from the comparative experiments. These tables are designed for easy comparison of key performance indicators.

Table 1: Physicochemical and In Vitro Characterization (Illustrative Data)

SupplierLot NumberPurity by HPLC (%)Mass by MS (Da)EC₅₀ in ELISPOT (µg/mL)% Specific Lysis at 1µg/mL
Supplier ALot A12398.51107.30.565
Supplier BLot B45695.21107.41.245
Supplier CLot C78999.11107.20.472

Table 2: In Vivo Immunogenicity (Illustrative Data)

SupplierImmunization Dose (µg)IFN-γ Spot Forming Cells / 10⁶ SplenocytesIn Vivo % Specific Lysis
Supplier A50250 ± 3580 ± 8
Supplier B50180 ± 2865 ± 12
Supplier C50285 ± 4088 ± 6

Antigen Presentation Pathway

The biological activity of the Influenza NP (147-155) peptide is dependent on its presentation by MHC class I molecules on the surface of antigen-presenting cells (APCs) or infected cells.[9][10] This process, known as the endogenous pathway, is crucial for the activation of CD8+ cytotoxic T-lymphocytes.

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Cell Surface prot Influenza Nucleoprotein (NP) proteasome Proteasome prot->proteasome Ubiquitination peptides NP Peptides (including 147-155) tap TAP Transporter peptides->tap plc Peptide-Loading Complex tap->plc mhc1 MHC Class I mhc1->plc mhc1_peptide MHC I-Peptide Complex plc->mhc1_peptide Peptide Loading presentation Antigen Presentation mhc1_peptide->presentation Transport via Golgi tcr T-Cell Receptor (on CD8+ T-Cell) presentation->tcr Recognition proteasome->peptides Degradation

References

Safety Operating Guide

Proper Disposal of Influenza NP (147-155) (TFA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic peptides such as Influenza NP (147-155) (TFA) are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. Due to the presence of Trifluoroacetic Acid (TFA), a corrosive substance, and the unknown biological properties of the peptide, this material must be treated as hazardous waste. This guide provides a comprehensive, step-by-step procedure for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure risks. The primary hazards are associated with TFA, which is corrosive and can cause severe skin burns and eye damage, and is harmful if inhaled.[1] The peptide itself should be handled with care, as its toxicological properties are not thoroughly investigated.[2][3]

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling Influenza NP (147-155) (TFA).[4]

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.[1]Protects against accidental splashes of the chemical.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][4]Prevents skin contact with the corrosive and potentially hazardous material.
Body Protection A lab coat or protective gown.[1][4]Shields skin and personal clothing from spills.
Respiratory Protection A fume hood or biosafety cabinet.[4]Essential when handling the lyophilized powder to prevent inhalation of aerosolized particles.[4]

Engineering Controls: Always handle the substance within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[1]

Step-by-Step Disposal Protocol

The disposal of Influenza NP (147-155) (TFA) must be managed through your institution's hazardous waste program. Never dispose of this material down the drain or in the regular trash.[1][4][5]

1. Waste Segregation: All materials contaminated with Influenza NP (147-155) (TFA) must be segregated as hazardous chemical waste.[1][2] This includes:

  • Liquid Waste: Unused solutions, and contaminated buffers.

  • Solid Waste: Contaminated vials, pipette tips, tubes, gloves, and absorbent paper.[2]

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and closed container compatible with acidic and potentially organic waste (e.g., high-density polyethylene (B3416737) (HDPE) or glass).[1][2][6]

  • The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "Influenza NP (147-155)" and "Trifluoroacetic Acid".[1][5][6] Avoid using abbreviations.[5]

  • Keep the container closed except when adding waste.[2][5]

3. Waste Storage:

  • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[6]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as bases, oxidizers, and metals.[1][5][6]

  • Utilize secondary containment, such as a tray, to mitigate potential spills.[2]

4. Waste Collection and Disposal:

  • Follow your institution's specific protocols for hazardous waste disposal.[4]

  • Contact your Environmental Health & Safety (EH&S) department to schedule a pickup for the waste container.[4][5]

  • The material should ultimately be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]

Experimental Protocols and Spill Management

Handling and Reconstitution: When preparing solutions, it is recommended to bring the lyophilized peptide to room temperature in a desiccator before opening to prevent moisture absorption.[8] For dissolving the peptide, which may be hydrophobic, an organic solvent like DMSO or acetonitrile (B52724) might be necessary before dilution with an aqueous buffer.[9] All handling should occur in a designated area to prevent cross-contamination.[4]

Spill Management Protocol: In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[1]

Spill SizeAction Protocol
Minor Spill 1. Alert personnel in the immediate area.[6] 2. Ensure the area is well-ventilated. [1] 3. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[6] 4. Collect the absorbed material into a designated hazardous waste container.[6] 5. Clean the spill area with a suitable neutralizing agent (like a dilute sodium bicarbonate solution) followed by a water rinse.[1]
Large Spill (>500 mL) 1. Evacuate the laboratory immediately. [1][6] 2. Alert others and activate the fire alarm if necessary. [6] 3. Close off the area and post warning signs.[6] 4. Contact your institution's EH&S department or emergency personnel for assistance.[1][5]

Logical Workflow for Disposal

Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of Influenza NP (147-155) (TFA).

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Standard Disposal Path cluster_spill Spill Response Path start Start: Handling Influenza NP (147-155) (TFA) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Liquid or Solid) fume_hood->waste_generated is_spill Accidental Spill? waste_generated->is_spill segregate Segregate as Hazardous Waste is_spill->segregate No spill_size Spill Size? is_spill->spill_size Yes container Place in Labeled, Closed Container segregate->container storage Store in Satellite Accumulation Area container->storage ehs_pickup Arrange EH&S Pickup storage->ehs_pickup end End ehs_pickup->end End of Process minor_spill Minor Spill: Absorb, Collect, Neutralize spill_size->minor_spill Minor large_spill Large Spill: Evacuate & Call EH&S spill_size->large_spill Large minor_spill->container large_spill->end

Caption: Disposal workflow for Influenza NP (147-155) (TFA).

References

Safeguarding Research: A Comprehensive Guide to Handling Influenza NP (147-155) (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, application, and disposal of the Influenza Nucleoprotein (NP) (147-155) peptide complexed with Trifluoroacetic Acid (TFA). This guide provides critical safety and logistical information tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a secure laboratory environment and ensuring the integrity of experimental outcomes.

The Influenza NP (147-155) peptide is a specific fragment of the influenza A virus nucleoprotein, recognized as a key epitope by cytotoxic T lymphocytes (CTLs).[1][2][3] It is a valuable tool in immunological research, particularly for studying T-cell responses to viral infections.[2][4][5] This peptide is commonly supplied as a salt with Trifluoroacetic Acid (TFA), a strong acid used during peptide synthesis and purification.[6][7][8][9] The primary hazard associated with this product is the corrosive nature of TFA, which can cause severe skin burns, eye damage, and respiratory irritation.[4][10][11] Therefore, stringent safety measures are imperative during its handling and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to mitigate the risks associated with TFA. The following table summarizes the required PPE for handling Influenza NP (147-155) (TFA).

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are essential to protect against splashes.[2][10][12] A face shield provides an additional layer of protection for the entire face.[10][13]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for low-volume applications, but should be changed immediately upon contact.[1][2] For higher volumes, heavy-duty gloves such as butyl rubber or Viton are recommended.[1] Double gloving is also a recommended practice.[2]
Body Protection Laboratory CoatA buttoned-down or solid-front lab coat is required to protect against skin contact.[2][10]
Respiratory Protection Chemical Fume HoodAll handling of TFA and the peptide should be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[1][2][10]
Footwear Closed-Toed ShoesFull-length pants and closed-toed shoes must be worn at all times in the laboratory to protect against spills.[1][2]

Operational and Disposal Plan

A systematic approach to handling and waste management is crucial for laboratory safety and environmental compliance.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that a chemical fume hood is certified and operational. Locate the nearest eyewash station and safety shower and confirm they are accessible.[10]

  • Personal Protective Equipment (PPE) : Don all required PPE as detailed in the table above.

  • Handling : Conduct all work with the Influenza NP (147-155) (TFA) inside a chemical fume hood.[1] Use the smallest practical quantities for the experiment.[1] Avoid inhalation of vapor or mist.[1]

  • Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[13] Store in the original container, away from incompatible materials such as bases, oxidizers, and metals.[1][10][11]

Step-by-Step Disposal Protocol
  • Waste Segregation : Do not dispose of Influenza NP (147-155) (TFA) or its waste down the drain.[1][10] It must be treated as hazardous waste.[1][10]

  • Waste Containers : Collect all waste, including contaminated consumables like pipette tips, in a designated, closed, and clearly labeled hazardous waste container.[1][10] The label must specify "Hazardous Waste" and "Trifluoroacetic Acid".[10]

  • Container Material : Use waste containers made of compatible materials such as glass or polyethylene.[10] Do not use metal containers.[1][11]

  • Waste Collection : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[1]

G Safe Handling and Disposal Workflow for Influenza NP (147-155) (TFA) cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Locate Safety Shower & Eyewash prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Reconstitute Peptide prep3->handle1 handle2 Perform Experiment handle1->handle2 disp1 Segregate All Waste (Solid & Liquid) handle2->disp1 disp2 Collect in Labeled, Compatible Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange EH&S Pickup disp3->disp4

Caption: Workflow for safe handling and disposal of Influenza NP (147-155) (TFA).

Experimental Protocols

The Influenza NP (147-155) peptide is primarily used to stimulate and detect antigen-specific T cells. Below is a representative protocol for an in vitro T-cell stimulation and intracellular cytokine staining assay.

In Vitro T-Cell Stimulation for Flow Cytometry

Objective: To identify and quantify Influenza NP (147-155)-specific CD8+ T cells from peripheral blood mononuclear cells (PBMCs) by measuring intracellular cytokine production (e.g., IFN-γ).

Materials:

  • Cryopreserved human PBMCs from an influenza-exposed donor

  • Influenza NP (147-155) (TFA) peptide

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum

  • Brefeldin A (Golgi transport inhibitor)

  • Fluorescently labeled antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ)

  • Flow cytometer

Procedure:

  • Peptide Reconstitution : Reconstitute the lyophilized Influenza NP (147-155) (TFA) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in cell culture medium to a working concentration.

  • Cell Preparation : Thaw cryopreserved PBMCs and resuspend in cell culture medium at a concentration of 1-2 x 10^6 cells/mL.

  • Peptide Stimulation : In a 96-well plate, add 1-2 x 10^6 PBMCs per well. Add the diluted Influenza NP (147-155) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.[2] Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA or a pool of viral peptides).

  • Incubation : Incubate the plate for 1-2 hours at 37°C, 5% CO2.

  • Inhibit Cytokine Secretion : Add Brefeldin A to each well to block cytokine secretion and allow for intracellular accumulation.

  • Extended Incubation : Continue to incubate for an additional 4-6 hours (or overnight) at 37°C, 5% CO2.

  • Surface Staining : After incubation, wash the cells and stain with fluorescently labeled antibodies against cell surface markers like CD3 and CD8.

  • Fixation and Permeabilization : Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.

  • Intracellular Staining : Stain the cells with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis : Wash the cells and acquire data on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN-γ in response to the peptide stimulation compared to the negative control.

Biological Pathway

The Influenza NP (147-155) peptide is a key component in the cell-mediated immune response to influenza A virus. Inside an infected cell, the viral nucleoprotein is degraded into smaller peptides. The NP (147-155) fragment is then transported into the endoplasmic reticulum, where it binds to MHC Class I molecules. This peptide-MHC complex is presented on the surface of the infected cell, acting as a signal for cytotoxic T lymphocytes (CTLs).[5][11] CD8+ CTLs that recognize this specific complex will become activated and destroy the infected cell, thus helping to clear the infection.[4][5]

G Antigen Presentation Pathway for Influenza NP (147-155) cluster_cell Virus-Infected Cell cluster_tcell Immune Response virus Influenza Virus Enters Cell np Viral Nucleoprotein (NP) Synthesized virus->np proteasome Proteasome np->proteasome peptides NP Peptides (including 147-155) proteasome->peptides mhc1 MHC Class I peptides->mhc1 complex Peptide-MHC I Complex mhc1->complex surface Cell Surface Presentation complex->surface recognition TCR Recognition surface->recognition ctl Cytotoxic T Lymphocyte (CD8+) ctl->recognition binds to lysis Lysis of Infected Cell recognition->lysis activates

Caption: Role of NP (147-155) in the MHC Class I antigen presentation pathway.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。